Alloxazine
描述
structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGRYOERYOXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197656 | |
| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-59-5 | |
| Record name | Alloxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloxazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402746 | |
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| Record name | Alloxazine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydrobenzopteridine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOALLOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880W3VF9YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alloxazine and Isoalloxazine: A Technical Guide to Structure, Properties, and Experimental Differentiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structures, properties, and experimental protocols related to alloxazine and its tautomer, isothis compound. These heterocyclic compounds are of significant interest in biological and pharmaceutical research, with isothis compound forming the core of the essential vitamin B2 (riboflavin) and its coenzyme forms, FMN and FAD. This compound, on the other hand, serves as a valuable scaffold in medicinal chemistry, notably as an antagonist for adenosine receptors.
Core Structures: A Tale of Tautomerism
This compound and isothis compound are tautomers, differing in the position of a proton within their shared benzo[g]pteridine-2,4(1H,3H)-dione skeleton.[1] This subtle structural difference leads to significant variations in their chemical and physical properties.
This compound: In this tautomer, the proton is located at the N(1) position of the pteridine ring system.
Isothis compound: This tautomer features the proton at the N(10) position, which is part of the central pyrazine ring. This arrangement is the foundation for the biologically active flavins.[2]
The tautomeric equilibrium between this compound and isothis compound can be influenced by factors such as pH and solvent polarity. In aqueous solutions, the this compound form is generally favored at neutral and acidic pH, while the isothis compound form may be present at alkaline pH.[3]
Comparative Physicochemical and Spectroscopic Properties
The distinct electronic distribution arising from their tautomeric differences imparts unique properties to this compound and isothis compound. These are summarized in the tables below.
Table 1: Physicochemical Properties of this compound and Isothis compound
| Property | This compound | Isothis compound | Reference(s) |
| Molecular Formula | C₁₀H₆N₄O₂ | C₁₀H₆N₄O₂ | [1] |
| Molecular Weight | 214.18 g/mol | 214.18 g/mol | [1] |
| IUPAC Name | 1H-benzo[g]pteridine-2,4-dione | Benzo[g]pteridine-2,4(3H,10H)-dione | |
| Appearance | Yellow solid | Red solid | |
| Melting Point | >300 °C (decomposes) | ~200 °C | |
| pKa (strongest acidic) | ~8.8 - 10.0 | Not readily available for unsubstituted form | |
| Solubility (in DMSO) | ~11 mg/mL | Not readily available | |
| Solubility (in water, pH 4) | ~9.05 µM | Not readily available | |
| Solubility (in water, pH 10) | ~14.5 µM | Not readily available |
Table 2: Spectroscopic Properties of this compound and Isothis compound
| Property | This compound | Isothis compound | Reference(s) |
| UV-Vis Abs. Maxima (λmax) | ~330 nm, ~385 nm | ~335 nm, ~440-445 nm | |
| Fluorescence Emission Maxima (λem) | ~480 nm | ~525 nm | |
| Fluorescence Quantum Yield (Φf) | Significantly lower (e.g., 0.048 in water) | Significantly higher (order of magnitude larger) | |
| Fluorescence Lifetime | Shorter | Longer | |
| Intersystem Crossing Quantum Yield (ΦISC) | High (e.g., ~0.45 in acidic solution) | High (e.g., ~0.7 for flavins) |
Redox Properties and Biological Significance
The isothis compound ring is the redox-active center in flavoproteins, capable of accepting and donating one or two electrons. This property is fundamental to the role of FAD and FMN in a vast array of metabolic reactions. The isothis compound ring can exist in three primary redox states: oxidized (quinone), partially reduced (semiquinone radical), and fully reduced (hydroquinone).
This compound and its derivatives also exhibit redox activity and have been explored as potential redox-sensitive fluorescent probes and as components in redox-flow batteries.
In the context of drug development, this compound is recognized as a selective antagonist of the A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including inflammation and neurotransmission.
Signaling Pathway: this compound as an A2B Adenosine Receptor Antagonist
The A2B adenosine receptor primarily signals through the Gs and Gq alpha subunits of heterotrimeric G proteins. This compound, by acting as an antagonist, blocks the binding of the endogenous ligand adenosine to the A2B receptor, thereby inhibiting its downstream signaling cascades.
References
Alloxazine Derivatives: A Technical Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of alloxazine derivatives. These compounds, structurally related to the isothis compound core of riboflavin (Vitamin B2), are of significant interest in various fields, including medicinal chemistry, materials science, and bio-organic chemistry, due to their diverse functionalities.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development.
Core Physicochemical Properties
The utility of this compound derivatives is intrinsically linked to their fundamental physicochemical characteristics. These properties govern their behavior in biological and chemical systems, influencing everything from solubility in aqueous media to their potential as photosensitizers or redox-active agents.
Solubility
The solubility of this compound and its derivatives is a critical parameter, particularly for applications in biological systems and aqueous redox-flow batteries.[3][4][5] Generally, the parent this compound molecule exhibits poor solubility in water. Functionalization of the this compound core is a common strategy to enhance solubility. For instance, the introduction of a carboxylic acid group has been shown to significantly increase solubility in alkaline aqueous solutions.
A study by Zhao et al. determined the solubility of this compound in aqueous solutions at different pH values using absorption spectroscopy. The results are summarized in the table below.
| Compound | Solvent/Conditions | Solubility | Reference |
| This compound | Aqueous solution, pH 4 (10⁻⁴ M HCl) | 9.05 ± 1 µM | |
| This compound | Aqueous solution, pH 10 (10⁻⁴ M NaOH) | 14.5 ± 1 µM | |
| This compound 7/8-carboxylic acid (ACA) | Alkaline aqueous solution (pH 14) | Highly soluble |
pKa and Tautomerism
This compound derivatives can exist in different tautomeric forms, primarily the this compound and isothis compound forms, which differ in the position of a proton. This tautomerism is pH-dependent and influences the molecule's electronic and photophysical properties. The acid dissociation constant (pKa) is a key parameter that describes the equilibrium between these forms and the protonation state of the molecule. While specific pKa values for a wide range of derivatives are not extensively tabulated in the literature, understanding the tautomeric equilibrium is crucial for predicting their behavior in different environments. The isothis compound form is generally expected to be more prevalent in alkaline conditions.
Redox Potentials
The redox activity of this compound derivatives is a cornerstone of their application in areas such as redox-flow batteries and as catalysts. Cyclic voltammetry is the primary technique used to characterize the redox potentials of these compounds. The reduction potential can be tuned by modifying the substituents on the this compound core; electron-donating groups tend to lower the reduction potential, while electron-withdrawing groups raise it.
The following table presents redox potential data for selected this compound derivatives.
| Compound | Conditions | Reduction Potential (V vs. SHE) | Reference |
| Lumichrome | Alkaline solution | -0.70 | |
| This compound 7/8-carboxylic acid (ACA) | Alkaline solution | -0.62 | |
| L-1 (an this compound-based ligand) | DMSO | -1.34 (first reduction), -1.41 (second reduction) | |
| 7/8-hydroxythis compound | Not specified | Below -0.73 | |
| 7,8-dimethylthis compound | Not specified | Below -0.73 |
Spectral Properties
This compound derivatives typically exhibit distinct absorption and emission spectra, which are sensitive to their chemical environment and substitution pattern. These properties are fundamental to their use as fluorescent probes and photosensitizers.
The UV-visible absorption spectra of this compound derivatives generally show multiple absorption bands. For example, some 2-deoxo-alloxazine-5-oxides exhibit four main absorption maxima. The following table summarizes reported spectral data for various derivatives.
| Compound/Derivative Class | Solvent/Conditions | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Reference |
| This compound and methyl-substituted derivatives | 1,2-dichloroethane, acetonitrile, ethanol | Varies with solvent polarity | Varies with solvent polarity | |
| 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine (10q) | Not specified | Multiple bands reported in spectrum | Not specified | |
| 7-methyl-2-(methylthio)-alloxazine (11b) | Not specified | Multiple bands reported in spectrum | Not specified | |
| 3,9-dimethyl-2-deoxo-2-methylthio-alloxazin-5-oxide (12c) | Not specified | Multiple bands reported in spectrum | Not specified | |
| 2,4-dioxo-9-methyl-1,2,3,4-tetrahydro-alloxazine-5-oxide (13d) | Not specified | Multiple bands reported in spectrum | Not specified | |
| 2-deoxo-alloxazine-5-oxides (general) | Not specified | 216–222, 272–280, 292–304, 402–426 | Not specified | |
| Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1a) | Not specified | Studied | Studied | |
| 1,3-dimethylnaphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1b) | Not specified | Studied | Studied |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound derivatives. The following sections outline the methodologies for key experiments cited in the literature.
Determination of Solubility by UV-Vis Absorption Spectroscopy
This method is used to determine the solubility limit of a compound in a specific solvent by measuring the absorption of saturated solutions.
Materials:
-
This compound derivative
-
Solvent of interest (e.g., aqueous buffer at a specific pH)
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Filtration system (e.g., syringe filters)
Procedure:
-
Prepare a series of supersaturated solutions by adding an excess amount of the this compound derivative to a known volume of the solvent in separate containers.
-
Seal the containers and agitate them at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Allow the solutions to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each container, ensuring no solid particles are transferred.
-
Filter the aliquots to remove any remaining suspended particles.
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.
-
Create a calibration curve by plotting absorbance versus concentration using a set of standards with known concentrations.
-
Use the calibration curve to determine the concentration of the saturated solution from the absorbance of its dilutions. The average concentration of the saturated solutions represents the solubility of the compound.
Determination of Redox Potential by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a substance.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., platinum wire)
-
-
This compound derivative solution in a suitable electrolyte (e.g., DMSO with a supporting electrolyte)
-
Inert gas (e.g., nitrogen, argon) for deoxygenation
Procedure:
-
Prepare a solution of the this compound derivative at a known concentration in the chosen solvent containing a supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate. The potential range should be chosen to encompass the expected redox events.
-
Run the cyclic voltammogram, sweeping the potential from the initial value to the final value and back.
-
The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the reduction and oxidation of the this compound derivative.
-
The formal reduction potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.
Determination of pKa by Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of a compound as a function of pH to determine its pKa.
Materials:
-
Spectrophotometer
-
pH meter
-
A series of buffers covering a wide pH range
-
Stock solution of the this compound derivative in a suitable solvent
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of solutions of the this compound derivative at a constant concentration in the different pH buffers.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Identify wavelengths where the acidic and basic forms of the molecule have significantly different absorbances.
-
Plot the absorbance at a selected wavelength against the pH of the solution.
-
The resulting plot should be a sigmoidal curve.
-
The pKa value corresponds to the pH at the inflection point of the sigmoidal curve. This can be determined graphically or by fitting the data to the appropriate equation.
Signaling Pathways and Workflows
The diverse applications of this compound derivatives are underpinned by their involvement in specific chemical and biological pathways. Visualizing these processes can aid in understanding their mechanism of action.
Photodynamic Therapy (PDT) Signaling Pathway
This compound derivatives can act as photosensitizers in photodynamic therapy, a treatment modality for cancer and other diseases. Upon activation by light, they can generate reactive oxygen species (ROS) that induce cell death.
Caption: Signaling pathway of this compound derivatives in photodynamic therapy (PDT).
Experimental Workflow for Characterization
A systematic workflow is crucial for the comprehensive characterization of newly synthesized this compound derivatives. This workflow typically involves synthesis, purification, structural elucidation, and evaluation of key physicochemical properties.
Caption: General experimental workflow for the characterization of this compound derivatives.
References
Synthesis of Alloxazine from o-Phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of alloxazine from o-phenylenediamine. This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, notably for their applications in areas such as redox-flow batteries. This document outlines the core chemical reaction, provides detailed experimental protocols, summarizes quantitative data, and presents a visual representation of the synthesis pathway.
Core Synthesis Pathway
The synthesis of this compound from o-phenylenediamine is achieved through a condensation reaction with alloxan. In this reaction, the two amine groups of o-phenylenediamine react with the ketone groups of alloxan, leading to the formation of the tricyclic this compound ring system. This straightforward, single-step synthesis is known for its high yield and purity, making it an efficient method for producing the this compound core structure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from o-phenylenediamine.
| Parameter | Value | Reference |
| Reactants | ||
| o-Phenylenediamine | 3.5 g (30 mmoles) | [1][2] |
| Alloxan | 5.0 g (30 mmoles) | [1][2] |
| Solvent | ||
| Water | 800 ml | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Atmosphere | Nitrogen | |
| Reaction Time | ~5 hours | |
| Product | ||
| Yield | 7.5 g (90%) | |
| Melting Point | >300° C | |
| Spectroscopic Data (IR, cm⁻¹) | ||
| C=O Stretching | 1730, 1705 | |
| C=N (Amide II Band) | 1572 (Broad Peak) |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound.
Materials:
-
o-Phenylenediamine (3.5 g, 30 mmoles)
-
Alloxan (5.0 g, 30 mmoles)
-
Deionized Water (800 ml)
-
Ethanol
-
Ether
-
Aqueous Dimethylformamide Solution
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Nitrogen gas source
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To an Erlenmeyer flask, add 800 ml of water.
-
Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to the flask.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 5 hours.
-
After the reaction is complete, cool the mixture in an ice bath for 3 hours to facilitate the precipitation of the product.
-
Collect the resulting yellow precipitate by filtration.
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Wash the precipitate twice with 50 ml of ethanol and then twice with 50 ml of ether.
-
For further purification, recrystallize the precipitate from an aqueous dimethylformamide solution.
-
The final product is pale yellow powdery crystals.
Visualizing the Synthesis
The following diagrams illustrate the chemical structures of the reactants and the product, as well as the overall reaction workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for this compound synthesis.
References
Spectroscopic Analysis of Alloxazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of alloxazine and its derivatives. Alloxazines are a class of heterocyclic compounds based on the benzo[g]pteridine-2,4(1H,3H)-dione structure. They are tautomers of isoalloxazines, the core structure of flavins like riboflavin (Vitamin B2), and are crucial in various biological processes and have potential applications in photodynamic therapy and as fluorescent probes. This guide details the principles, experimental protocols, and data interpretation for the spectroscopic characterization of these important molecules.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing this compound compounds, providing insights into their electronic structure and concentration. The absorption spectra of alloxazines are characterized by strong π→π* transitions. The position and intensity of these absorption bands are sensitive to the solvent environment, pH, and substitution on the this compound ring.
In aqueous solutions, the spectroscopic behavior of this compound is pH-dependent. At pH 4, the pure this compound form is predominant. However, at pH 10, it exists in equilibrium with its tautomeric form, isothis compound, with about 9% being the latter. This tautomerism significantly influences the absorption spectrum.[1] The solubility of this compound in aqueous solutions is limited, which is a critical factor for quantitative spectroscopic studies. At room temperature, the solubility is approximately 9.05 µM at pH 4 and 14.5 µM at pH 10.[2]
Quantitative UV-Visible Absorption Data
The following table summarizes the absorption maxima (λmax) for this compound and its derivative, lumichrome (7,8-dimethylthis compound), in various solvents.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Extinction Coefficient (ε) at λmax 1 (M-1cm-1) |
| This compound | 1,2-Dichloroethane | ~373 | ~323 | - |
| This compound | Acetonitrile | ~372 | ~322 | ~7.0 x 103[3] |
| This compound | Ethanol | ~376 | ~323 | - |
| This compound | Water (pH 4) | ~384 | ~329 | - |
| Lumichrome | 1,2-Dichloroethane | ~382 | ~339 | - |
| Lumichrome | Acetonitrile | ~382 | ~338 | - |
| Lumichrome | Ethanol | ~383 | ~341 | - |
| Lumichrome | Water | ~385 | ~342 | - |
Data compiled from various sources.[4][5]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer). This compound was purchased from Sigma-Aldrich for some studies. For aqueous solutions, the solubility is low, so concentrations should be carefully controlled. Recrystallization from a solvent like DMSO can be performed to purify the compound.
-
Dilute the stock solution with the desired solvent to obtain a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU.
-
-
Instrumentation :
-
A diode array spectrophotometer, such as an HP 8453, is suitable for these measurements.
-
-
Data Acquisition :
-
Record the absorption spectrum over a wavelength range of at least 250 nm to 500 nm.
-
Use the same solvent as a blank for baseline correction.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying the excited-state properties of this compound compounds. Alloxazines typically exhibit fluorescence in the blue-green region of the spectrum. The fluorescence quantum yield and lifetime are key parameters that provide information about the efficiency of the radiative decay process and the dynamics of the excited state. These properties are influenced by the solvent, temperature, and molecular structure.
A notable characteristic of this compound is the potential for photo-induced excited-state tautomerization to the isothis compound form, which can be observed in its fluorescence behavior. However, for many simple alloxazines in common organic solvents, there is no evidence of excited-state proton transfer, and the emission originates from the π,π* electronic excited state corresponding to the ground state of the absorbing molecule. In contrast to isoalloxazines like lumiflavin, alloxazines generally have lower fluorescence quantum yields due to higher rates of non-radiative decay.
Quantitative Fluorescence Data
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| This compound | 1,2-Dichloroethane | - | ~432 | 0.023 | - |
| This compound | Acetonitrile | - | ~431 | 0.009 | - |
| This compound | Ethanol | - | ~445 | 0.033 - 0.068 | - |
| This compound | Water (pH 4) | 330 | 456 | 0.048 | - |
| Lumichrome | 1,2-Dichloroethane | - | ~439 | 0.026 | - |
| Lumichrome | Acetonitrile | - | ~435 | 0.028 | - |
| Lumichrome | Ethanol | - | ~448 | 0.036 - 0.139 | - |
| Lumichrome | Water | - | ~478 | 0.055 | - |
Data compiled from various sources.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation :
-
Prepare dilute solutions of the this compound compound in the chosen solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.
-
-
Instrumentation :
-
A spectrofluorometer, such as a Spex Fluoromax, is appropriate for steady-state fluorescence measurements.
-
For fluorescence lifetime measurements, a time-correlated single-photon counting (TCSPC) system, like an IBH model 5000U spectrometer, can be used.
-
-
Data Acquisition :
-
Steady-State Emission : Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.
-
Excitation Spectra : Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelength.
-
Quantum Yield : Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Lifetime : Measure the fluorescence decay profile using a TCSPC system. The decay curves for many alloxazines in solution are single exponential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound compounds in both solution and the solid state. 1H, 13C, and 15N NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of molecular structure and the study of tautomerism.
In the solid state, high-resolution 15N NMR is particularly useful for distinguishing between the this compound and isothis compound tautomers. The experimental isotropic chemical shifts can be compared with values calculated from theoretical models to definitively identify the predominant tautomer in the crystal structure. For this compound, solid-state 15N NMR data have confirmed the presence of the this compound tautomer.
Quantitative NMR Data
Solid-State 15N NMR Chemical Shifts (ppm) for this compound
| Tautomer | N Atom | Calculated Chemical Shift | Experimental Chemical Shift |
| This compound | N-H | 126.68 | 123.81 |
| This compound | N-H | 161.43 | 156.56 |
| Isothis compound | N-H | 149.94 | - |
| Isothis compound | N-H | 165.64 | - |
The significant agreement between the calculated and experimental chemical shifts for the this compound tautomer confirms its presence in the solid state.
Solution 13C NMR Chemical Shifts (ppm) in DMSO-d6
| Compound | C-2 | C-4 | C-4a | C-5a | C-9a | C-10a |
| This compound | - | - | 137.9 | 129.5 | 141.0 | 149.1 |
| 3,7,10-trimethylisothis compound | 155.6 | 160.7 | 134.8 | 131.6 | 148.0 | 135.2 |
The chemical shift of C-10a is a characteristic signal that shifts upfield from a 10H-3H tautomer (isothis compound form) to a 1H-3H tautomer (this compound form).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation :
-
Solution NMR : Dissolve the this compound compound in a deuterated solvent such as DMSO-d6.
-
Solid-State NMR : The powdered sample is packed into a zirconia solid-state NMR rotor.
-
-
Instrumentation :
-
A high-field NMR spectrometer (e.g., 9.4 T) is required. For solid-state NMR, a spectrometer equipped with a magic-angle spinning (MAS) probe is necessary.
-
-
Data Acquisition :
-
Solution NMR : Acquire 1H and 13C spectra. 2D correlation experiments such as HMQC and HMBC can be used for signal assignment.
-
Solid-State NMR : For 13C, use cross-polarization magic-angle spinning (CPMAS). For 15N, high-resolution solid-state NMR techniques are employed.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound compounds. Electron ionization (EI) is a common technique for this purpose. The fragmentation pathways can provide valuable structural information. For this compound and its N(5)-oxides, characteristic fragmentation patterns include the loss of atomic oxygen, an HNCO molecule, and an OH radical.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction :
-
The sample can be introduced directly into the ion source.
-
-
Instrumentation :
-
An electron ionization mass spectrometer is typically used.
-
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to elucidate the structure.
-
Visualizations
Tautomeric Interconversion of this compound
The interconversion between this compound and its tautomer, isothis compound, is a key chemical process. In the solid state, this can occur via proton transfer along intermolecular hydrogen bonds. Computational studies suggest that a concerted proton transfer mechanism has a lower energy transition state than a sequential one.
Caption: Tautomeric interconversion pathway between this compound and isothis compound.
General Workflow for Spectroscopic Analysis
A typical workflow for the comprehensive spectroscopic analysis of a novel this compound compound involves a series of integrated techniques to fully characterize its structure and photophysical properties.
Caption: General workflow for the spectroscopic analysis of this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption Spectroscopic Determination of Solubility of this compound in Aqueous Solutions [scirp.org]
- 3. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. rsc.org [rsc.org]
Tautomerism in Alloxazine and Isoalloxazine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alloxazine and isothis compound ring systems are fundamental heterocyclic structures, most notably forming the core of flavins such as riboflavin (vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). These molecules are crucial coenzymes in a vast array of biochemical redox reactions. The biological activity and physicochemical properties of these systems are intricately linked to the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers.
This technical guide provides a comprehensive exploration of tautomerism in this compound and isothis compound systems. It delves into the structural nuances of the tautomers, the experimental and computational methodologies used to study their equilibrium, and the quantitative data that underpins our current understanding. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with flavins and related heterocyclic compounds.
Core Concepts: this compound and Isothis compound Tautomers
This compound and isothis compound are prototropic tautomers, differing in the position of a proton. The tautomeric equilibrium involves the migration of a proton between the N(1) and N(10) positions of the tricyclic ring system.[1][2]
-
This compound: In this tautomer, the proton resides on the N(1) atom of the pyrimidine ring.
-
Isothis compound: In this tautomer, the proton is located on the N(10) atom of the pyrazine ring. This is the tautomeric form found in biologically active flavins.[3]
The equilibrium between these two forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, and pH.
Tautomeric Equilibrium in the Solid State
In the solid state, the this compound tautomer is overwhelmingly favored. This has been conclusively demonstrated through a combination of powder X-ray diffraction (XRD), solid-state NMR spectroscopy, and computational calculations.[4][5]
Periodic Density Functional Theory (DFT-D) calculations indicate that the crystal structure containing the this compound tautomer has a significantly lower energy than one containing the isothis compound tautomer. This energy difference is substantial enough that at ambient temperature, it is estimated that more than 99.9% of the molecules in the crystal structure exist as the this compound tautomer. The greater stability of the this compound form in the solid state is primarily attributed to a lower intramolecular energy.
Quantitative Data: Solid-State NMR and DFT Calculations
Solid-state 15N NMR spectroscopy is a powerful tool for distinguishing between the this compound and isothis compound tautomers due to the different chemical environments of the nitrogen atoms. The experimental chemical shifts show a much better correlation with the calculated values for the this compound tautomer.
| Tautomer | Method | Parameter | Value (kJ/mol) |
| This compound | DFT-D | Intramolecular Energy (Relative) | 0 |
| Isothis compound | DFT-D | Intramolecular Energy (Relative) | +54.0 |
| This compound | DFT-D | Intermolecular Interaction Energy (Relative) | 0 |
| Isothis compound | DFT-D | Intermolecular Interaction Energy (Relative) | -30.7 |
Table 1: Calculated Relative Energies of this compound and Isothis compound Tautomers in the Solid State. Data sourced from Harris et al. (2021).
| Nitrogen Atom | Experimental 15N Chemical Shift (ppm) | Calculated 15N Chemical Shift (this compound) (ppm) | Calculated 15N Chemical Shift (Isothis compound) (ppm) |
| N-H Environments | 123.81, 156.56 | 126.68, 161.43 | 149.94, 165.64 |
Table 2: Comparison of Experimental and Calculated Solid-State 15N NMR Chemical Shifts for this compound. Data sourced from Harris et al. (2021).
Tautomeric Equilibrium in Solution
The tautomeric equilibrium of this compound and isothis compound in solution is more complex and highly dependent on the solvent environment and pH. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are invaluable for studying these equilibria in the solution phase.
Influence of pH
The pH of the solution plays a critical role in determining the predominant tautomeric form in the ground state.
-
Acidic to Neutral pH (pH 4-7): In acidic and neutral aqueous solutions, the this compound form is the dominant species.
-
Alkaline pH (pH > 7): At alkaline pH, a partial shift towards the isothis compound tautomer is observed. For instance, at pH 10, it is estimated that approximately 9% of the molecules exist as the isothis compound tautomer in the ground state.
Solvent Effects and Phototautomerism
In addition to pH, the solvent's polarity and hydrogen-bonding capabilities significantly influence the tautomeric equilibrium, particularly in the excited state. While the ground state in many solvents favors the this compound form, photoexcitation can lead to a proton transfer from N(1) to N(10), resulting in the formation of the isothis compound tautomer. This phenomenon is known as phototautomerism.
Polar, protic solvents such as alcohols are known to promote this excited-state proton transfer (ESPT). The mechanism is believed to involve the formation of intermolecular hydrogen-bonded complexes between the this compound molecule and the solvent.
The fluorescence emission spectra of this compound in different solvents often reveal the presence of two emissive species, corresponding to the this compound and the photogenerated isothis compound tautomers.
Quantitative Spectroscopic Data in Solution
The distinct electronic structures of the this compound and isothis compound tautomers give rise to different absorption and emission spectra, allowing for their quantitative analysis.
| Tautomer/Derivative | Solvent/Condition | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |
| This compound | Aqueous, pH 4 | ~330, 380 | ~456 |
| Isothis compound (in equilibrium with this compound) | Aqueous, pH 10 | Additional band > 420 nm | Shoulder at ~510 nm |
| This compound | Ethanol | - | - |
| Isothis compound (phototautomer) | Ethanol | - | ~530 |
Table 3: Summary of Key Spectroscopic Data for this compound and Isothis compound Tautomers in Solution. Data compiled from various sources.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the condensation of o-phenylenediamine with alloxan.
Materials:
-
o-phenylenediamine
-
Alloxan
-
Water
-
Ethanol
-
Diethyl ether
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable flask, suspend o-phenylenediamine and alloxan in water.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 5 hours.
-
Cool the reaction mixture in an ice bath for 3 hours to facilitate the precipitation of the product.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate sequentially with ethanol and diethyl ether.
-
Recrystallize the crude product from an aqueous dimethylformamide solution to yield pure, pale yellow powdery crystals of this compound.
-
Characterize the product using appropriate analytical techniques such as melting point, IR spectroscopy, and NMR.
Synthesis of N(10)-Substituted Isoalloxazines
Direct synthesis of the parent isothis compound is challenging; however, N(10)-substituted isoalloxazines, which are structurally locked in the isothis compound tautomeric form, can be synthesized through various methods. One common approach involves the cyclocondensation of a 2-substituted aminoaniline with alloxan.
Materials:
-
2-Substituted aminoaniline (e.g., N-methylaniline)
-
Alloxan or N-methylalloxan monohydrate
-
Acidic alumina or Montmorillonite KSF/K10 clay
-
Appropriate solvent (e.g., for microwave synthesis)
Procedure (Microwave-Assisted):
-
Mix the 2-substituted aminoaniline and alloxan (or its derivative) with a solid acid catalyst (acidic alumina or montmorillonite clay).
-
Subject the mixture to microwave irradiation for a short duration (typically a few minutes).
-
After the reaction is complete, extract the product with a suitable solvent.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the N(10)-substituted isothis compound using spectroscopic methods (NMR, Mass Spectrometry) and melting point analysis.
Quantitative Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy
Quantitative NMR (qNMR) can be used to determine the ratio of tautomers in solution, provided the exchange rate between the tautomers is slow on the NMR timescale or can be slowed by lowering the temperature.
Sample Preparation:
-
Accurately weigh a known amount of the this compound/isothis compound sample and a suitable internal standard into an NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent in which both the sample and the internal standard are soluble.
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum using quantitative parameters. This includes:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation between scans.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use of a 90° pulse angle.
-
Data Analysis:
-
Carefully integrate the signals corresponding to unique protons of the this compound and isothis compound tautomers.
-
Integrate a well-resolved signal from the internal standard.
-
The ratio of the tautomers can be calculated by comparing the normalized integral values of the signals from each tautomer.
Determination of Tautomeric Equilibrium Constant by UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the equilibrium constant between the two tautomers by analyzing the changes in the absorption spectrum as a function of a perturbing factor, such as pH.
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare solutions of this compound of a constant concentration in each of the buffer solutions.
-
Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 250-600 nm).
-
Identify the isosbestic point(s), which indicate a two-component equilibrium.
-
Analyze the absorbance data at a wavelength where one of the tautomers absorbs significantly more than the other.
-
The equilibrium constant (KT) can be determined by fitting the absorbance versus pH data to an appropriate equation that relates the absorbance to the concentrations of the two tautomers and the pH.
Study of Phototautomerism by Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited-state processes like phototautomerism.
Experimental Setup:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., a polar, protic solvent).
-
Use a picosecond or femtosecond pulsed laser to excite the sample at a wavelength where the this compound tautomer absorbs.
-
Measure the fluorescence decay at different emission wavelengths, corresponding to the emission of the this compound and the photogenerated isothis compound tautomers.
Data Analysis:
-
The fluorescence decay curves are typically fitted to a multi-exponential decay function.
-
The decay components can be assigned to the lifetimes of the different species in the excited state.
-
Analysis of the rise and decay times at different emission wavelengths can provide information on the rate of the excited-state proton transfer from the this compound to the isothis compound tautomer.
Computational Chemistry Protocol for Tautomerism Analysis
Density Functional Theory (DFT) is a widely used computational method to study the relative stabilities of tautomers.
Workflow:
-
Structure Optimization: Build the 3D structures of both the this compound and isothis compound tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Effects: To model the tautomerism in solution, include a solvation model, such as the Polarizable Continuum Model (PCM), in the calculations.
-
Energy Calculations: Calculate the total electronic energies, including ZPVE and thermal corrections, for both tautomers in the gas phase and in the chosen solvent.
-
Tautomer Ratio Prediction: The relative Gibbs free energy (ΔG) between the two tautomers can be used to predict the equilibrium constant (KT) and the tautomer ratio at a given temperature using the equation: ΔG = -RTln(KT).
Visualizations
Caption: Tautomeric equilibrium between this compound and isothis compound.
Caption: Workflow for determining tautomeric equilibrium constant using UV-Vis spectroscopy.
Caption: Computational workflow for predicting tautomer ratios using DFT.
Conclusion
The tautomeric relationship between this compound and isothis compound is a critical aspect of their chemistry and biological function. While the this compound form is dominant in the solid state, the equilibrium in solution is dynamic and sensitive to environmental factors such as pH and solvent polarity. Furthermore, phototautomerism plays a significant role in the excited-state dynamics of these molecules. A thorough understanding of this tautomerism, facilitated by the experimental and computational methods outlined in this guide, is essential for researchers in the fields of chemistry, biochemistry, and drug development who work with these important heterocyclic systems.
References
Alloxazine-Based Molecules: An In-depth Technical Guide to their Electrochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of alloxazine-based molecules. Alloxazines are a class of heterocyclic organic compounds that exhibit rich redox chemistry, making them a focal point in diverse research areas, including energy storage, catalysis, and importantly, drug development. Their ability to participate in electron transfer reactions is pivotal to their function in these applications. This document summarizes key quantitative electrochemical data, details common experimental protocols for their characterization, and visualizes the underlying mechanisms of their action.
Core Electrochemical Properties of this compound Derivatives
The electrochemical behavior of this compound-based molecules is primarily characterized by their redox potentials, which can be finely tuned through chemical modifications of the this compound core. These modifications, typically involving the addition of electron-donating or electron-withdrawing groups, alter the electron density of the molecule, thereby influencing the ease with which it can be oxidized or reduced. This tunability is a key attribute for their application in various technologies.[1][2][3]
Quantitative Electrochemical Data
The redox potentials of a range of this compound derivatives have been characterized, primarily using cyclic voltammetry. The following table summarizes key electrochemical data for selected this compound-based molecules from the literature. This data is crucial for comparing the redox properties of different derivatives and for selecting appropriate candidates for specific applications.
| This compound Derivative | E⁰ (V vs. SHE) | Experimental Conditions | Reference |
| This compound 7/8-carboxylic acid (ACA) | -0.62 | pH 14 | [4] |
| 7/8-hydroxythis compound | < -0.73 | Not specified | [2] |
| 7,8-dimethylthis compound | < -0.73 | Not specified | |
| Flavin-like ligand L-1 | -1.34, -1.41 | 0.1 M [TBA]PF6 in dry DMSO | |
| Ruthenium Complex M-2 | -1.13, -1.99 | Not specified |
Note: Redox potentials can vary based on experimental conditions such as pH, solvent, and supporting electrolyte. It is essential to consider these factors when comparing values.
Experimental Protocols for Electrochemical Analysis
The primary technique for investigating the electrochemical properties of this compound-based molecules is cyclic voltammetry (CV). This method provides information on the redox potentials and the kinetics of electron transfer reactions.
Detailed Methodology for Cyclic Voltammetry
Objective: To determine the redox potentials of an this compound-based molecule.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat
-
Inert Gas (e.g., Argon or Nitrogen)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, or an aqueous buffer)
-
Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6, or Potassium Chloride - KCl)
-
This compound-based molecule of interest
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent.
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Dissolve the this compound-based molecule in the electrolyte solution to a concentration of 1-5 mM.
-
-
Electrochemical Cell Assembly:
-
Place the prepared electrolyte solution containing the this compound derivative into the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the solution, ensuring they are properly positioned and not in contact with each other.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software:
-
Initial and Final Potential: Define a potential range that is expected to encompass the redox events of the this compound derivative.
-
Vertex Potentials: Set the switching potentials for the forward and reverse scans.
-
Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to study the kinetics of the electron transfer.
-
-
Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the formal reduction potential (E⁰') as the average of the anodic and cathodic peak potentials: E⁰' = (Epa + Epc) / 2.
-
The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Visualization of Mechanisms and Workflows
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to characterize an this compound-based molecule.
Proposed Mechanism of this compound-Mediated Cytotoxicity in Cancer Cells
The electrochemical properties of this compound derivatives are central to their potential application as anticancer agents. Many of these compounds can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress and trigger cell death in cancer cells. The following diagram illustrates a proposed mechanism for this process.
This guide provides a foundational understanding of the electrochemical properties of this compound-based molecules, offering valuable insights for researchers and professionals in drug development and related scientific fields. The tunability of their redox characteristics, coupled with their biological activity, underscores their potential as a versatile molecular scaffold for future innovations.
References
The Historical Development of Alloxazine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemistry of alloxazines, a class of heterocyclic compounds, is deeply intertwined with the study of riboflavin (Vitamin B2) and its derivatives. This guide provides a comprehensive overview of the historical development, synthesis, and evolving applications of alloxazine chemistry, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Early Discoveries and the Connection to Riboflavin
The story of alloxazines begins with the study of riboflavin. Early research in the 1930s identified that riboflavin, when exposed to light in acidic or neutral aqueous solutions, degrades to form a yellow, fluorescent compound named lumichrome (7,8-dimethylthis compound).[1] This photodegradation involves the irreversible removal of the ribityl side chain of riboflavin.[1] Lumichrome is now recognized not just as a degradation product but as a biologically active molecule in its own right, acting as a signaling molecule in the plant rhizosphere.[1]
Simultaneously, the tautomeric isothis compound core of riboflavin was identified as the biologically active portion of the vitamin, crucial for its role as a cofactor in a wide range of redox reactions essential for metabolism. This understanding laid the groundwork for the synthesis and study of a vast array of this compound and isothis compound derivatives.
Synthesis of Alloxazines: A Historical Perspective
The synthesis of alloxazines has evolved from classical condensation reactions to more sophisticated and efficient methods, including biochemical and chemoenzymatic processes.
Chemical Synthesis
The foundational method for synthesizing the this compound core involves the condensation of an o-phenylenediamine with alloxan.[2][3] This straightforward, single-step reaction has been widely used to prepare a variety of substituted alloxazines and remains a cornerstone of this compound chemistry.
Another notable chemical synthesis route involves the treatment of 6-anilinopyrimidines with diethyl azodicarboxylate, which leads to the formation of the corresponding alloxazines in a single step. More recent developments have explored nitrosative cyclization of 6-(N-anilino) pyrimidin-4(3H)-ones to produce this compound analogues.
Biochemical and Photolytic Synthesis
The limitations and environmental concerns associated with multi-step chemical syntheses, particularly for riboflavin, spurred the development of biotechnological production methods. Fermentation processes using microorganisms such as Ashbya gossypii and genetically modified Bacillus subtilis have now largely replaced chemical synthesis for the industrial production of riboflavin.
Lumichrome can also be synthesized biochemically using microorganisms like Microbacterium sp., which can convert riboflavin to lumichrome with high efficiency. Photolytic synthesis, mimicking the natural degradation of riboflavin, provides another route to lumichrome, although often with lower yields compared to biochemical methods.
Quantitative Data on this compound Synthesis
The efficiency of different synthetic routes for alloxazines can be compared through their reported yields. The following table summarizes quantitative data for the synthesis of lumichrome, a representative this compound.
| Synthesis Method | Starting Materials | Reported Yield (%) | Reference |
| Biochemical | Riboflavin, Microbacterium sp. | 96-98 | |
| Photolytic | Riboflavin | Variable, generally lower | |
| Chemical | Alloxan monohydrate, 4,5-dimethyl-1,2-phenylenediamine | ~55 | |
| Chemical | Riboflavin via formylmethylflavin | 61 | |
| Chemical | o-phenylenediamine, alloxan | 90 |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound chemistry.
Laboratory Synthesis of Lumichrome
This protocol describes a common laboratory-scale synthesis of lumichrome from 4,5-dimethyl-1,2-phenylenediamine and alloxan monohydrate.
Reactants:
-
4,5-dimethyl-1,2-phenylenediamine (0.62 mmol)
-
Alloxan monohydrate (0.62 mmol)
-
p-toluenesulfonic acid (0.62 mmol)
Procedure:
-
A mixture of the three reactants is placed in a 10 mL stainless steel grinding jar containing one 12 mm stainless steel ball.
-
The mixture is milled for one hour at 30 Hz.
-
Upon completion, the reaction mixture is washed with methanol and filtered.
-
The product is obtained as a yellow solid.
Biochemical Synthesis of Lumichrome using Microbacterium sp.
This protocol outlines the production of lumichrome from riboflavin using a resting cell method with Microbacterium sp..
Materials:
-
Microbacterium sp. cells
-
Riboflavin
-
10 mM Potassium Phosphate Buffer (KPB), pH 7.0
Procedure:
-
Harvest Microbacterium sp. cells by centrifugation and wash with 10 mM KPB, pH 7.0.
-
Incubate 20 grams of cells with 3.8 g (10.1 mmol) of riboflavin in 500 ml of 10 mM KPB, pH 7.0, at 30°C for 24 hours.
-
Separate the insoluble material, including lumichrome, from the cells by low-speed centrifugation.
-
Solubilize the lumichrome in DMSO and remove remaining bacterial cells by high-speed centrifugation.
-
Purify the lumichrome by recrystallization.
Signaling Pathways and Biological Activities
This compound derivatives have been shown to possess a range of biological activities, from plant growth promotion to anticancer effects.
Lumichrome Signaling in Plants
Lumichrome, exuded by rhizosphere bacteria, acts as a signaling molecule that can induce significant developmental changes in plants at nanomolar concentrations. While the precise signaling pathway is still under investigation, evidence suggests crosstalk with established phytohormone pathways, particularly abscisic acid (ABA) and ethylene.
Anticancer Activity of this compound Derivatives
Certain this compound derivatives have demonstrated potent antitumor activity. For instance, lumichrome has shown cytotoxic effects against lung cancer cells, potentially through the induction of apoptosis via activation of the p53 tumor suppressor protein and suppression of the AKT/β-catenin pathway. Other derivatives have been designed to target protein tyrosine kinases (PTKs), which are crucial in controlling cell proliferation and differentiation.
Experimental Workflow: Plant Growth Promotion Assay
The following diagram illustrates a typical workflow for assessing the effect of lumichrome on plant growth.
References
The Dual Nature of Alloxazines: From Microbial Signals to Anticancer Agents
An In-depth Technical Guide on the Natural Occurrence and Biological Significance of Alloxazinic Compounds for Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxazines and their derivatives, notably lumichrome, represent a fascinating class of heterocyclic compounds with a diverse and expanding range of biological activities. Structurally related to the essential vitamin B2 (riboflavin), these molecules are not merely byproducts of its degradation but are now recognized as active signaling molecules in intricate biological processes spanning microbial communication, plant growth regulation, and mammalian cellular pathways. This technical guide provides a comprehensive overview of the natural occurrence of alloxazines, their multifaceted biological roles, and the underlying molecular mechanisms. Detailed experimental protocols for their study and quantitative data on their presence in various biological systems are presented to facilitate further research and development in this promising field. The potential of alloxazine scaffolds in drug discovery, particularly in oncology and inflammatory diseases, is also critically examined.
Introduction to Alloxazines
Alloxazines are a class of organic compounds characterized by a benzo[g]pteridine-2,4(1H,3H)-dione core structure. They are tautomers of isoalloxazines, the foundational structure of flavins such as riboflavin.[1] While isoalloxazines have long been studied for their critical role as coenzymes in redox reactions, alloxazines are emerging from their shadow as bioactive molecules in their own right.
The most extensively studied naturally occurring this compound derivative is lumichrome (7,8-dimethylthis compound), a primary photodegradation product of riboflavin.[2][3] Another significant derivative is lumiflavin (7,8,10-trimethylisothis compound), an analog of riboflavin.[4] This guide will delve into the natural sources of these compounds and their significant and varied biological functions.
Natural Occurrence and Quantitative Distribution
Alloxazinic compounds are widely distributed in nature, arising from both biological and photochemical processes. Their concentrations can vary significantly depending on the organism and environmental conditions.
2.1. Microbial Kingdom:
Several bacterial species are known to produce lumichrome through the enzymatic degradation of riboflavin. Notably, actinobacteria such as Microbacterium maritypicum and the alphaproteobacterium Devosia riboflavina (formerly Pseudomonas riboflavina) can split riboflavin into lumichrome and D-ribose.[5] Rhizobial species, which are crucial for nitrogen fixation in legumes, secrete lumichrome into the rhizosphere, where it acts as a signaling molecule.
2.2. Plant Kingdom:
Lumichrome is found in various plant tissues, often as a result of the photochemical conversion of riboflavin. Its presence in the xylem sap of legumes like cowpea and soybean is enhanced upon inoculation with rhizobia, highlighting a dynamic interaction between these symbiotic partners.
2.3. Animal Kingdom:
In mammals, lumichrome is considered to be of exogenous origin. Studies in rats have shown that urinary lumichrome and its catabolites, 7- and 8-carboxylumichrome, are primarily the result of the metabolic activity of intestinal microflora and the photodegradation of riboflavin, rather than endogenous enzymatic cleavage by mammalian tissues. While specific tissue concentrations are not well-documented, plasma concentrations of lumichrome have been measured in mice following administration.
Table 1: Quantitative Data on the Occurrence and Effective Concentrations of Lumichrome
| Biological Context | Organism/System | Location | Concentration/Effective Dose | Reference(s) |
| Microbial Production | Psoralea bacterial isolates | Culture exudates | 0.1 - 15 nM | |
| Plant Growth Promotion | Alfalfa (Medicago sativa) | Root treatment | 5 nM (growth promotion) | |
| Various monocots and dicots | Root treatment | 50 nM (depressed root development) | ||
| Soybean, Cowpea | Xylem sap & leaf extracts | Increased concentration upon rhizobial inoculation | ||
| Animal Studies | Mouse | Plasma | Dose-dependent following 10 mg/kg i.p. administration | |
| Rat | Urine | Presence of 7- and 8-carboxylumichrome |
Biological Roles and Signaling Pathways
Alloxazines and their derivatives exert a wide array of biological effects, acting as signaling molecules that can modulate cellular processes in diverse organisms.
3.1. Plant Growth Promotion:
Lumichrome functions as a potent plant growth-promoting substance at nanomolar concentrations. It has been shown to induce a range of developmental changes, including increased root respiration, enhanced biomass accumulation, early leaf initiation, and increased stem elongation. The mechanism is thought to involve crosstalk with established phytohormone signaling pathways, such as that of abscisic acid (ABA).
3.2. Bacterial Quorum Sensing:
Lumichrome and riboflavin can act as signal mimics in bacterial quorum sensing (QS), a cell-to-cell communication system. They have been shown to stimulate the Pseudomonas aeruginosa LasR QS receptor, which normally binds to N-acyl homoserine lactone (AHL) signals. This inter-kingdom signaling can potentially be manipulated to control bacterial behavior.
3.3. Anticancer Activity:
A growing body of evidence points to the anticancer potential of alloxazinic compounds.
-
Induction of Apoptosis: Lumichrome has been demonstrated to inhibit the growth of human lung cancer cells and induce apoptosis through a p53-dependent mitochondrial mechanism. This involves the upregulation of p53, subsequent downregulation of the anti-apoptotic protein BCL-2, and the activation of caspase-9 and caspase-3.
-
Kinase Inhibition: The this compound scaffold is being explored for the design of selective kinase inhibitors as antitumor agents.
-
Sensitization to Chemotherapy: Lumiflavin can interfere with riboflavin metabolism in ovarian cancer stem-like cells, sensitizing them to the cytotoxic effects of cisplatin.
3.4. Adenosine Receptor Antagonism:
This compound is a selective antagonist of the adenosine A2B receptor (A2BR), with approximately 10-fold greater selectivity for A2BR over the A2A receptor. A2BR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream effectors like the cAMP response element-binding protein (CREB). By blocking this pathway, this compound can modulate processes such as inflammation and fibrosis, where A2BR signaling is implicated.
3.5. Anti-inflammatory and Antinociceptive Effects:
In vitro studies have demonstrated that this compound possesses anti-inflammatory and antinociceptive properties, likely related to its antagonism of adenosine receptors.
3.6. Photodynamic Therapy:
This compound derivatives are being investigated as photosensitizers for photodynamic therapy (PDT). These compounds can generate cytotoxic reactive oxygen species upon light activation, making them promising agents for targeted cancer treatment.
Biosynthesis and Metabolism
The primary route for the natural formation of lumichrome is the degradation of riboflavin. This can occur through two main pathways:
4.1. Photochemical Degradation:
Exposure of riboflavin to light, particularly in neutral or acidic conditions, leads to the cleavage of the ribityl side chain, yielding lumichrome.
4.2. Enzymatic Degradation:
In certain bacteria, such as Devosia riboflavina, a two-component flavin-dependent monooxygenase system is responsible for the conversion of riboflavin to lumichrome and D-ribose. This system involves a flavin reductase (FR) and a riboflavin monooxygenase (FMO).
References
- 1. lcms.cz [lcms.cz]
- 2. Two-Component Flavin-Dependent Riboflavin Monooxygenase Degrades Riboflavin in Devosia riboflavina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary lumichrome-level catabolites of riboflavin are due to microbial and photochemical events and not rat tissue enzymatic cleavage of the ribityl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quantum Chemical Insights into Alloxazine Photophysics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alloxazine and its derivatives represent a fascinating class of heterocyclic compounds with rich and complex photophysics. As isomers of the biologically crucial flavins (isoalloxazines), they exhibit distinct photochemical behaviors, most notably a significantly lower fluorescence quantum yield and a higher efficiency in populating triplet states. These properties make them promising candidates for applications ranging from photodynamic therapy and photocatalysis to advanced materials. Understanding the fundamental mechanisms that govern their response to light is paramount for the rational design of novel this compound-based functional molecules.
This technical guide delves into the core of this compound photophysics, illuminated by quantum chemical studies. We will explore the intricate landscape of its excited states and the competing deactivation pathways that dictate its ultimate photophysical fate.
Theoretical and Experimental Protocols
The elucidation of this compound's photophysical pathways heavily relies on a synergy between experimental measurements and high-level quantum chemical computations.
Computational Methodologies
Quantum chemical calculations provide a molecular-level understanding of the electronic structure and dynamics that are often inaccessible to experiment alone. The primary methods employed in the study of this compound include:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are the workhorses of computational photochemistry. DFT is used to optimize the geometry of the molecule in its ground state, while TD-DFT is employed to calculate vertical excitation energies, which correspond to light absorption, and to explore the potential energy surfaces of excited states.[1][2]
-
Multireference Methods (CASSCF and MS-CASPT2): For regions of the potential energy surface where electronic states are close in energy, such as near conical intersections or during intersystem crossing, single-reference methods like TD-DFT can be inadequate. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by N-electron valence state second-order perturbation theory (NEVPT2) or multistate CASPT2 (MS-CASPT2), provides a more robust description of these complex situations.[3]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the behavior of this compound in a biological or solution environment, QM/MM methods are utilized. In this approach, the this compound molecule (the QM region) is treated with a high level of quantum chemical theory, while the surrounding solvent or protein environment (the MM region) is described by a classical force field. This hybrid method allows for the inclusion of environmental effects on the photophysical properties.[3]
-
Spin-Orbit Coupling Calculations: The transition between electronic states of different spin multiplicity (i.e., intersystem crossing) is formally forbidden. However, it can be facilitated by spin-orbit coupling. Explicit calculation of these couplings is crucial for understanding the efficiency of triplet state formation.[4]
The general workflow for a computational study of this compound photophysics is depicted below.
References
- 1. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QM/MM Study on Mechanistic Photophysics of this compound Chromophore in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The photophysics of this compound: a quantum chemical investigation in vacuum and solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Alloxazine: A Technical Guide for Researchers
CAS Number: 490-59-5
This technical guide provides an in-depth overview of alloxazine, a heterocyclic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive data on its chemical properties, safety information, and biological activities, with a focus on its role as an adenosine receptor antagonist and a scaffold for kinase inhibitors.
Chemical and Physical Properties
This compound, also known as isothis compound, is a yellow solid with the chemical formula C₁₀H₆N₄O₂ and a molecular weight of 214.18 g/mol .[1][2][3] It belongs to the class of organic compounds known as alloxazines and isoalloxazines.[4]
| Property | Value | Reference |
| CAS Number | 490-59-5 | [1] |
| Molecular Formula | C₁₀H₆N₄O₂ | |
| Molecular Weight | 214.18 g/mol | |
| Synonyms | Isothis compound, Benzo[g]pteridine-2,4(1H,3H)-dione | |
| Appearance | Yellow powder | |
| Melting Point | >300 °C | |
| Solubility | DMSO: 2 mg/mL (9.33 mM) |
Safety and Hazard Information
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.
GHS Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
GHS Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated. It is recommended to handle this compound in a chemical fume hood and use appropriate personal protective equipment.
Biological Activity and Therapeutic Potential
This compound has garnered significant interest for its diverse biological activities, primarily as a selective antagonist of the adenosine A2B receptor and as a versatile scaffold for the development of kinase inhibitors.
Adenosine A2B Receptor Antagonism
This compound is a selective antagonist of the A2B adenosine receptor. It has been shown to be approximately 10-fold more selective for the A2B receptor over the A2A receptor. This compound completely blocks 5'-N-Ethylcarboxamidoadenosine (NECA)-mediated cyclic AMP (cAMP) accumulation with an IC₅₀ of 2.9 μM. The antagonism of the A2B receptor is a promising strategy for cancer immunotherapy, as this receptor is often upregulated in cancer cells and contributes to immunosuppression in the tumor microenvironment.
Below is a simplified representation of the adenosine receptor signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the adenosine A2B receptor signaling pathway.
Kinase Inhibition and Antitumor Activity
This compound serves as a valuable scaffold for the design and synthesis of novel and selective kinase inhibitors with potential antitumor properties. Protein kinases are crucial targets in cancer therapy, and this compound analogues have been developed to target various kinases involved in cancer-related pathways.
A study on novel this compound analogues demonstrated significant in vitro growth inhibitory activities against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines. The antitumor efficacy of these compounds was enhanced through kinase screening, molecular docking, and ADME studies.
The following table summarizes the percentage of activity or inhibition of various kinases by two novel this compound analogues, compound 9e and 10j, as reported in a recent study.
| Kinase Target | Compound 9e (% Inhibition) | Compound 10j (% Inhibition) |
| ABL1 | - | - |
| CDK1/Cyclin A1 | - | - |
| FAK | - | - |
| SRC | - | - |
| Other Kinases | Data not fully available | Data not fully available |
The general workflow for identifying and characterizing this compound-based kinase inhibitors is depicted below.
Caption: A typical workflow for developing this compound-based kinase inhibitors.
Anti-inflammatory and Antinociceptive Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory and antinociceptive effects in vitro. This activity is likely linked to its ability to modulate signaling pathways involved in inflammation.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound and its derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of o-phenylenediamine with alloxan.
Procedure:
-
Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to 800 ml of water in an Erlenmeyer flask.
-
Stir the mixture at room temperature in a nitrogen atmosphere for approximately 5 hours.
-
Cool the reaction mixture with ice for 3 hours.
-
Filter the formed yellow precipitate and wash it with ethanol and ether (50 ml, twice).
-
Recrystallize the precipitate from an aqueous dimethylformamide solution to yield pale yellow powdery crystals.
Kinase Profiling Assay
The protein kinase profiling of this compound analogues is crucial to determine their inhibitory activity against a panel of kinases.
Procedure (as per KINEXUS Corp. standardized procedure):
-
The test compounds (e.g., compound 9e and 10j) are screened against a panel of 20 protein kinases.
-
The assay is conducted using a radiometric method to measure the percentage change in kinase activity and inhibition compared to a control.
-
Intra-assay variability should be maintained below 10%.
-
Negative values indicate inhibition, while positive values indicate activation. Activation or inhibition values above 25% are considered significant.
In Vitro Antitumor Growth Inhibitory Activity Assay
The cytotoxic effects of this compound derivatives are typically evaluated against various human tumor cell lines.
Procedure:
-
Human tumor cell lines (e.g., CCRF-HSB-2 and KB) are used.
-
Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds.
-
A reference antitumor agent (e.g., Ara-C) is used as a positive control.
-
Cell viability is assessed after a specific incubation period using a suitable assay (e.g., MTT, SRB).
-
The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
This compound is a molecule of significant interest with a well-established role as an adenosine A2B receptor antagonist and a promising future as a foundational structure for the development of novel kinase inhibitors. Its favorable chemical properties and diverse biological activities make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Alloxazine-Based Fluorescent Probes for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxazine and its derivatives represent a versatile class of heterocyclic compounds with inherent fluorescence properties, making them promising candidates for the development of novel fluorescent probes for cellular imaging. As structural isomers of flavins, alloxazines share a similar tricyclic isothis compound core but exhibit distinct photophysical and chemical characteristics. Their tunable fluorescence, sensitivity to the local microenvironment, and potential for targeted chemical modification have opened avenues for their application in visualizing cellular structures and processes. This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes in cell imaging, aimed at researchers in cell biology, biochemistry, and drug development.
Principle of this compound-Based Fluorescent Probes
This compound's fluorescence originates from its conjugated π-system. Modifications to this core structure, such as the introduction of electron-donating or -withdrawing groups, or the extension of the aromatic system, can significantly alter its photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime.[1] This tunability allows for the rational design of probes with specific spectral characteristics suitable for various microscopy setups and multiplexing experiments. Furthermore, the redox-active nature of the this compound scaffold makes it a potential candidate for developing probes that can sense and report on the cellular redox state.
Data Presentation: Photophysical Properties of this compound Derivatives
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key spectral characteristics of several this compound derivatives that have been investigated for their fluorescence properties. This data provides a basis for selecting the appropriate probe and imaging conditions.
| Probe/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent/Environment | Reference |
| This compound | ~330 | ~456 | 0.048 | - | Aqueous (pH 4) | [2] |
| 1,3-Dimethyl-lumichrome | 356 | 429 | 0.22 | 3.5 | Dichloromethane | [3] |
| 7,8-Dimethoxy-alloxazine (2) | 382 | 454 | 0.17 | 2.9 | Dichloromethane | [3] |
| BF2-Alloxazine (4) | 401 | 511 | 0.87 | 4.1 | Dichloromethane | [3] |
| Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1a) | - | - | - | Shorter lifetime in RBCs | Human Red Blood Cells | |
| 1,3-Dimethylnaphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1b) | - | - | - | - | Human Red Blood Cells |
Note: Photophysical properties are highly dependent on the solvent and local environment. The data presented should be considered as a guideline, and optimization for specific cellular applications is recommended.
Experimental Protocols
Protocol 1: Synthesis of a BF2-Alloxazine Fluorescent Probe
This protocol is adapted from the synthesis of a difluoroboronate this compound derivative, which exhibits a high quantum yield.
Materials:
-
7,8-Dimethoxy-alloxazine
-
Boron tribromide (BBr₃) solution
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrabutylammonium (TBA) salt
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Demethylation: Treat bismethoxylated this compound with BBr₃ in CH₂Cl₂ to yield the catechol-alloxazine.
-
Boron Complexation: React the resulting catechol-alloxazine with an excess of boron trifluoride etherate in CH₂Cl₂ at room temperature. The reaction may require several days to proceed to completion.
-
Counterion Exchange: Perform a counterion exchange using a TBA salt to afford the difluoroborocatecholate this compound as a solid.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Crystallization: Recrystallize the purified product from a mixture of CH₂Cl₂ and Et₂O to obtain crystals suitable for further characterization.
Protocol 2: General Procedure for Live Cell Imaging with this compound Probes
This is a generalized protocol that should be optimized for specific this compound derivatives and cell types.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Imaging dishes or plates (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto imaging dishes at an appropriate density to achieve 60-80% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the this compound probe in pre-warmed complete culture medium. The final concentration should be optimized and can range from 1 to 20 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a period ranging from 15 to 60 minutes. Incubation time should be optimized for each probe and cell line.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the this compound probe. Acquire images using the lowest possible excitation intensity to minimize phototoxicity.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new fluorescent probe. This protocol describes a general method for evaluating the cytotoxicity of this compound derivatives.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound probe at various concentrations
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: The following day, treat the cells with a range of concentrations of the this compound probe. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period relevant to the imaging experiments (e.g., 1 to 24 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) and calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the probe concentration to determine the concentration at which 50% of the cells are viable (CC50).
Visualization of Cellular Processes and Pathways
While the primary application of this compound probes to date has been in general cytoplasmic and cellular imaging, their redox sensitivity opens up the potential for monitoring dynamic cellular processes involving changes in the redox environment.
Hypothetical Signaling Pathway Visualization
This compound probes could be designed to respond to changes in the intracellular redox state, which is a key component of many signaling pathways. For example, a probe's fluorescence could be quenched or enhanced upon oxidation or reduction by cellular components like reactive oxygen species (ROS) or glutathione (GSH).
Caption: Hypothetical redox-sensitive signaling pathway monitored by an this compound probe.
Experimental Workflow for Cellular Imaging
The following diagram illustrates a typical workflow for a cell imaging experiment using an this compound-based fluorescent probe.
Caption: General experimental workflow for cellular imaging with this compound probes.
Conclusion and Future Perspectives
This compound-based fluorescent probes are an emerging class of tools for cell imaging with significant potential. Their tunable photophysical properties and inherent redox sensitivity make them attractive for a range of applications, from simple cellular staining to the development of sophisticated sensors for specific cellular processes. Further research is needed to expand the palette of this compound probes with varied spectral properties and to explore their application in targeted imaging of organelles and the real-time monitoring of signaling pathways. The protocols and data provided herein serve as a foundational resource for researchers interested in harnessing the potential of these promising fluorescent probes.
References
Application Notes and Protocols for Alloxazine Derivatives in Photodynamic Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alloxazine derivatives as photosensitizers in photodynamic therapy (PDT) for cancer. This document includes detailed experimental protocols for their synthesis, in vitro evaluation, and in vivo testing, as well as a summary of their photophysical properties and mechanisms of action.
Introduction to this compound Derivatives in PDT
This compound derivatives are a class of heterocyclic compounds that have emerged as promising photosensitizers for photodynamic therapy.[1][2][3] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress and leads to cancer cell death.[3] Their efficacy is attributed to several favorable characteristics, including strong absorption in the visible light spectrum, high singlet oxygen quantum yields, and the ability to be synthetically modified to enhance tumor targeting and solubility.[2] Notably, the conjugation of this compound derivatives with sugars has been explored to improve their water solubility and selective uptake by cancer cells, which often exhibit increased glucose metabolism (the Warburg effect).
Quantitative Data Summary
The following tables summarize the key quantitative data for representative this compound derivatives from published studies.
Table 1: Photophysical and Photochemical Properties of this compound Derivatives
| Derivative | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Emission Max (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| ANOMe | 385 | Not Reported | 480 | ~1.0 | Not Specified | |
| A8OMe | 400 | Not Reported | 510 | ~1.0 | Not Specified | |
| A7OMe | 410 | Not Reported | 525 | ~1.0 | Not Specified | |
| 7,8-dichlorothis compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for 7,8-dichlorothis compound was not available in the searched literature.
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives in Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Incubation Time (h) | Reference |
| ANOMe | HeLa | Not Reported | Not Reported | Not Reported | |
| A8OMe | MCF-7 | Not Reported | Not Reported | Not Reported | |
| A7OMe | A549 | Not Reported | Not Reported | Not Reported |
Note: Specific IC50 values for ANOMe, A8OMe, and A7OMe with corresponding light doses and incubation times were not explicitly found in the search results, though their phototoxic effects are mentioned.
Table 3: In Vivo Tumor Growth Inhibition by this compound Derivatives
| Derivative | Animal Model | Tumor Model | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Not Specified | Murine | 4T1 Breast Cancer | Not Specified | Not Reported |
Note: While studies on in vivo PDT for breast cancer in murine models exist, specific quantitative data on tumor growth inhibition for named this compound derivatives were not found in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound derivatives in PDT.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of Sugar-Congjugated this compound Derivatives:
The synthesis of sugar-conjugated this compound derivatives can be achieved through a multi-step process involving the preparation of the this compound core followed by glycosylation.
Protocol for Synthesis of N-Glycosylated Alloxazines:
This protocol is a general guideline based on common organic synthesis techniques for N-glycosylation.
-
Protection of the sugar moiety: Protect the hydroxyl groups of the desired sugar (e.g., glucose, galactose) with a suitable protecting group like acetyl groups to prevent unwanted side reactions.
-
Activation of the anomeric carbon: Convert the protected sugar into a glycosyl donor by introducing a good leaving group at the anomeric position (e.g., a bromide or a trichloroacetimidate).
-
Synthesis of the this compound core: Synthesize the desired this compound scaffold, for instance, by reacting a substituted o-phenylenediamine with alloxan.
-
Glycosylation reaction: React the glycosyl donor with the this compound core in the presence of a suitable promoter (e.g., a Lewis acid like boron trifluoride etherate) to form the N-glycosidic bond.
-
Deprotection: Remove the protecting groups from the sugar moiety using appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield the final sugar-conjugated this compound derivative.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization.
In Vitro Phototoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Protocol for A549 Human Lung Carcinoma Cells:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound derivative. Incubate for a predetermined time (e.g., 24 hours) in the dark.
-
Light Exposure: Irradiate the cells with a light source of the appropriate wavelength (corresponding to the absorption maximum of the this compound derivative) and a specific light dose (e.g., 1-10 J/cm²). Include a dark control group that is not irradiated.
-
MTT Addition: After irradiation, incubate the cells for a further 24-48 hours. Then, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield can be determined using a chemical trapping method with 1,3-diphenylisobenzofuran (DPBF).
Protocol:
-
Solution Preparation: Prepare solutions of the this compound derivative and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in a suitable solvent (e.g., methanol). Adjust the concentrations to have the same absorbance at the excitation wavelength. Prepare a stock solution of DPBF in the same solvent.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should be in the micromolar range.
-
Irradiation: Irradiate the solution with a monochromatic light source at the chosen excitation wavelength.
-
Monitoring DPBF Bleaching: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.
-
Data Analysis: Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot is proportional to the rate of singlet oxygen generation. The ΦΔ of the this compound derivative can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_abs_reference / I_abs_sample) where 'k' is the rate constant of DPBF bleaching and 'I_abs' is the rate of light absorption by the photosensitizer.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for HeLa Cells:
-
Cell Treatment: Seed HeLa cells and treat them with the this compound derivative and light as described in the phototoxicity assay protocol.
-
Cell Harvesting: After the desired incubation period post-PDT, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression of proteins involved in the apoptotic signaling pathway, such as p-JNK, p-p38, Bcl-2, and Bax.
Protocol:
-
Protein Extraction: After PDT treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-JNK, anti-p-p38, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
In Vivo Photodynamic Therapy in a Murine Tumor Model
This protocol describes a general procedure for evaluating the efficacy of this compound derivatives in a subcutaneous tumor model.
Protocol for 4T1 Breast Cancer Model in BALB/c Mice:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of female BALB/c mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using a caliper (Volume = (length × width²)/2).
-
Photosensitizer Administration: Administer the this compound derivative to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue.
-
Light Irradiation: Anesthetize the mice and irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose.
-
Tumor Growth Measurement: Continue to monitor and measure the tumor volume in both the treated and control groups for a set period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (T_t / T_0) / (C_t / C_0)] × 100, where T_t and T_0 are the mean tumor volumes of the treated group at the end and start of the experiment, and C_t and C_0 are the mean tumor volumes of the control group at the same time points.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Derivative-Mediated Apoptosis
PDT with this compound derivatives primarily induces apoptosis through the generation of ROS, which triggers cellular stress responses. This leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Activated JNK and p38 can, in turn, modulate the expression and activity of Bcl-2 family proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptotic cell death.
Caption: this compound PDT-induced apoptosis signaling pathway.
Experimental Workflow for Preclinical Evaluation of this compound Derivatives
The following workflow outlines a systematic approach for the preclinical evaluation of novel this compound derivatives as PDT agents.
Caption: Preclinical evaluation workflow for this compound photosensitizers.
References
Application Notes and Protocols for Alloxazine-Based Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of alloxazine-based electrochemical biosensors. This compound and its derivatives are versatile, redox-active molecules that can be effectively employed as electron mediators in biosensing platforms. Their inherent electrochemical properties, coupled with their ability to be chemically modified, make them promising candidates for the development of sensitive and selective biosensors for a wide range of analytes, particularly in the context of drug discovery and development.
I. Principle of this compound-Based Biosensing
This compound-based electrochemical biosensors operate on the principle of mediated electron transfer. In this system, an this compound derivative acts as a redox mediator, shuttling electrons between a biorecognition element (e.g., an enzyme) and the electrode surface. The general mechanism involves:
-
Biorecognition: A specific enzyme catalyzes a reaction with the target analyte. This reaction typically involves the reduction or oxidation of a cofactor, such as nicotinamide adenine dinucleotide (NADH).
-
Redox Mediation: The this compound derivative, immobilized on the electrode surface, electrochemically interacts with the product of the enzymatic reaction (e.g., oxidizes NADH back to NAD+).
-
Electrochemical Signal Transduction: The re-oxidation or re-reduction of the this compound mediator at the electrode surface generates a measurable electrical signal (e.g., current). The magnitude of this signal is proportional to the concentration of the analyte.
This compound and its derivatives have been shown to be effective catalysts for the oxidation of NADH, a key molecule in many dehydrogenase-catalyzed reactions. This makes them particularly suitable for developing biosensors for a variety of substrates relevant to drug metabolism and disease biomarkers.[1][2][3]
II. Applications in Drug Development
The development of robust and sensitive analytical methods is critical in drug development. This compound-based electrochemical biosensors offer several advantages in this area:
-
High Sensitivity and Selectivity: The specificity of the enzyme combined with the efficient electron transfer of the this compound mediator can lead to low detection limits and high selectivity for the target analyte.[4]
-
Rapid Analysis: Electrochemical detection provides real-time measurements, enabling high-throughput screening of drug candidates and rapid monitoring of enzymatic reactions.
-
Miniaturization and Portability: These biosensors can be integrated into miniaturized and portable devices, allowing for point-of-care testing and in-field analysis.
-
Cost-Effectiveness: The fabrication of electrochemical biosensors is often less expensive compared to traditional analytical techniques.
Potential applications include:
-
Enzyme Inhibition Assays: Screening for drug candidates that inhibit the activity of specific enzymes.
-
Drug Metabolism Studies: Monitoring the activity of drug-metabolizing enzymes.
-
Biomarker Detection: Quantifying disease-related biomarkers for diagnostics and therapeutic monitoring.
-
Quality Control: Assessing the purity and activity of pharmaceutical formulations.
III. Quantitative Data Summary
The performance of an electrochemical biosensor is characterized by several key parameters. The following table summarizes the typical performance characteristics of dehydrogenase-based electrochemical biosensors for NADH, providing a benchmark for the development of this compound-based sensors.
| Parameter | Typical Range | Units |
| Limit of Detection (LOD) | 0.1 - 10 | µM |
| Linear Range | 1 - 1000 | µM |
| Sensitivity | 0.01 - 1 | µA·µM⁻¹·cm⁻² |
| Response Time | < 10 | s |
| Stability | > 80% activity after 2 weeks | % |
IV. Experimental Protocols
This section provides a detailed protocol for the fabrication and characterization of a hypothetical this compound-based electrochemical biosensor for the detection of NADH. This protocol can be adapted for the detection of other analytes by choosing the appropriate dehydrogenase enzyme.
Protocol 1: Synthesis of an this compound-Carboxylic Acid Derivative
This protocol describes the synthesis of an this compound derivative functionalized with a carboxylic acid group, which allows for covalent immobilization onto the electrode surface.
Materials:
-
3,4-Diaminobenzoic acid
-
Alloxan monohydrate
-
Boric acid
-
Glacial acetic acid
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 3,4-diaminobenzoic acid (10 mmol) in 100 mL of glacial acetic acid in a round-bottom flask.
-
Add alloxan monohydrate (11 mmol) and boric acid (11 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it sequentially with glacial acetic acid, water, methanol, and diethyl ether.
-
Dry the resulting yellow powder (this compound-7-carboxylic acid) under vacuum.
-
Characterize the synthesized compound using techniques such as NMR, FTIR, and mass spectrometry.
Protocol 2: Fabrication of the this compound-Modified Electrode
This protocol details the modification of a glassy carbon electrode (GCE) with the synthesized this compound derivative and immobilization of the enzyme.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound-7-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Diaphorase (or another suitable dehydrogenase)
-
Bovine serum albumin (BSA)
-
Glutaraldehyde solution (2.5% in PBS)
-
Ethanolamine
Procedure:
-
Electrode Cleaning: Polish the GCE with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol.
-
Activation of Carboxylic Acid Groups: Prepare a 10 mM solution of this compound-7-carboxylic acid in a suitable organic solvent (e.g., DMSO). Activate the carboxylic acid groups by adding EDC (20 mM) and NHS (10 mM) and incubating for 1 hour at room temperature.
-
Electrode Modification: Drop-cast 10 µL of the activated this compound solution onto the GCE surface and allow it to dry at room temperature. This will form a self-assembled monolayer.
-
Enzyme Immobilization:
-
Prepare a 1 mg/mL solution of diaphorase in PBS (pH 7.4).
-
Drop-cast 5 µL of the enzyme solution onto the this compound-modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor for 30 minutes to cross-link the enzyme.
-
Alternatively, immerse the electrode in a solution containing the enzyme and 0.5% glutaraldehyde for 1 hour.
-
-
Blocking of Unreacted Sites: Immerse the electrode in a 1% BSA solution in PBS for 30 minutes to block any non-specific binding sites.
-
Quenching: Immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 20 minutes to quench any unreacted aldehyde groups from the glutaraldehyde.
-
Final Rinse: Rinse the electrode thoroughly with PBS and store it at 4°C when not in use.
Protocol 3: Electrochemical Measurement of NADH
This protocol describes the use of the fabricated biosensor for the amperometric detection of NADH.
Materials:
-
This compound-based biosensor (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire (counter electrode)
-
Potentiostat/Galvanostat
-
Phosphate buffered saline (PBS), pH 7.4
-
NADH standard solutions of varying concentrations
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the this compound-based biosensor as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode in a beaker containing 10 mL of PBS (pH 7.4).
-
Cyclic Voltammetry (CV) Characterization: Record the cyclic voltammogram of the modified electrode in PBS to observe the redox peaks of the immobilized this compound.
-
Amperometric Detection:
-
Apply a constant potential to the working electrode (determined from the CV, typically near the oxidation potential of the this compound mediator).
-
Allow the background current to stabilize.
-
Add successive aliquots of the NADH standard solution into the PBS and record the corresponding increase in the amperometric current.
-
Stir the solution gently after each addition to ensure homogeneity.
-
-
Data Analysis:
-
Plot the steady-state current response against the NADH concentration to obtain a calibration curve.
-
Determine the linear range, sensitivity (slope of the linear portion of the calibration curve), and limit of detection (LOD) based on a signal-to-noise ratio of 3.
-
V. Visualizations
Signaling Pathway
Caption: Signaling pathway of an this compound-based biosensor.
Experimental Workflow
Caption: Experimental workflow for developing the biosensor.
References
Application Notes and Protocols for Alloxazine-Mediated Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing alloxazine and its derivatives as powerful, metal-free photocatalysts in a variety of organic transformations. The methodologies outlined below are suitable for applications in organic synthesis, environmental remediation, and the development of novel therapeutic strategies.
Introduction to this compound Photocatalysis
This compound and its derivatives are a class of organic compounds that can act as potent photocatalysts, harnessing the energy from visible light to drive chemical reactions. Structurally similar to the flavin cofactors found in nature, alloxazines can absorb light and reach an excited state, enabling them to participate in electron transfer or energy transfer processes. This allows for the generation of reactive intermediates from organic molecules under mild conditions. Key advantages of this compound-mediated photocatalysis include the use of visible light as a sustainable energy source, the avoidance of toxic heavy metals, and high selectivity in various transformations.
General Mechanism of this compound-Mediated Photocatalysis
This compound-mediated photocatalysis can proceed through two primary pathways:
-
Oxidative Quenching Cycle: The excited this compound catalyst accepts an electron from a substrate, generating a substrate radical cation and the reduced form of the catalyst. The reduced catalyst is then re-oxidized by an electron acceptor, such as molecular oxygen, to complete the catalytic cycle.
-
Reductive Quenching Cycle: The excited this compound donates an electron to a substrate, forming a substrate radical anion and the oxidized form of the catalyst. The oxidized catalyst is then reduced by a sacrificial electron donor to regenerate the ground-state catalyst.
-
Energy Transfer: The excited triplet state of the this compound catalyst can directly transfer its energy to a substrate, promoting it to its triplet state, which can then undergo subsequent reactions.
Quantitative Data Summary
The following table summarizes quantitative data for various this compound-mediated photocatalytic reactions, providing a basis for comparison of different substrates and conditions.
| Application | Photocatalyst | Substrate | Light Source | Solvent | Yield/Conversion | Reference |
| Sulfide Photooxidation | Amidated this compound (3b) | Thioanisole | 35 W Xenon Lamp | CH₂Cl₂/CH₃OH (9:1) | >99% Conversion (5h) | [1] |
| Amidated this compound (3b) | 4-Chlorothioanisole | 35 W Xenon Lamp | CH₂Cl₂/CH₃OH (9:1) | >99% Conversion (5h) | [1] | |
| Amidated this compound (3b) | Benzyl phenyl sulfide | 35 W Xenon Lamp | CH₂Cl₂/CH₃OH (9:1) | >99% Conversion (5h) | [1] | |
| Alcohol Photooxidation | FEAx-COF | 4-Methoxybenzyl alcohol | 463 nm LEDs | Acetonitrile | 70% Yield | [2] |
| FEAx-COF | Benzyl alcohol | 463 nm LEDs | Acetonitrile | 67% Yield | [2] | |
| Molecular this compound (FEAx) | 4-Methoxybenzyl alcohol | 404 nm LEDs | Acetonitrile | 87% Yield (17h) | ||
| NADH Oxidation | This compound-Ru Complex (M-1) | NADH | 390 nm Light | Aqueous Buffer | ~100% Conversion (1h) | |
| This compound Ligand (L-1) | NADH | 390 nm Light | Aqueous Buffer | ~100% Conversion (20 min) |
Experimental Protocols
Protocol 1: Photooxidation of Sulfides to Sulfoxides
This protocol describes the selective oxidation of sulfides to sulfoxides using an amidated this compound photocatalyst and visible light, with molecular oxygen from the air serving as the terminal oxidant.
Materials:
-
Amidated this compound Photocatalyst (e.g., 3b as described in the reference)
-
Sulfide Substrate (e.g., Thioanisole)
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Methanol (CH₃OH), HPLC grade
-
Reaction Vial (e.g., 5 mL glass vial with a magnetic stir bar)
-
Light Source (e.g., 35 W Xenon lamp)
-
Magnetic Stirrer
Procedure:
-
Reaction Setup: In a 5 mL glass vial, dissolve the sulfide substrate (0.02 mmol) and the amidated this compound photocatalyst (0.5 mol%) in a 9:1 mixture of CH₂Cl₂ and CH₃OH (3.0 mL).
-
Atmosphere: The reaction is typically run open to the air to ensure a sufficient supply of oxygen.
-
Irradiation: Place the reaction vial on a magnetic stirrer at a fixed distance from the light source (e.g., 10 cm from a 35 W Xenon lamp). Ensure the reaction mixture is stirred continuously to maintain a homogeneous solution and facilitate oxygen diffusion. The reaction should be maintained at a constant temperature (e.g., 20 °C) using a water bath or cooling fan.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) analysis at regular intervals.
-
Work-up and Analysis: Upon completion of the reaction (as indicated by TLC), the reaction mixture can be directly analyzed by ¹H NMR to determine the product yield. For isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Protocol 2: Photocatalytic Oxidation of Benzylic Alcohols
This protocol details the aerobic oxidation of benzylic alcohols to the corresponding aldehydes using a heterogeneous this compound-based covalent organic framework (COF) as the photocatalyst.
Materials:
-
This compound-based COF Photocatalyst (e.g., FEAx-COF)
-
Benzylic Alcohol Substrate (e.g., 4-Methoxybenzyl alcohol)
-
Acetonitrile, HPLC grade
-
Reaction Vial (e.g., 0.5–2.0 mL microwave reaction vial with a magnetic stir bar)
-
Oxygen Source (e.g., balloon or cylinder)
-
Light Source (e.g., Blue LEDs, λ = 463 nm)
-
Ultrasonicator
-
Magnetic Stirrer
Procedure:
-
Catalyst Suspension: Suspend the FEAx-COF catalyst (1.50 mg) in acetonitrile (1 mL) in a microwave reaction vial. Sonicate the mixture for 5 minutes to ensure a fine suspension.
-
Oxygenation: Bubble oxygen through the suspension for 5 minutes.
-
Substrate Addition: Add the benzylic alcohol substrate (e.g., 20 mM final concentration) to the reaction mixture.
-
Irradiation: Place the reaction vial on a magnetic stirrer and irradiate with blue LEDs (λ = 463 nm) at room temperature with continuous stirring.
-
Reaction Monitoring and Work-up: After the reaction time (e.g., 24 hours), the catalyst can be separated by centrifugation or filtration. The supernatant can be analyzed by HPLC or NMR spectroscopy to determine the yield of the aldehyde product.
Protocol 3: Photocatalytic Oxidation of NADH
This protocol outlines the photocatalytic oxidation of the biologically relevant cofactor NADH to NAD⁺ using an this compound-based ligand or its ruthenium complex.
Materials:
-
This compound-based Ligand (L-1) or Ruthenium Complex (M-1)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Aqueous Buffer (e.g., Phosphate buffer, pH 7.0)
-
Cuvette or Reaction Vessel suitable for spectrophotometry
-
Light Source (e.g., LEDs with specific wavelengths: 390 nm, 456 nm, 525 nm, or 630 nm)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of NADH (0.4 mM) in the aqueous buffer. Add the this compound photocatalyst (L-1 or M-1) to achieve a substrate-to-catalyst molar ratio of 10:1.
-
Reaction Initiation and Monitoring: Place the reaction mixture in a cuvette and irradiate with the chosen light source. Monitor the progress of the reaction by measuring the decrease in absorbance of NADH at 340 nm using a UV-Vis spectrophotometer at regular time intervals.
-
Data Analysis: Plot the concentration of NADH as a function of time to determine the reaction rate and conversion.
Visualizations
Caption: General mechanism of this compound-mediated photocatalysis via an oxidative quenching cycle.
Caption: A typical experimental workflow for this compound-mediated photocatalysis.
Caption: Logical relationships of this compound photocatalysis applications.
References
Application of Alloxazine in Redox Flow Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of alloxazine and its derivatives as promising anolyte materials in aqueous redox flow batteries (RFBs). It includes comprehensive experimental protocols for the synthesis of this compound-based electrolytes, their electrochemical characterization, and the assembly and testing of a full redox flow battery.
Introduction to this compound in Redox Flow Batteries
Redox flow batteries are a compelling technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources like solar and wind into the grid. Organic redox-active materials are gaining significant attention as alternatives to traditional metal-based electrolytes due to their potential for low cost, environmental benignity, and tunable electrochemical properties.
This compound, a bio-inspired molecule and a tautomer of the isothis compound backbone of vitamin B2, has emerged as a high-performing organic redox-active compound for aqueous RFBs.[1][2] this compound derivatives, particularly in alkaline electrolytes, exhibit excellent chemical and electrochemical stability, making them suitable for the negative electrolyte (anolyte) in an RFB.[3] The redox mechanism involves a reversible two-electron, two-proton transfer, which is crucial for achieving high charge storage capacity.[4][5]
One of the most studied derivatives is this compound 7/8-carboxylic acid (ACA), which demonstrates high solubility in alkaline solutions. An RFB utilizing ACA as the anolyte and ferrocyanide as the catholyte has shown impressive performance, with a high open-circuit voltage, excellent efficiency, and remarkable cycling stability.
Quantitative Performance Data
The performance of this compound-based redox flow batteries has been evaluated using various electrochemical techniques. The following table summarizes key performance metrics for different this compound derivatives.
| This compound Derivative | Anolyte Concentration (M) | Catholyte | Open-Circuit Voltage (V) | Current Efficiency (%) | Energy Efficiency (%) | Capacity Retention (% per cycle) | Peak Power Density (mW cm⁻²) | Number of Cycles | Reference |
| This compound 7/8-carboxylic acid (ACA) | 0.5 in 1 M KOH | 0.4 M K₄[Fe(CN)₆] in 1 M KOH | ~1.2 | >99.7 | 74 | >99.98 | 350 | 400 | |
| This compound 7/8-carboxylic acid (ACA) | 1.0 in 1 M KOH | 0.4 M K₄[Fe(CN)₆] in 1 M KOH | ~1.2 | >99.7 | - | >99.95 | - | - | |
| 7/8-hydroxythis compound | - | - | Potential for ~10% increase vs. ACA | - | - | - | - | - | |
| 7,8-dimethylthis compound | - | - | Potential for ~10% increase vs. ACA | - | - | - | - | - |
Experimental Protocols
Synthesis of this compound 7/8-Carboxylic Acid (ACA)
This protocol describes a one-step synthesis of this compound 7/8-carboxylic acid from commercially available precursors.
Materials:
-
o-phenylenediamine-4-carboxylic acid (3,4-diaminobenzoic acid)
-
Alloxan monohydrate
-
Glacial acetic acid
-
Boric acid
-
Deionized water
-
Diethyl ether
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of o-phenylenediamine-4-carboxylic acid in 45 mL of glacial acetic acid.
-
Add 5.5 mmol of alloxan monohydrate and 5.5 mmol of boric acid to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within a few hours.
-
After the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with glacial acetic acid, deionized water, and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the purified product in a vacuum oven overnight.
-
The final product is an isomeric mixture of this compound 7-carboxylic acid and this compound 8-carboxylic acid.
Characterization:
-
¹H NMR Spectroscopy: The product can be characterized by ¹H NMR spectroscopy. The proton chemical shifts should be consistent with the structure of this compound 7/8-carboxylic acid.
-
Purity: The product is typically used for electrochemical measurements without further purification.
Preparation of Electrolytes
Anolyte Preparation (0.5 M ACA in 1 M KOH):
-
Carefully weigh the required amount of synthesized this compound 7/8-carboxylic acid to prepare a 0.5 M solution.
-
In a volumetric flask, dissolve the ACA in a 1 M potassium hydroxide (KOH) solution.
-
Stir the solution until the ACA is completely dissolved. The solution should be adjusted to pH 14 with KOH.
Catholyte Preparation (0.4 M K₄[Fe(CN)₆] in 1 M KOH):
-
Weigh the appropriate amount of potassium ferrocyanide (K₄[Fe(CN)₆]) to make a 0.4 M solution.
-
Dissolve the K₄[Fe(CN)₆] in a 1 M KOH solution in a volumetric flask.
-
Stir until fully dissolved. The solution should also be adjusted to pH 14.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is used to determine the redox potentials and electrochemical reversibility of the this compound anolyte.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Prepare a dilute solution of the this compound derivative (e.g., 1-10 mM) in the supporting electrolyte (1 M KOH).
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Deaerate the electrolyte by bubbling with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Potential window: Scan from a potential where no reaction occurs to a potential beyond the reduction peak of this compound and back. A typical range could be from 0 V to -1.0 V vs. Ag/AgCl.
-
Scan rate: Start with a scan rate of 50-100 mV/s.
-
Number of cycles: Perform at least 3-5 cycles to ensure a stable response.
-
-
Record the cyclic voltammogram.
-
Analyze the data to determine the peak potentials (anodic and cathodic) and peak currents. The redox potential can be estimated as the average of the anodic and cathodic peak potentials. The reversibility of the redox reaction can be assessed by the peak separation and the ratio of the peak currents.
Redox Flow Battery Assembly and Testing
This protocol outlines the assembly and testing of a laboratory-scale redox flow battery using an this compound-based anolyte.
Components:
-
Flow cell hardware (e.g., graphite flow plates with serpentine flow fields)
-
Carbon paper electrodes
-
Ion exchange membrane (e.g., Nafion®)
-
Peristaltic pumps
-
Tubing (e.g., Viton®)
-
Electrolyte reservoirs
-
Battery cycler/potentiostat with galvanostatic cycling capabilities
Assembly Procedure:
-
Cut the carbon paper electrodes and the ion exchange membrane to the desired size, matching the active area of the flow cell.
-
Pre-treat the membrane and electrodes as required. For example, Nafion membranes are often boiled in deionized water.
-
Assemble the flow cell in the following order: end plate, current collector, graphite flow plate, carbon paper electrode, membrane, second carbon paper electrode, second graphite flow plate, current collector, and second end plate.
-
Ensure proper sealing to prevent leaks.
-
Connect the tubing from the electrolyte reservoirs to the flow cell inlets and from the outlets back to the reservoirs using the peristaltic pumps.
Testing Protocol:
-
Fill the reservoirs with the prepared anolyte and catholyte.
-
Pump the electrolytes through their respective half-cells at a constant flow rate (e.g., 20-60 mL/min).
-
Connect the cell to the battery cycler.
-
Perform galvanostatic cycling by applying a constant current density (e.g., 100 mA/cm²) for charging and discharging between set voltage limits.
-
Monitor the cell voltage, capacity, and efficiency over multiple cycles.
-
Key performance metrics to evaluate include:
-
Coulombic efficiency: The ratio of charge extracted during discharge to the charge supplied during charging.
-
Voltage efficiency: The ratio of the average discharge voltage to the average charge voltage.
-
Energy efficiency: The product of coulombic and voltage efficiencies.
-
Capacity retention: The percentage of the initial discharge capacity retained after a certain number of cycles.
-
Visualizations
Redox Mechanism of this compound
The following diagram illustrates the two-electron, two-proton redox reaction of this compound in an alkaline medium. During discharge (oxidation), the dihydrothis compound is converted to this compound, releasing two electrons and two protons. The reverse process occurs during charging (reduction).
Experimental Workflow for this compound RFB
The workflow diagram below outlines the key steps from the synthesis of the this compound anolyte to the testing of the full redox flow battery.
References
Alloxazine Derivatives as Advanced Materials for Energy Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of functionalized alloxazine derivatives for energy storage applications, particularly in aqueous organic redox flow batteries (AORFBs).
Introduction
This compound derivatives are a promising class of organic redox-active materials for large-scale energy storage.[1][2][3][4][5] Inspired by the isothis compound backbone of vitamin B2 (riboflavin), these aza-aromatic compounds undergo reversible redox cycling, making them suitable for use as anolytes in AORFBs. Key advantages of this compound-based systems include their synthesis from inexpensive starting materials, high yields at room temperature, tunable redox potentials through functionalization, and high chemical and electrochemical stability.
Synthesis of Functionalized Alloxazines
The general synthesis of functionalized alloxazines involves a one-step condensation reaction between a substituted o-phenylenediamine and alloxan hydrate in the presence of boric acid and an acidic medium. This straightforward approach allows for the introduction of various functional groups onto the this compound core, enabling the tuning of properties such as solubility and redox potential.
General Synthetic Workflow
Caption: General workflow for the synthesis of functionalized alloxazines.
Experimental Protocol: Synthesis of this compound-7/8-Carboxylic Acid (ACA)
This protocol describes the synthesis of a highly alkaline-soluble this compound derivative, which has shown excellent performance in AORFBs.
Materials:
-
3,4-Diaminobenzoic acid (o-phenylenediamine derivative)
-
Alloxan monohydrate
-
Boric acid
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of 3,4-diaminobenzoic acid in 45 mL of glacial acetic acid.
-
To this solution, add 5.5 mmol of alloxan monohydrate and 5.5 mmol of boric acid.
-
Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary depending on the specific derivative.
-
After stirring for approximately 2 hours, collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid sequentially with deionized water and ethanol to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain this compound-7/8-carboxylic acid as a solid.
Electrochemical Characterization and Performance
Functionalized alloxazines are typically characterized by their electrochemical properties, which are crucial for their application in energy storage devices. Cyclic voltammetry (CV) is used to determine the redox potentials, while full-cell cycling in a redox flow battery setup assesses the material's practical performance, including capacity retention, coulombic efficiency, and voltage efficiency.
Electrochemical Testing Workflow
Caption: Workflow for electrochemical characterization of this compound derivatives.
Performance Data of this compound-7/8-Carboxylic Acid (ACA) in an AORFB
The following table summarizes the key performance metrics of an AORFB utilizing this compound-7/8-carboxylic acid as the anolyte and ferro/ferricyanide as the catholyte in an alkaline electrolyte.
| Parameter | Value | Reference |
| Open-Circuit Voltage | ~1.2 V | |
| Current Efficiency | > 99.7% | |
| Capacity Retention per Cycle | > 99.98% | |
| Cumulative Capacity Retention | ~95% over 400 cycles | |
| Anolyte Concentration | 0.5 M | |
| Current Density | 20-100 mA cm⁻² |
Protocol: Cyclic Voltammetry of this compound Derivatives
Materials and Equipment:
-
Synthesized this compound derivative
-
Supporting electrolyte (e.g., 1 M KCl or 1 M KOH)
-
Deionized water
-
Potentiostat
-
Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
Procedure:
-
Prepare a 1 mM solution of the this compound derivative in the chosen supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential over a range that covers the redox events of the this compound. The scan rate can be varied (e.g., 10-100 mV/s) to investigate the kinetics of the redox processes.
-
Record the resulting voltammogram to determine the reduction and oxidation peak potentials.
Structure-Property Relationships and Future Directions
Theoretical studies and experimental results have shown that modifying the this compound structure with electron-donating groups can lower the reduction potential, potentially leading to an increase in the overall battery voltage. For example, 7/8-hydroxythis compound and 7,8-dimethylthis compound have exhibited lower reduction potentials compared to the parent this compound. However, the stability of this compound-based compounds can be affected by hydrolysis of the amidic carbonyl group under alkaline conditions, which can lead to ring-opening and degradation. Therefore, future research will likely focus on designing this compound derivatives with enhanced stability and further optimized electrochemical properties for next-generation energy storage systems.
References
- 1. A redox-flow battery with an this compound-based organic electrolyte [ideas.repec.org]
- 2. A Redox-flow Battery with an this compound-based Organic Electrolyte | FAS Research Computing [rc.fas.harvard.edu]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. A redox-flow battery with an this compound-based organic electrolyte - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Alloxazine Analogues as Selective Kinase Inhibitors for Antitumor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. Alloxazine and its analogues, heterocyclic compounds based on a flavin scaffold, have garnered significant interest as a promising class of selective kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound analogues as potential antitumor agents, focusing on their synthesis, kinase inhibitory activity, and effects on cancer cell proliferation and survival.
Data Presentation
Table 1: Cytotoxicity of this compound Analogues Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | MCF-7 (Breast) | 0.04 | [2] |
| Various | A2780 (Ovarian) | 0.005 - 0.017 | [2] |
| Various | HCT116 (Colon) | 0.005 - 0.017 | [2] |
| 9e | CCRF-HSB-2 (Leukemia) | 0.87 - 6.53 (µg/mL) | [3] |
| 10j | CCRF-HSB-2 (Leukemia) | 0.87 - 6.53 (µg/mL) | |
| 9e | KB (Oral Carcinoma) | 0.47 - 7.71 (µg/mL) | |
| 10j | KB (Oral Carcinoma) | 0.47 - 7.71 (µg/mL) | |
| 9d, 10g, 10m, 10p, 12c, 12e, 16c | CCRF-HSB-2 (Leukemia) | 7.7 - 12.1 (µg/mL) | |
| 9d, 10g, 10m, 10p, 12c, 12e, 16c | KB (Oral Carcinoma) | 8.1 - 11.5 (µg/mL) | |
| 12b | KB (Oral Carcinoma) | 8.83 (µg/mL) | |
| 12b | CCRF-HSB-2 (Leukemia) | 51.8 (µg/mL) | |
| 10i | CCRF-HSB-2 (Leukemia) | 11.50 (µg/mL) | |
| 10i | KB (Oral Carcinoma) | 19.4 (µg/mL) | |
| 10b,d,e,o,q | CCRF-HSB-2 (Leukemia) | 37.9 - 73.2 (µg/mL) | |
| 10b,d,e,o,q | KB (Oral Carcinoma) | 29.2 - 56.5 (µg/mL) |
Table 2: Kinase Inhibition Profile of Selected this compound Analogues
| Compound ID | Target Kinase | Inhibition (%) | Reference |
| Optimized Lead | ABL1 | 30-59 | |
| Optimized Lead | CDK1/Cyclin A1 | 30-59 | |
| Optimized Lead | FAK | 30-59 | |
| Optimized Lead | SRC | 30-59 | |
| 9e | CAMK1 | 10-31 | |
| 10j | CAMK1 | 10-31 | |
| 9e | EGFR | 10-31 | |
| 10j | EGFR | 10-31 | |
| 9e | FLT3 | 10-31 | |
| 10j | FLT3 | 10-31 | |
| 9e | SRC | 10-31 | |
| 10j | SRC | 10-31 |
Experimental Protocols
Synthesis of 2-(Substituted amino)-alloxazine Analogues
This protocol is a general guideline for the synthesis of 2-substituted this compound analogues, which has been shown to be a key position for modifying antitumor potency.
Materials:
-
2-deoxo-2-methylthioalloxazin-5-oxides
-
Appropriate amine (e.g., morpholine, piperidine, cyclohexylamine, butylamine, N-phenylpiperazine, benzylamine)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the 2-deoxo-2-methylthioalloxazin-5-oxide derivative (1 equivalent) in DMF.
-
Add an excess of the appropriate amine (10-20 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction time can vary from 5 to 12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Yellow or orange crystalline product should precipitate out of the solution. If not, the solution can be refrigerated overnight to facilitate crystallization.
-
Collect the product by filtration and wash with a small amount of cold DMF or an appropriate solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of this compound analogues against specific kinases.
Materials:
-
Recombinant active kinase (e.g., ABL1, FAK, SRC)
-
Suitable kinase substrate (peptide or protein)
-
This compound analogue stock solution (in DMSO)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid solution (e.g., 0.75%)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound analogue in kinase assay buffer. Ensure the final DMSO concentration is consistent across all reactions and typically below 1%.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate, and any necessary co-factors in the kinase assay buffer.
-
Add the diluted this compound analogue or DMSO (for the control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
After the final wash, dry the paper.
-
Place the dried paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the this compound analogue relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogue in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the this compound analogue. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound analogue
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the desired concentrations of the this compound analogue for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the this compound analogue.
Visualizations
Caption: Signaling pathways inhibited by this compound analogues.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural-based design, synthesis, and antitumor activity of novel this compound analogues with potential selective kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Lifetime Imaging Microscopy (FLIM) with Alloxazine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the decay rate of fluorescence from a fluorophore at each pixel of an image.[1][2] Unlike intensity-based methods, the fluorescence lifetime is an intrinsic property of a molecule and is generally independent of probe concentration, making FLIM a robust method for quantitative analysis of the cellular microenvironment.[1][3] Alloxazine derivatives, which are isomers of flavins, are a class of fluorescent molecules with tunable photophysical properties.[4] Their innate fluorescence and redox activity make them promising candidates for developing targeted probes for various bioimaging applications.
This document provides detailed application notes and protocols for utilizing this compound-based probes in conjunction with FLIM for cellular imaging and analysis, with a primary focus on redox sensing.
Principle of FLIM with this compound Probes
The fluorescence lifetime of an this compound probe can be sensitive to its local environment. Factors such as solvent polarity, pH, viscosity, and, notably, the presence of oxidizing or reducing agents can alter the non-radiative decay pathways of the excited state, leading to a measurable change in fluorescence lifetime. This compound-based probes can be designed to exploit this sensitivity. For example, their redox-active nature can be harnessed to create probes whose fluorescence lifetime changes in response to the cellular redox state, providing insights into processes like oxidative stress.
FLIM data is often analyzed using the phasor approach, a fit-free method that provides a graphical representation of fluorescence lifetimes in an image. Different lifetime components in the sample will cluster at specific positions on the phasor plot, allowing for easy identification and quantification of molecular species or environmental states.
Applications in Research and Drug Development
Redox Sensing and Oxidative Stress Monitoring
This compound probes can be used to monitor the redox state of cells. Changes in the cellular environment, such as the presence of an oxidizing agent like tert-butyl hydroperoxide, can alter the fluorescence lifetime of the this compound probe. This allows researchers to study the effects of drugs on cellular redox biology and investigate diseases associated with oxidative stress. In one study, this compound derivatives were applied to human red blood cells (RBCs) to evaluate changes in their redox properties under induced oxidative stress, demonstrating their potential as redox-sensitive fluorescent probes.
Multifunctional Agents for Imaging and Therapy
This compound derivatives have been engineered to serve as multifunctional agents for both bioimaging and photodynamic therapy (PDT). These photosensitizers can enter the cytoplasm, generate cytotoxic reactive oxygen species (ROS) when activated by light, and exhibit substantial fluorescence for imaging purposes. FLIM can be employed to monitor the uptake and localization of these agents and potentially report on the cellular changes occurring during PDT.
Development of Bimodal Probes
Recent synthetic strategies involve incorporating moieties like boron difluoride into the this compound structure. This creates bimodal probes that are detectable by both fluorescence spectroscopy and ¹⁹F NMR spectroscopy, opening new avenues for advanced imaging applications.
Quantitative Data: Photophysical Properties of this compound Derivatives
The photophysical properties of this compound probes are critical for their application in FLIM. The following table summarizes key data for select this compound derivatives.
| Compound Name | Solvent/Medium | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference |
| Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1a) | Methanol | 399 | 506 | 0.20 | 2.59 | |
| Acetonitrile | 395 | 490 | 0.12 | 1.83 | ||
| 1,2-Dichloroethane | 398 | 480 | 0.08 | 1.34 | ||
| 1,3-dimethylnaphtho[2,3-g]pteridine-2,4(1H,3H)-dione (1b) | Methanol | 400 | 505 | 0.24 | 3.01 | |
| Acetonitrile | 396 | 492 | 0.16 | 2.22 | ||
| 1,2-Dichloroethane | 399 | 480 | 0.11 | 1.74 | ||
| This compound-BF₂ conjugate (4) | Dichloromethane | 390 | 486 | 0.14 | - | |
| 1,3-dimethyl-lumichrome | Dichloromethane | 382 | 454 | 0.13 | - |
Diagrams and Workflows
Logical Probe Design Strategy
The design of functional this compound probes follows a modular strategy, starting with the core structure and adding functionalities for sensing and targeting.
Caption: A logical workflow for designing functional this compound probes.
Principle of Redox Sensing with FLIM
This diagram illustrates how a change in cellular redox state leads to a measurable change in the fluorescence lifetime of an this compound probe.
Caption: Principle of redox sensing using an this compound probe with FLIM.
Experimental Workflow for FLIM Imaging
The following diagram outlines the key steps involved in performing a FLIM experiment with this compound probes, from sample preparation to data interpretation.
Caption: General experimental workflow for cellular FLIM imaging.
Experimental Protocols
Protocol 1: General FLIM Imaging of Live Cells with an this compound Probe
Materials:
-
This compound probe of interest
-
High-purity DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells of interest (e.g., HeLa, U2OS)
-
35 mm glass-bottom imaging dishes
-
Fluorescence microscope equipped with a TCSPC-FLIM system (pulsed laser, sensitive detectors, timing electronics)
Procedure:
-
Cell Seeding: Plate cells onto 35 mm glass-bottom dishes 24-48 hours prior to imaging to achieve 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in high-purity DMSO. Protect from light.
-
Probe Loading:
-
Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM, optimize for specific probe and cell type).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove any extracellular probe.
-
Add fresh, pre-warmed live-cell imaging buffer to the dish for imaging.
-
-
FLIM System Setup:
-
Turn on the FLIM system components, including the laser, detectors, and microscope. Allow the laser to stabilize.
-
Select the appropriate excitation wavelength for the this compound probe (e.g., 405 nm or 440 nm pulsed diode laser).
-
Set the emission filter to collect the desired fluorescence signal (e.g., a 480-550 nm bandpass filter).
-
Calibrate the system using a known standard (e.g., fluorescein solution) if necessary.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Locate the cells using brightfield or fluorescence imaging.
-
Acquire FLIM data by collecting photons until sufficient counts are obtained for robust statistical analysis (typically 100-1000 peak photon counts per pixel). Acquisition times can range from 30 seconds to several minutes.
-
-
Data Analysis:
-
Use appropriate software (e.g., with phasor analysis capabilities) to process the raw FLIM data.
-
Generate fluorescence lifetime images and/or phasor plots.
-
Select regions of interest (ROIs) within the cell (e.g., nucleus, cytoplasm) to determine the average fluorescence lifetime in different subcellular compartments.
-
Protocol 2: Monitoring Oxidative Stress using this compound Probes
This protocol is an extension of Protocol 1, based on the methodology used for studying redox changes in red blood cells.
Additional Materials:
-
Oxidizing agent (e.g., 100 mM tert-butyl hydroperoxide (TBHP) stock in water)
-
Reducing agent (optional, for reversibility studies)
Procedure:
-
Follow Steps 1-4 from Protocol 1 (Cell Seeding, Probe Preparation, Probe Loading, and Washing).
-
Acquire Baseline Image: Perform FLIM imaging (Steps 5-6 from Protocol 1) on a field of healthy, probe-loaded cells to establish the baseline fluorescence lifetime (τ_control).
-
Induce Oxidative Stress:
-
To the same dish, add the oxidizing agent to a final concentration (e.g., 100-500 µM TBHP).
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Acquire Post-Treatment Image: Relocate the same field of view and acquire a second FLIM image to measure the post-treatment fluorescence lifetime (τ_treated).
-
Data Analysis and Comparison:
-
Process both the baseline and post-treatment FLIM data.
-
Compare the lifetime maps and phasor plot distributions before and after treatment. A shift in the phasor plot or a change in the average lifetime (e.g., a shorter fluorescence lifetime) indicates a response of the probe to the induced oxidative stress.
-
Quantify the change in lifetime for statistical analysis.
-
References
- 1. Fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Engineering Alloxazines by Boron Coordination and Click Chemistry toward Small‐molecule Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Microwave-Assisted Synthesis of Alloxazine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of alloxazine-based ligands utilizing microwave-assisted techniques. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced reaction control.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their planar tricyclic structure is analogous to flavins, enabling them to participate in various biological processes. Notably, this compound-based ligands have been investigated for their potential as antitumor agents, kinase inhibitors, and photosensitizers.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the discovery and development of novel this compound-based compounds by providing a rapid and efficient synthetic route.[4]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key benefits for the synthesis of this compound-based ligands:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Increased Yields: The uniform and rapid heating often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.
-
Enhanced Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
-
Green Chemistry: Shorter reaction times and increased efficiency contribute to lower energy consumption, aligning with the principles of green chemistry.
Data Presentation
The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of this compound-based ligands, compiled from the literature.
| Ligand/Derivative | Reactants | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| This compound Ligand (General) | o-Phenylenediamine derivative, Alloxan | Ethanol | 150 | 30 | 300 | 55-63 | [5] |
| Pyridophenoxazinones | Quinoline-5,8-dione, 2-Aminophenols | Acetic Acid | 80 | 30 | 50 | High | |
| 5-deazaflavines | N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes | N/A | N/A | N/A | N/A | N/A | |
| Flavin-like Ligand (L-1) | N/A | Ethylene Glycol | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that the specific data was not available in the referenced search results.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of a generic this compound-based ligand, based on established methodologies.
Protocol: Microwave-Assisted Synthesis of an this compound Derivative
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Alloxan monohydrate (1.0 mmol)
-
Ethanol (5 mL)
-
10 mL microwave process vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave process vial, add the substituted o-phenylenediamine (1.0 mmol), alloxan monohydrate (1.0 mmol), and a magnetic stir bar.
-
Add 5 mL of ethanol to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 30 minutes
-
Power: 300 W (or use variable power to maintain temperature)
-
Stirring: On
-
-
Start the microwave irradiation.
-
After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50 °C) before opening.
-
The resulting precipitate is the crude this compound derivative.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound-based ligand.
Characterization:
The synthesized ligand should be characterized by standard analytical techniques, such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point Analysis
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound-based ligands.
References
- 1. Structural-based design, synthesis, and antitumor activity of novel this compound analogues with potential selective kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Fluorescence Quantum Yield in Alloxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low fluorescence quantum yield of alloxazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low fluorescence quantum yield observed in this compound?
A1: The low fluorescence quantum yield of this compound is attributed to several competing non-radiative decay pathways that efficiently depopulate the excited singlet state.[1][2] Key factors include:
-
Efficient Intersystem Crossing (ISC): this compound has a high propensity to transition from the excited singlet state (S₁) to the triplet state (T₁), a process that competes directly with fluorescence.[1][2]
-
Photo-induced Tautomerization: In certain environments, particularly in polar, protic solvents, this compound can undergo excited-state proton transfer to form its tautomer, isothis compound, which has different photophysical properties.[3]
-
Internal Conversion (IC): The molecule can return to the ground state without emitting a photon through vibrational relaxation. Computational studies have identified specific molecular geometries (conical intersections) that facilitate this rapid non-radiative decay.
-
Aggregation-Caused Quenching (ACQ): In concentrated solutions or the solid state, this compound molecules can form π-stacked aggregates, which leads to fluorescence quenching.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly influence the fluorescence quantum yield.
Q2: How does the fluorescence of this compound compare to its isomer, isothis compound?
A2: Isothis compound, the core chromophore of biologically important flavins, generally exhibits a fluorescence quantum yield that is an order of magnitude larger than that of this compound. This is because this compound has more efficient non-radiative relaxation pathways.
Q3: Can binding to a protein or other macromolecule improve the fluorescence of this compound?
A3: Yes, binding to a protein or encapsulation within a host molecule like a metal-organic framework (MOF) can significantly enhance the fluorescence quantum yield of this compound. This enhancement is typically due to:
-
Increased Rigidity: The restricted environment within a binding pocket can limit vibrational motions that contribute to non-radiative decay.
-
Reduced Solvent Accessibility: Shielding the this compound molecule from solvent molecules, especially water, can prevent solvent-mediated quenching processes.
-
Prevention of Aggregation: Isolation of individual this compound molecules within a host structure prevents aggregation-caused quenching.
Q4: What is the effect of solvent polarity on the fluorescence of this compound?
A4: The fluorescence of this compound is highly sensitive to solvent polarity. Increasing solvent polarity can lead to a red shift (shift to longer wavelengths) in the emission spectrum. In polar, protic solvents like water and alcohols, the formation of intermolecular hydrogen bonds can promote the photo-tautomerization to isothis compound, which can complicate the fluorescence signature.
Q5: Are there chemical modifications that can improve the fluorescence quantum yield of this compound?
A5: Yes, several chemical modifications have been shown to enhance the fluorescence quantum yield of the this compound core. These include:
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Substitution with Electron-Donating Groups: Introducing electron-donating groups, such as methoxy groups at the C7 and C8 positions, can favorably alter the electronic structure and improve fluorescence.
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Boron Coordination: Complexation with boron trifluoride (BF₂) to form a difluoroboronate complex has been demonstrated to significantly increase the quantum yield.
-
Sugar Conjugation: The addition of sugar moieties can improve biocompatibility and influence the photophysical properties.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low fluorescence intensity in experiments involving this compound derivatives.
Problem: Weak or No Fluorescence Signal
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References
Technical Support Center: Improving the Photostability of Aloxazine-Based Dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of alloxazine-based dyes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound-based dyes?
A1: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] When an this compound dye absorbs light, it enters an excited state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition into a long-lived, highly reactive triplet state.[3] Interactions from this triplet state, often with molecular oxygen, generate reactive oxygen species (ROS) that can chemically alter the dye, rendering it permanently non-fluorescent.[3][4] This process leads to a gradual decrease in signal intensity during fluorescence microscopy experiments.
Q2: Are certain this compound derivatives more photostable than others?
A2: Yes, the chemical structure of an this compound derivative significantly influences its photostability. Modifications to the this compound core can alter its electronic properties and susceptibility to photochemical reactions. For instance, structural modifications at the C7 and C8 positions with electron-donating groups have been explored to tune the photochemistry of this compound-based photosensitizers. While the primary goal of such modifications may be to enhance properties like singlet oxygen generation, they invariably affect the dye's overall photostability. The specific impact of various substituents on photostability requires empirical testing.
Q3: How does the chemical environment impact the photostability of my this compound dye?
A3: The local chemical environment plays a crucial role in the rate of photobleaching. Key factors include:
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Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching. Removing dissolved oxygen from the medium, for example through enzymatic oxygen scavenging systems, can significantly enhance dye stability.
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pH: The pH of the medium can affect the protonation state of the this compound molecule, which in turn can influence its photophysical properties and stability.
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Solvent Polarity and Viscosity: The rate of photolysis for flavins, which are structurally related to alloxazines, has been shown to be dependent on the dielectric constant and viscosity of the solvent. Polar solvents can stabilize excited triplet states, potentially increasing the rate of degradation.
Q4: What are antifade reagents and should I use them with this compound dyes?
A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They work primarily by scavenging reactive oxygen species. Common antifade agents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG). Using an antifade reagent is a highly recommended and effective strategy to protect your this compound dyes during fluorescence imaging experiments.
Troubleshooting Guides
Issue: My this compound dye signal is fading too quickly during imaging.
Rapid signal loss is a clear indication of photobleaching. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for rapid photobleaching of dyes.
Quantitative Data Summary
Table 1: Illustrative Photostability of this compound Derivatives
| This compound Derivative | Solvent | Antifade Reagent | Excitation Power (W/cm²) | Photobleaching Half-life (t_1/2) [s] |
| This compound (unsubstituted) | PBS, pH 7.4 | None | 100 | 15 |
| This compound (unsubstituted) | PBS, pH 7.4 | N-propyl gallate | 100 | 120 |
| 7,8-dimethoxy-Alloxazine | PBS, pH 7.4 | None | 100 | 25 |
| 7,8-dimethoxy-Alloxazine | PBS, pH 7.4 | N-propyl gallate | 100 | 200 |
| This compound (unsubstituted) | Glycerol | None | 100 | 45 |
| This compound (unsubstituted) | PBS, pH 7.4 | N-propyl gallate | 10 | 1200 |
Note: This data is for illustrative purposes only and is intended to demonstrate the expected trends when modifying experimental conditions.
Experimental Protocols
Protocol 1: Measuring Photobleaching Half-life (t_1/2)
This protocol describes a standard method for quantifying the photostability of your this compound-based dye in a microscopy setup.
1. Sample Preparation: a. Prepare your sample (e.g., cells stained with the this compound dye) on a microscope slide. b. Mount the coverslip using the desired medium (with or without antifade reagent). c. Seal the coverslip with nail polish to prevent evaporation if imaging over a long period. d. Prepare a control slide without the dye to measure background and autofluorescence.
2. Microscope Setup: a. Use a stable light source (e.g., laser or LED). b. Set the excitation wavelength and filters appropriate for your this compound dye. c. Choose an objective with the desired magnification. d. Set the detector (camera) gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector at the initial time point.
3. Image Acquisition: a. Locate a representative region of interest (ROI) on your sample. b. Focus on the sample. To minimize pre-bleaching, you can focus on a nearby area and then move to the target ROI just before starting the time-lapse. c. Acquire a time-lapse series of images under continuous illumination. The interval between images should be short enough to accurately capture the fluorescence decay. d. Crucially, keep all imaging parameters (excitation intensity, exposure time, gain) constant throughout the entire time-lapse acquisition.
4. Data Analysis: a. For each image in the time series, measure the mean fluorescence intensity within your defined ROI. b. Subtract the mean background intensity (measured from a cell-free region or from the control slide) from each ROI measurement. c. Normalize the background-corrected intensity values to the initial intensity (at t=0). d. Plot the normalized fluorescence intensity as a function of time. e. The photobleaching half-life (t_1/2) is the time at which the normalized intensity drops to 0.5 (50%).
Caption: Experimental workflow for measuring fluorophore photostability.
Protocol 2: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This is a simple recipe for a widely used, lab-prepared antifade mounting medium.
Materials:
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Phosphate-buffered saline (PBS), 10X stock solution
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Glycerol (ACS grade, 99-100% purity)
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N-propyl gallate (NPG)
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Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Stir plate and stir bar
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50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution:
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Weigh 2 g of N-propyl gallate.
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Dissolve it in 10 mL of DMSO or DMF. (Note: NPG does not dissolve well in aqueous solutions).
-
This stock solution should be stored protected from light.
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-
Prepare the glycerol/PBS mixture:
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In a 50 mL tube, combine 9 mL of glycerol with 1 mL of 10X PBS.
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Mix thoroughly until homogeneous. This will result in a 90% glycerol in 1X PBS solution.
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-
Combine to create the final mounting medium:
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Add 100 µL of the 20% NPG stock solution to the 10 mL of glycerol/PBS mixture.
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Mix vigorously for several hours to ensure the NPG is fully dissolved and distributed. The final concentration of NPG will be 0.2%.
-
-
Storage:
-
Store the final antifade mounting medium in small aliquots at -20°C, protected from light. It is stable for several months.
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To Use: Apply a small drop (5-10 µL) of the antifade medium to your sample on the slide before gently lowering the coverslip.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Technical Support Center: Alloxazine Synthesis and Purification
Welcome to the technical support center for alloxazine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of this compound. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) for this compound Synthesis
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for synthesizing this compound is the condensation reaction between o-phenylenediamine and alloxan in an acidic medium, such as acetic acid.[1] This method is known for its straightforward procedure and generally high yields.[2][3]
Q2: What are the typical appearances of the starting materials and the final product?
A2: o-Phenylenediamine is typically a white to brownish solid that can darken upon exposure to air and light.[4] Alloxan is a white solid. The final product, this compound, is usually a fine, yellow powder.[5]
Q3: What are the key safety precautions to take during this compound synthesis?
A3: It is important to handle the reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. o-Phenylenediamine is toxic and a suspected mutagen.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. A suitable solvent system for TLC would need to be determined empirically but could consist of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q5: What is the expected yield for this compound synthesis?
A5: The yield of this compound from the condensation of o-phenylenediamine and alloxan is typically high, often reported to be around 90% under optimized conditions.
Troubleshooting Guide for this compound Synthesis and Purification
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis
Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors:
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Impure Starting Materials: The purity of o-phenylenediamine is crucial. It can oxidize over time, turning from a white or light tan color to a darker brown, which can affect the reaction outcome.
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Solution: Use fresh, high-purity o-phenylenediamine. If the material is old or discolored, consider purifying it by recrystallization or sublimation before use.
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Ensure the reaction is stirred for the recommended time, typically around 5 hours at room temperature. Monitor the reaction by TLC to confirm the disappearance of the starting materials.
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Side Reactions: The formation of byproducts can reduce the yield of the desired this compound. This can be influenced by the reaction conditions.
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Solution: Maintain the recommended reaction temperature. While the standard procedure is at room temperature, significant temperature deviations could promote side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the starting material.
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Q2: The color of my reaction mixture is dark brown or black, not the expected yellow. What does this indicate?
A2: An unexpected dark color often points to the oxidation of o-phenylenediamine, either before or during the reaction.
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Probable Cause: The o-phenylenediamine used was already oxidized, or the reaction was not adequately protected from air (oxygen).
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Solution: Use fresh, pure o-phenylenediamine. Purge the reaction flask with an inert gas like nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.
Q3: I am observing the formation of an unexpected precipitate or multiple products on my TLC plate. What could be the issue?
A3: The formation of multiple products suggests the occurrence of side reactions.
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Probable Cause: Besides the desired condensation, o-phenylenediamine can undergo self-condensation or react with impurities. The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds, if present as impurities, can lead to the formation of 1,5-benzodiazepines.
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Solution: Ensure the purity of your starting materials. Use purified solvents to minimize the presence of reactive impurities. If byproducts are still observed, purification by column chromatography may be necessary.
Purification
Q4: I am having trouble recrystallizing my crude this compound. It is either "oiling out" or the recovery is very poor.
A4: Recrystallization issues are common and can often be resolved by optimizing the solvent system and procedure.
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"Oiling Out": This happens when the solute is insoluble in the hot solvent and melts, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
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Solution: Try a different solvent or a solvent mixture. If using a mixed solvent system, add the second solvent (in which the compound is less soluble) more slowly at a slightly lower temperature. Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling.
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Poor Recovery: This can be due to the compound being too soluble in the chosen solvent even at low temperatures, or not enough compound being present to crystallize effectively.
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Solution: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. You can test this with small amounts of your product in different solvents. If the amount of crude product is very small, consider purification by preparative TLC or column chromatography.
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Q5: My purified this compound still shows impurities in the NMR spectrum. How can I identify these impurities and remove them?
A5: Identifying and removing persistent impurities requires careful analysis of the NMR spectrum and potentially a different purification strategy.
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Identifying Impurities:
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Residual Solvents: Check the chemical shifts against tables of common laboratory solvents. For example, a singlet around δ 7.26 ppm in CDCl₃ could indicate residual chloroform.
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Starting Materials: Compare the signals with the NMR spectra of o-phenylenediamine and alloxan.
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Byproducts: Unidentified peaks in the aromatic region could correspond to side products from the reaction. 2D NMR techniques like COSY and HSQC can help in elucidating the structures of these impurities.
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Removing Impurities:
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Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
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Washing: If the impurity is acidic or basic, it might be removed by washing a solution of the product in an organic solvent with an aqueous acid or base, respectively.
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Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
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o-Phenylenediamine (3.5 g, 30 mmol)
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Alloxan (5.0 g, 30 mmol)
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Water (800 ml)
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Ethanol
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Diethyl ether
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Aqueous dimethylformamide (for recrystallization)
Procedure:
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To an Erlenmeyer flask, add 800 ml of water.
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Add o-phenylenediamine (3.5 g) and alloxan (5.0 g) to the flask.
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Stir the mixture at room temperature under a nitrogen atmosphere for approximately 5 hours.
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After 5 hours, cool the reaction mixture in an ice bath for 3 hours.
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Collect the yellow precipitate by vacuum filtration.
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Wash the precipitate twice with 50 ml of ethanol and then twice with 50 ml of diethyl ether.
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Recrystallize the crude product from an aqueous dimethylformamide solution to obtain pale yellow powdery crystals.
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Dry the purified crystals under vacuum.
Purification by Column Chromatography
This is a general guideline for purifying this compound using column chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Hexane
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Ethyl acetate
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TLC plates
Procedure:
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Determine the appropriate solvent system: Use TLC to find a solvent mixture (e.g., hexane:ethyl acetate) that gives the this compound spot an Rf value of approximately 0.2-0.4 and separates it well from impurities.
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Pack the column: Prepare a slurry of silica gel in the initial, less polar solvent mixture and carefully pack it into a chromatography column.
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Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the eluent or a slightly more polar solvent) and load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility, use a dry loading method by adsorbing the compound onto a small amount of silica gel.
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Elute the column: Start eluting with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Collect and analyze fractions: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the purified this compound.
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Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
Table 1: Solubility of this compound
| Solvent/Condition | Solubility |
| Aqueous solution (pH 4) | ~9.05 µM |
| Aqueous solution (pH 10) | ~14.5 µM |
| DMSO | ~11 mg/mL |
Table 2: Typical Reaction Parameters and Yield for this compound Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (o-phenylenediamine:alloxan) | 1:1 molar ratio | |
| Solvent | Water | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | ~5 hours | |
| Typical Yield | ~90% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in troubleshooting this compound synthesis.
References
- 1. A new this compound synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solid-State Structural Properties of this compound Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy: Unraveling the Tautomeric Identity and Pathways for Tautomeric Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in alloxazine microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in alloxazine microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background fluorescence in this compound microscopy?
Background fluorescence in microscopy can originate from several sources, broadly categorized into two main groups:
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Autofluorescence: This is the natural fluorescence emitted by biological structures within the sample. Common endogenous fluorophores include NADH, flavins (which are structurally similar to this compound), collagen, elastin, and lipofuscin.[1] Plant cells also contain chlorophyll and lignin, which are highly autofluorescent.[1]
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Extrinsic Fluorescence: This type of background is introduced during sample preparation and imaging. Sources include:
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Unbound this compound or Non-specific Staining: Excess this compound that has not bound to its target or has bound to non-target structures can contribute to high background.
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Mounting Media: Some mounting media can be a source of fluorescence.[1] It is crucial to select a mounting medium with low intrinsic fluorescence.
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Culture Media and Supplements: Phenol red, a common pH indicator in culture media, is highly fluorescent.[1] Serum supplements like Fetal Bovine Serum (FBS) also contain fluorescent molecules.[1]
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Fixatives: Aldehyde fixatives like formalin and glutaraldehyde can increase sample autofluorescence.
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Immersion Oil: Low-quality immersion oil can exhibit autofluorescence.
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Glassware and Plasticware: Microscope slides, coverslips, and culture dishes can also be fluorescent.
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Q2: How can I determine the source of my high background fluorescence?
Identifying the source of the background is the first step in troubleshooting. A systematic approach is recommended:
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Image an Unstained Control: Prepare a sample that has gone through all the processing steps (e.g., fixation, permeabilization) but without the addition of this compound. If you observe significant fluorescence in this sample, the primary issue is likely autofluorescence.
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Check Reagents: Image a drop of your mounting medium, immersion oil, and culture medium to check for intrinsic fluorescence.
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Secondary Antibody Control (if applicable): If you are using an antibody-based detection method with a secondary antibody conjugated to a fluorophore other than this compound, prepare a control sample with only the secondary antibody to check for non-specific binding.
Q3: How does the choice of mounting medium affect background fluorescence?
The mounting medium plays a critical role in preserving the sample and the fluorescence signal. However, an improper choice can increase background. Some mounting media contain components that are inherently fluorescent. Additionally, a mismatch in the refractive index between the mounting medium and the immersion oil can cause light scattering, which can increase background and reduce signal quality. It is advisable to use a mounting medium with a refractive index close to that of glass and immersion oil (approximately 1.5). Some mounting media also contain antifade reagents to reduce photobleaching.
Q4: Can photobleaching be used to reduce background fluorescence?
Yes, photobleaching can be a useful tool to reduce autofluorescence. Before staining with this compound, the sample can be exposed to high-intensity light to "bleach" the endogenous fluorophores. This can improve the signal-to-noise ratio by reducing the background against which the this compound signal is detected. However, it is crucial to perform this step before introducing the this compound to avoid photobleaching your target fluorophore.
Troubleshooting Guides
Guide 1: High Autofluorescence in Unstained Control
If your unstained control sample shows high background fluorescence, the following steps can help mitigate the issue.
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Caption: Troubleshooting workflow for high autofluorescence.
Methodologies:
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Optimize Fixation:
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Switch to Organic Solvents: Aldehyde-based fixatives like paraformaldehyde can increase autofluorescence. Consider fixing your samples with ice-cold methanol or ethanol for 5-10 minutes at -20°C.
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Reduce Fixation Time: If aldehyde fixation is necessary, use the lowest effective concentration for the shortest possible time.
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Chemical Quenching:
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Sodium Borohydride: After aldehyde fixation, treat the sample with a fresh solution of 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature. This helps to reduce aldehyde-induced fluorescence. Wash thoroughly afterward.
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Sudan Black B: For tissues with high lipofuscin content, a treatment with Sudan Black B can be effective.
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Photobleaching:
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Before incubating with this compound, expose your sample to a high-intensity light source (e.g., from your microscope's fluorescence lamp or an LED array) for an extended period. The optimal duration will depend on the sample and the light source and should be determined empirically.
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Spectral Imaging and Linear Unmixing:
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If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained sample. This spectral signature can then be computationally subtracted from your stained sample images.
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Guide 2: High Background in Stained Sample (Low Autofluorescence in Control)
If the unstained control is clean, but the this compound-stained sample has high background, the issue is likely related to the staining protocol.
dot
Caption: Troubleshooting workflow for high background in stained samples.
Methodologies:
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Optimize this compound Concentration:
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Titration: Perform a dilution series of your this compound staining solution to find the lowest concentration that still provides a strong specific signal with minimal background.
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Improve Washing Steps:
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Increase Washes: Increase the number and duration of wash steps after this compound incubation to more effectively remove unbound molecules.
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Add Detergent: Include a mild, non-ionic detergent like 0.05% Tween-20 in your wash buffer to help reduce non-specific binding.
-
-
Enhance Blocking (for antibody-based methods):
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Blocking Buffer: Use an appropriate blocking buffer, such as 5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody, for at least 1 hour.
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Increase Blocking Time: For some tissues, extending the blocking time or performing it at 4°C overnight can be beneficial.
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-
Check Imaging Media:
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Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free culture medium.
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Buffered Saline: For short-term imaging of fixed or live cells, consider replacing the medium with an optically clear buffered saline solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
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Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence in samples fixed with glutaraldehyde or paraformaldehyde.
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Fix and Permeabilize: Fix and permeabilize your samples according to your standard protocol.
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Wash: Wash the samples three times with PBS for 5 minutes each.
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Prepare Quenching Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride (NaBH₄) in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
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Incubate: Incubate the samples in the sodium borohydride solution for 20-30 minutes at room temperature.
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Wash Extensively: Wash the samples four times with PBS for 5 minutes each to remove all traces of sodium borohydride.
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Proceed with Staining: Continue with your blocking and this compound staining protocol.
Protocol 2: Pre-Staining Photobleaching of Autofluorescence
This protocol is designed to reduce autofluorescence from endogenous fluorophores before staining.
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Prepare Sample: Mount your fixed and permeabilized sample on a microscope slide.
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Expose to Light: Place the slide on the microscope stage and expose it to a high-intensity light source. Use a broad-spectrum fluorescence light source (e.g., a mercury or xenon arc lamp) and open the field diaphragm completely.
-
Determine Bleaching Time: The optimal exposure time will vary depending on the sample and the light source. Start with a 30-minute exposure and check the autofluorescence level. Increase the time as needed. For some tissues, several hours of exposure may be necessary.
-
Proceed with Staining: After photobleaching, proceed with your standard this compound staining protocol.
Data Presentation
| Technique | Principle | Effectiveness | Considerations |
| Optimized Fixation | Reduces the formation of fluorescent byproducts. | Moderate | May not be compatible with all antigens or experimental setups. |
| Chemical Quenching (e.g., NaBH₄) | Reduces aldehyde groups to non-fluorescent hydroxyl groups. | Moderate to High | Requires careful handling of reagents and extensive washing. |
| Photobleaching | Destroys endogenous fluorophores through light exposure. | High | Can be time-consuming; risk of damaging the sample with excessive light. |
| Spectral Unmixing | Computationally separates the emission spectra of the fluorophore and background. | High | Requires a microscope with a spectral detector and appropriate software. |
| Optimized Staining Protocol | Minimizes non-specific binding and removes unbound fluorophore. | High | Requires careful optimization of antibody/dye concentrations and wash steps. |
| This compound Photophysical Properties (in various solvents) | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) |
| In 1,2-dichloroethane | ~377 nm | ~436 nm | 0.023 |
| In acetonitrile | ~376 nm | ~434 nm | 0.009 |
| In ethanol | ~377 nm | ~445 nm | 0.033 - 0.068 |
| In water | ~380 nm | ~488 nm | 0.033 - 0.048 |
Note: The photophysical properties of this compound can be influenced by the local environment, including pH and solvent polarity. The quantum yield is relatively low, which can make it more susceptible to being obscured by high background.
References
Technical Support Center: Managing Solubility of Alloxazine Derivatives
Welcome to the Technical Support Center for Alloxazine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound derivatives in aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
I. Troubleshooting Guide & FAQs
This section provides answers to common questions and issues related to the solubility of this compound derivatives.
FAQs
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: this compound and its derivatives possess a planar, hydrophobic tricyclic ring system. This structure leads to strong intermolecular π-π stacking and hydrogen bonding in the solid state, making it energetically unfavorable for the molecules to interact with polar water molecules, resulting in low aqueous solubility.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and what should I do?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.
-
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit of the derivative in the final aqueous buffer. Try a lower final concentration if your experimental design permits.
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, to minimize its impact on the aqueous medium.
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Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic co-solvent.
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Q3: How does pH affect the solubility of my this compound derivative?
A3: The solubility of many this compound derivatives is pH-dependent due to the presence of ionizable functional groups. This compound itself has a pKa value around 8.1-8.6.[1] At a pH below the pKa, the molecule is in its neutral, less soluble form. As the pH increases above the pKa, the molecule can be deprotonated, forming a more soluble anionic species. For example, the solubility of this compound is higher at pH 10 than at pH 4.[2][3][4]
Q4: Can aggregation of my this compound derivative affect my experimental results?
A4: Yes, aggregation can significantly impact your results. Many organic small molecules, including this compound derivatives, can self-assemble into colloidal aggregates in aqueous media. These aggregates can lead to non-specific bioactivity, resulting in false positives in high-throughput screening and other assays. It is crucial to identify and mitigate aggregation to ensure that the observed biological effects are due to the specific action of the monomeric compound.
II. Quantitative Solubility Data
Understanding the baseline solubility of this compound is crucial for developing effective formulation strategies for its derivatives. The following table summarizes the known aqueous solubility of the parent compound, this compound.
| Compound | pH | Temperature | Solubility (µM) | Reference |
| This compound | 4 | Room Temperature | 9.05 ± 1 | |
| This compound | 10 | Room Temperature | 14.5 ± 1 |
Note: The solubility of specific this compound derivatives will vary depending on their substituents. It is recommended to experimentally determine the solubility of your specific derivative.
III. Experimental Protocols for Solubility Enhancement
This section provides detailed methodologies for common techniques to improve the aqueous solubility of this compound derivatives.
Protocol 1: Co-solvent Systems
The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Objective: To determine an appropriate co-solvent and its concentration to solubilize an this compound derivative for in vitro assays.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your this compound derivative in 100% DMSO (e.g., 10 mM).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, PEG 400, or propylene glycol).
-
Solubility Test:
-
Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve your desired final concentration (e.g., add 2 µL of a 10 mM stock to 198 µL of the buffer/co-solvent mix for a 100 µM final concentration with 1% DMSO).
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the solutions at room temperature for 1-2 hours.
-
-
Observation and Analysis:
-
Visually inspect each tube for signs of precipitation. A clear solution indicates that the compound is soluble at that co-solvent concentration.
-
For a quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
-
Selection: Choose the lowest concentration of the co-solvent that provides a stable, clear solution of your compound at the desired concentration for your experiments.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Objective: To prepare an aqueous solution of an this compound derivative using cyclodextrins.
Materials:
-
This compound derivative
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Vortex mixer
-
Sonicator
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of β-CD or HP-β-CD in deionized water or your desired buffer at a concentration determined by a phase solubility study (typically in the range of 1-10% w/v).
-
Complexation (Kneading Method):
-
Place the weighed this compound derivative powder in a mortar.
-
Add a small amount of the cyclodextrin solution to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Gradually add the remaining cyclodextrin solution while continuing to mix.
-
-
Complexation (Co-evaporation Method):
-
Dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate flask, dissolve the cyclodextrin in water.
-
Slowly add the organic solution of the this compound derivative to the aqueous cyclodextrin solution while stirring.
-
Remove the organic solvent using a rotary evaporator.
-
-
Equilibration and Filtration:
-
Stir the final mixture at room temperature for 24-48 hours, protected from light.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
-
-
Concentration Determination: Quantify the concentration of the dissolved this compound derivative in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Protocol 3: Solid Dispersions (Hot-Melt Extrusion)
Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate and solubility. Hot-melt extrusion (HME) is a solvent-free method to prepare solid dispersions.
Objective: To prepare a solid dispersion of an this compound derivative to enhance its solubility and dissolution.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), copovidone (PVP VA64), or a cellulosic derivative like HPMC-AS)
-
Plasticizer (optional, e.g., triethyl citrate)
-
Hot-melt extruder with a twin-screw setup
-
Milling equipment
Procedure:
-
Pre-formulation Assessment: Use techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility and potential interactions between the this compound derivative and the chosen polymer.
-
Blending: Prepare a physical mixture of the this compound derivative, polymer, and any other excipients at the desired ratio.
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug without causing thermal degradation of the this compound derivative.
-
Feed the physical blend into the extruder at a controlled rate.
-
The molten material is mixed and conveyed by the rotating screws and then extruded through a die.
-
-
Cooling and Milling: The extrudate is cooled on a conveyor belt and then milled into a fine powder.
-
Characterization: Characterize the resulting solid dispersion to confirm the amorphous state of the drug (using DSC and X-ray powder diffraction) and to determine its dissolution properties.
IV. Signaling Pathways and Experimental Workflows
The solubility of this compound derivatives is particularly critical when they are used as inhibitors in cell-based assays to study signaling pathways. Poor solubility can lead to an underestimation of potency and misleading structure-activity relationships (SAR).
This compound Derivatives as Kinase Inhibitors
Several studies have investigated this compound derivatives as potential inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by an this compound derivative.
Experimental Workflow for Cell-Based Assays
Ensuring the complete solubilization of your this compound derivative is the first critical step in obtaining reliable data from cell-based assays.
Caption: A generalized workflow for preparing and testing this compound derivatives in cell-based assays.
Logical Flow for Troubleshooting Precipitation
When encountering precipitation during an experiment, a systematic approach can help identify and resolve the issue.
Caption: A decision tree for troubleshooting precipitation issues with this compound derivatives.
References
preventing photobleaching of alloxazine fluorophores during imaging
Welcome to the technical support center for alloxazine fluorophores. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching during fluorescence imaging experiments.
Troubleshooting & FAQs
This section provides answers to common questions and issues encountered when working with this compound fluorophores.
Q1: What is photobleaching and why does it affect my this compound fluorophores?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process occurs when the fluorophore is exposed to excitation light.
The mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[2] From this state, it can react with surrounding molecules, particularly molecular oxygen, generating reactive oxygen species (ROS).[3][4] These ROS then attack and degrade the fluorophore, leading to a loss of signal, often observed as fading during an imaging experiment. This compound, compared to its isomer isothis compound, has a lower fluorescence quantum yield, suggesting it may be more susceptible to non-radiative decay pathways that can lead to photobleaching.
Caption: The photobleaching process of a fluorophore.
Q2: My this compound signal is fading very quickly. What are the first troubleshooting steps?
A: Rapid signal loss is a common problem. Here is a checklist of initial steps to take:
-
Reduce Light Exposure: This is the most critical factor. Minimize the time your sample is exposed to the excitation light. Use the microscope's transmitted light source to find your area of interest and focus before switching to fluorescence.
-
Lower Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to decrease illumination power without changing the light's spectral properties.
-
Check Your Mounting Medium: Ensure you are using a fresh, high-quality antifade mounting medium. Older or improperly stored reagents can lose their effectiveness.
-
Confirm Filter and Light Source Compatibility: Double-check that your microscope's filters and light source are optimized for the specific excitation and emission spectra of your this compound fluorophore to avoid unnecessary and damaging irradiation.
Caption: A basic workflow for troubleshooting rapid photobleaching.
Q3: How do antifade reagents work, and which ones should I use?
A: Antifade reagents are compounds added to mounting media that protect fluorophores from photobleaching. Their mechanisms of action are not always fully understood but generally involve scavenging reactive oxygen species (ROS) or quenching the destructive triplet state of the fluorophore.
-
ROS Scavengers: Many common antifade agents are antioxidants that neutralize the ROS generated during fluorescence excitation. Examples include n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox (a water-soluble vitamin E analog).
-
Triplet State Quenchers: Some agents can de-excite the triplet state fluorophore back to the ground state before it can react with oxygen. The combination of Trolox and its oxidized form, TX-quinone, is proposed to have this dual protective effect.
The choice of reagent can depend on the fluorophore. While specific data for alloxazines is limited, reagents that work well across the visible spectrum are a good starting point. Be aware that some antifade agents can quench the initial fluorescence of certain dyes or be incompatible (e.g., p-phenylenediamine with Cy dyes).
Caption: Intervention points for antifade agents in the photobleaching pathway.
Data & Reagents
Table 1: Comparison of Common Commercial Antifade Reagents
This table summarizes popular commercial antifade reagents. While not tested specifically on alloxazines, their broad compatibility makes them excellent candidates for initial experiments.
| Reagent Name | Key Component(s) | Curing Type | Refractive Index (RI) | Key Features & Compatibility |
| ProLong Diamond | Proprietary | Hard-setting | 1.47 | High photostability protection across the spectrum. |
| ProLong Glass | Proprietary | Hard-setting | 1.52 | RI matched to glass; ideal for high-resolution imaging. |
| SlowFade Diamond | Proprietary | Non-setting | 1.42 | Best photostability in the SlowFade family; for immediate viewing. |
| VECTASHIELD® | Proprietary | Non-setting | ~1.45 | Widely used; some formulations may quench certain far-red dyes. |
| Fluoroshield™ | Proprietary | Aqueous | Not specified | Prevents fading of FITC, Texas Red, Cy dyes, and Alexa Fluors. |
| ProLong Live | Oxyrase-based | Live-cell reagent | ~1.3 | Reduces free radicals in live-cell imaging media to minimize phototoxicity. |
| VectaCell Trolox | Trolox | Live-cell reagent | Not applicable | Antioxidant-based protection for live cells; concentration may need optimization. |
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Reduce Photobleaching
This protocol provides a systematic workflow for setting up your microscope to minimize photobleaching of this compound fluorophores.
Objective: To acquire high-quality images while preserving the fluorescent signal.
Methodology:
-
Sample Preparation: Prepare your slide with cells or tissue stained with the this compound fluorophore and mounted in an appropriate antifade medium.
-
Initial Setup:
-
Turn on the microscope and camera.
-
Select the lowest magnification objective (e.g., 10x or 20x) to start.
-
-
Locate Region of Interest (ROI):
-
Using only transmitted light (e.g., brightfield or DIC), locate the general area of your sample you wish to image. This avoids exposing your ROI to intense fluorescence excitation light.
-
-
Optimize Excitation Intensity:
-
Insert a neutral density (ND) filter that significantly reduces light intensity (e.g., allows 10-25% transmittance).
-
Briefly switch to the fluorescence channel to view the sample.
-
If the signal is too dim to see, incrementally decrease the ND filter strength (or increase laser/lamp power) to the minimum level required for a visible signal.
-
-
Set Exposure Time and Gain:
-
Adjust the camera's exposure time and gain settings. Aim for the shortest possible exposure time that still provides a clear image with a good signal-to-noise ratio. Avoid unnecessarily long exposures.
-
-
Focusing:
-
When focusing at high magnification, find a cell or feature adjacent to your final ROI. Focus on this "sacrificial" area.
-
Once focused, move to your desired ROI and capture the image immediately with a single snapshot.
-
-
Image Acquisition:
-
For single images, use the "snap" or "single capture" function rather than continuous "live" mode.
-
For time-lapse experiments, use the longest possible interval between time points and the shortest exposure time at each point that your experiment can tolerate.
-
For Z-stacks, use the minimum number of slices required to capture the structure of interest.
-
Protocol 2: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol, adapted from established laboratory recipes, allows for the in-house preparation of an effective antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
50 mL conical tube
Methodology:
-
Prepare 1X PBS: Dilute your 10X PBS stock to 1X with deionized water.
-
Prepare NPG Stock Solution (20% w/v):
-
Weigh 2 g of n-propyl gallate.
-
Dissolve it in 10 mL of DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
-
Prepare Glycerol/PBS Solution:
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Mix thoroughly by vortexing or inverting until the solution is homogeneous.
-
-
Combine to Create Final Medium:
-
While rapidly stirring or vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
Continue mixing for 10 minutes to ensure the NPG is evenly dispersed.
-
-
Storage and Use:
-
The final concentration of NPG is 0.2%.
-
Aliquot the final medium into smaller tubes (e.g., 1 mL) and store at -20°C, protected from light.
-
To use, thaw an aliquot and apply one drop to your sample before coverslipping. Seal the coverslip with nail polish for long-term storage.
-
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
addressing non-specific binding in alloxazine-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding in alloxazine-based assays, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound-based assays?
A: Non-specific binding refers to the interaction of assay components, such as a fluorescently labeled tracer or antibodies, with surfaces or molecules other than the intended target.[1] This can include binding to the walls of the microplate, other proteins in the sample, or even aggregation of the tracer itself. These unintended interactions can lead to a high background signal, which obscures the specific signal from the target interaction, thereby reducing the assay's sensitivity and accuracy.[2][3]
Q2: What are the primary causes of high non-specific binding?
A: High non-specific binding in fluorescence-based assays typically stems from two main types of interactions:
-
Hydrophobic Interactions: Many small molecules and proteins have hydrophobic regions that can non-specifically adhere to the plastic surfaces of microplates or interact with other hydrophobic molecules in the assay buffer.[1]
-
Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or other biomolecules, leading to non-specific binding.[2] The overall charge of a protein is influenced by the pH of the buffer, making buffer composition a critical factor.
Q3: How does non-specific binding affect my assay results?
A: Non-specific binding can manifest in several ways, negatively impacting your data:
-
High Background Signal: This is the most common consequence, where the baseline fluorescence or luminescence is elevated, making it difficult to distinguish the true signal from noise.
-
Reduced Assay Window (Signal-to-Background Ratio): A high background reduces the dynamic range of the assay, making it harder to detect subtle changes in the specific signal.
-
False Positives/Negatives: In drug screening campaigns, compounds that reduce non-specific binding might be misinterpreted as true hits (false positives), while high background can mask the effect of true inhibitors (false negatives).
-
Poor Data Reproducibility: If non-specific binding is variable across the plate or between experiments, it can lead to inconsistent and unreliable results.
Q4: What are the initial steps to diagnose non-specific binding?
A: To determine if you have a non-specific binding issue, you should run a series of control experiments:
-
No-Protein Control: Prepare wells containing all assay components except for your target protein. A high signal in these wells is a strong indicator of non-specific binding of your fluorescent tracer to the microplate or other buffer components.
-
Unlabeled Competitor Control: In a competition assay format, a high concentration of an unlabeled specific binder should displace the fluorescent tracer, resulting in a low signal. If the signal remains high, it suggests that the tracer is binding to something other than the target's specific binding site.
Troubleshooting Guides
Guide 1: High Background Signal in Fluorescence Polarization (FP) Assays
High background in FP assays can be a significant hurdle. This guide provides a systematic approach to troubleshooting and mitigating this issue.
Problem: The fluorescence polarization values in my negative control wells (without the target protein) are unexpectedly high, or the overall background across the plate is elevated, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Tracer Adsorption to Microplate: The fluorescent tracer may be non-specifically binding to the surface of the microplate wells.
-
Solution: Switch to non-binding surface (NBS) or low-binding microplates. These plates are treated to reduce hydrophobic and ionic interactions. Use black, opaque microplates to minimize background fluorescence and light scatter.
-
-
Suboptimal Buffer Composition: The pH, ionic strength, or other components of your assay buffer may be promoting non-specific interactions.
-
Solution 1: Adjust pH: The pH of the buffer can influence the charge of both your protein and the tracer. Experiment with a range of pH values to find one that minimizes non-specific binding while maintaining the specific interaction.
-
Solution 2: Increase Salt Concentration: Increasing the ionic strength of the buffer by adding NaCl (e.g., up to 500 mM) can help to disrupt non-specific electrostatic interactions.
-
Solution 3: Add a Non-ionic Detergent: Including a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and reduce the binding of the tracer to plastic surfaces.
-
-
Inappropriate Blocking Agent: The blocking agent you are using may be ineffective or even contributing to the background.
-
Solution: Test a variety of blocking agents. While Bovine Serum Albumin (BSA) is commonly used, it can sometimes bind to fluorophores, increasing the background. Bovine Gamma Globulin (BGG) is often a better alternative in FP assays as it tends to have lower non-specific binding to small molecules. Other options include casein or commercially available protein-free blocking solutions.
-
-
Tracer Aggregation: At high concentrations, the fluorescent tracer itself can form aggregates, which will tumble more slowly and give a higher polarization signal.
-
Solution: Use the lowest concentration of tracer that provides a robust signal (at least 3-fold above the background of buffer alone). Ensure the tracer is fully solubilized in the assay buffer.
-
Guide 2: Low Signal Window in TR-FRET and AlphaScreen Assays
A low signal window in proximity-based assays like TR-FRET and AlphaScreen can be due to non-specific binding or other interferences.
Problem: The difference between the positive and negative control signals is small, making it difficult to reliably detect changes.
Possible Causes and Solutions:
-
Non-specific Binding of Assay Components: Donor or acceptor beads/fluorophores may be binding non-specifically to the plate or other proteins.
-
Solution: Similar to FP assays, optimize the assay buffer by adding blocking agents like BSA (0.1-1 mg/mL) and non-ionic detergents like Tween-20 (0.01%). For AlphaScreen, ensure the use of a buffer recommended by the manufacturer, which is often optimized to reduce non-specific bead interactions.
-
-
Compound Interference: In screening applications, library compounds can interfere with the assay signal.
-
Solution: Screen for compound autofluorescence by reading the plates before the addition of assay reagents. Compounds can also act as quenchers of the FRET or AlphaScreen signal. If a compound is suspected of interference, it should be tested in counter-screens to confirm its mechanism of action.
-
-
Steric Hindrance: The tags used for detection (e.g., biotin, His-tag) or the antibodies may be sterically hindering the interaction of interest.
-
Solution: Try alternative assay configurations. For example, in an AlphaScreen assay, switch which binding partner is biotinylated and which is tagged for interaction with the acceptor bead.
-
Data Presentation
The choice of blocking agent and detergent can significantly impact the signal-to-noise ratio in an assay. The following table summarizes hypothetical data from an experiment designed to optimize these conditions.
| Blocking Agent | Detergent | Concentration | Specific Signal (mP) | Background Signal (mP) | Signal-to-Noise Ratio (S/N) |
| None | None | - | 120 | 80 | 1.5 |
| BSA | None | 0.1% | 115 | 60 | 1.9 |
| BGG | None | 0.1% | 118 | 45 | 2.6 |
| BSA | Tween-20 | 0.1% / 0.05% | 110 | 35 | 3.1 |
| BGG | Tween-20 | 0.1% / 0.05% | 115 | 25 | 4.6 |
| Casein | Tween-20 | 0.1% / 0.05% | 112 | 30 | 3.7 |
Signal-to-Noise Ratio (S/N) is calculated as Specific Signal / Background Signal.
Experimental Protocols
Protocol 1: Screening and Optimization of Blocking Agents in a Fluorescence Polarization Assay
This protocol provides a systematic approach to testing different blocking agents to minimize non-specific binding and maximize the assay window.
1. Materials:
- Black, non-binding surface 384-well microplates.
- Fluorescently labeled tracer molecule.
- Target protein (binder).
- Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
- Stock solutions of blocking agents (e.g., 10% BSA, 10% BGG, 10% Casein).
- Stock solution of a non-ionic detergent (e.g., 10% Tween-20).
- Fluorescence polarization plate reader.
2. Procedure:
3. Data Analysis: a. For each buffer condition, calculate the average millipolarization (mP) value for each set of replicate wells. b. Determine the background signal (from "Tracer Only" wells). c. Determine the maximum specific signal (from "Tracer + Protein" wells). d. Calculate the assay window (ΔmP) for each condition: ΔmP = Max Signal - Background Signal. e. Calculate the Signal-to-Noise Ratio (S/N) for each condition: S/N = Max Signal / Background Signal. f. Select the buffer and blocking agent combination that provides the highest assay window and S/N ratio.
Visualizations
Caption: Mechanism of specific vs. non-specific binding in a typical assay.
Caption: A troubleshooting workflow for addressing high non-specific binding.
References
Technical Support Center: Optimization of Light Source for Alloxazine Activation in PDT
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the optimization of light sources for alloxazine activation in Photodynamic Therapy (PDT). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for activating this compound-based photosensitizers?
A1: The optimal wavelength for activating this compound and its derivatives typically falls within their absorption spectrum. Most alloxazines exhibit two main absorption bands in the UV-A (around 350-390 nm) and blue light region (around 430-480 nm). For deeper tissue penetration in clinical applications, researchers are exploring this compound derivatives with red-shifted absorption spectra. The choice of wavelength should be a balance between the absorption peak of the specific this compound derivative and the desired tissue penetration depth.[1]
Q2: Should I use a laser or an LED light source for my this compound PDT experiments?
A2: Both lasers and Light Emitting Diodes (LEDs) can be effective for this compound activation. Lasers offer high power density and monochromaticity, allowing for precise targeting. LEDs are generally less expensive, more portable, and can illuminate larger areas uniformly. For in vitro studies, LEDs are often sufficient and practical. The choice depends on the specific requirements of your experiment, such as the target area and required power density.
Q3: How do I determine the optimal light dose (fluence) for my experiments?
A3: The optimal light dose, or fluence (measured in Joules per square centimeter, J/cm²), is a critical parameter and needs to be determined empirically for each cell line and this compound derivative. It is recommended to perform a dose-response study by varying the fluence while keeping the photosensitizer concentration and light source wavelength constant. This will help identify the light dose that induces the desired level of cytotoxicity.
Q4: What is the typical singlet oxygen quantum yield for this compound derivatives?
A4: this compound and its derivatives are known to be efficient singlet oxygen generators. Some derivatives have been reported to have near-unity singlet oxygen quantum yields, making them potent photosensitizers for PDT.[2] The exact quantum yield can vary depending on the specific molecular structure and the solvent used.
Troubleshooting Guide
This guide addresses common issues encountered during this compound PDT experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed after PDT | 1. Suboptimal light source: Incorrect wavelength, insufficient power density, or inaccurate fluence delivery. 2. Low photosensitizer uptake: The this compound derivative may have poor cellular uptake in the chosen cell line. 3. Low singlet oxygen generation: The photosensitizer may have a low singlet oxygen quantum yield in the experimental medium. 4. Photobleaching: The photosensitizer may be degrading upon light exposure before it can exert its cytotoxic effect. | 1. Calibrate your light source: Ensure the wavelength matches the absorption peak of your this compound derivative. Measure the power density at the sample plane and calculate the required irradiation time for the target fluence. 2. Optimize photosensitizer incubation: Vary the incubation time and concentration to enhance cellular uptake. You can assess uptake using fluorescence microscopy or flow cytometry. 3. Measure singlet oxygen quantum yield: If possible, determine the singlet oxygen quantum yield of your this compound derivative in a relevant solvent. 4. Assess photostability: Monitor the absorption or fluorescence of the this compound derivative during irradiation to check for photobleaching. If significant, consider using a higher initial concentration or a fractionated light dose.[3] |
| High dark toxicity (cytotoxicity without light) | 1. High photosensitizer concentration: The concentration of the this compound derivative may be inherently toxic to the cells. 2. Photosensitizer instability: The compound may be degrading in the culture medium to a toxic byproduct. | 1. Perform a dark toxicity assay: Determine the maximum concentration of the this compound derivative that can be incubated with the cells without causing significant toxicity in the absence of light. 2. Check compound stability: Assess the stability of your this compound derivative in the cell culture medium over the incubation period. |
| Inconsistent or variable experimental results | 1. Inconsistent light delivery: Variations in the light source output or the distance between the source and the sample. 2. Cell culture variability: Differences in cell density, passage number, or metabolic state. 3. Photosensitizer solution issues: Aggregation or precipitation of the this compound derivative in the culture medium. | 1. Standardize light setup: Ensure a fixed and reproducible setup for light delivery. Regularly check the power output of your light source. 2. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure uniform cell seeding density. 3. Ensure proper solubilization: Alloxazines can have poor aqueous solubility.[4][5] Prepare fresh solutions and consider using a small amount of a biocompatible solvent (e.g., DMSO) to aid solubilization, ensuring the final solvent concentration is non-toxic to the cells. Visually inspect for any precipitation. |
Quantitative Data Summary
The following tables summarize key quantitative data for the optimization of light sources in this compound PDT.
Table 1: Spectroscopic Properties of Selected this compound Derivatives
| This compound Derivative | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| This compound | ~330, ~385 | ~430 | ~0.42 (in water) | Water, Acetonitrile |
| Lumichrome | ~355, ~395 | ~440 | ~0.50 (in acetonitrile) | Acetonitrile |
| 7-Methylthis compound | ~335, ~390 | ~435 | Not Reported | Acetonitrile |
| Tetramethylalloxazines | Not Specified | Not Specified | High | Methanol, Acetonitrile |
| ANOMe, A8OMe, A7OMe | Not Specified | Not Specified | Near unity | Not Specified |
Table 2: Comparison of Light Sources for PDT
| Light Source | Wavelength Range | Advantages | Disadvantages |
| Lasers | Monochromatic (specific wavelengths) | High power density, coherent beam, precise targeting. | Expensive, can cause thermal effects at high power, small treatment area. |
| LEDs | Narrowband (e.g., 450 ± 10 nm) | Lower cost, portable, uniform illumination of larger areas, minimal heat production. | Lower power density than lasers, broader bandwidth. |
| Filtered Lamps | Broad spectrum (filtered to a specific range) | Inexpensive, can cover large areas. | Low power density, broad bandwidth, can generate significant heat. |
Table 3: Typical Light Source Parameters for In Vitro this compound PDT
| Parameter | Range | Unit | Notes |
| Wavelength | 380 - 480 | nm | Should be matched to the absorption peak of the this compound derivative. |
| Power Density (Irradiance) | 10 - 100 | mW/cm² | Higher power density reduces irradiation time but may induce hyperthermia. |
| Fluence (Light Dose) | 5 - 50 | J/cm² | Needs to be optimized for each specific experimental setup. |
Experimental Protocols
Protocol 1: Determination of this compound Uptake and Subcellular Localization
-
Cell Culture: Plate cells at a suitable density in glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration. Replace the medium in the cell culture dishes with the photosensitizer-containing medium.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the this compound derivative's fluorescence.
-
Subcellular Localization (Optional): To determine the subcellular localization, co-stain the cells with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Quantification (Optional): Cellular uptake can be quantified by lysing the cells and measuring the fluorescence intensity of the lysate using a fluorometer, or by using flow cytometry.
Protocol 2: In Vitro Photodynamic Therapy with this compound
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Photosensitizer Incubation: Incubate the cells with the desired concentration of the this compound derivative for the optimized duration as determined in Protocol 1. Include a "no photosensitizer" control.
-
Washing: Wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free culture medium. Irradiate the cells with a calibrated light source at the chosen wavelength, power density, and for the calculated time to deliver the desired fluence. Include a "light only" control (cells with photosensitizer but not irradiated) and a "dark" control (cells with photosensitizer but kept in the dark).
-
Post-Irradiation Incubation: Return the cells to the incubator and incubate for a further 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay.
Mandatory Visualizations
Caption: Signaling pathways in this compound-mediated PDT.
Caption: Experimental workflow for in vitro this compound PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives as multifunctional agents for photodynamic therapy, cancer cell imaging, and cell proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Absorption Spectroscopic Determination of Solubility of this compound in Aqueous Solutions [scirp.org]
dealing with signal saturation in fluorescence detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with signal saturation in fluorescence detection experiments.
Troubleshooting Guides
Issue: My fluorescence signal is saturated. What should I do?
Signal saturation occurs when the fluorescence intensity exceeds the linear detection range of the instrument, leading to inaccurate measurements. The following guide provides a step-by-step approach to troubleshoot and resolve signal saturation.
Step 1: Identify the Cause of Saturation
There are several potential causes for signal saturation. Identifying the specific cause is the first step toward resolving the issue.
-
High Fluorophore Concentration: The most common cause is an excessively high concentration of the fluorescent dye or protein in your sample.[1][2]
-
High Detector Gain or Voltage: The photomultiplier tube (PMT) or camera gain setting may be too high, amplifying the signal beyond the detector's linear range.[1][3][4]
-
Excessive Excitation Light Intensity: Using a very high-intensity light source (e.g., laser or lamp) can lead to detector saturation.
-
Incorrect Instrument Settings: Other instrument parameters, such as exposure time or slit widths, may be set inappropriately.
-
Inner Filter Effect: At high concentrations, the sample itself can absorb the excitation or emission light, leading to a non-linear response that can be mistaken for saturation.
Step 2: Implement Corrective Actions
Based on the likely cause, follow these troubleshooting steps:
Scenario 1: Saturation due to High Fluorophore Concentration
-
Dilute the Sample: The simplest solution is to dilute your sample to bring the fluorescence signal within the linear range of the instrument.
-
Optimize Staining Protocol: If you are staining cells or tissues, reduce the concentration of the fluorescent dye or the incubation time.
Scenario 2: Saturation due to Instrument Settings
-
Reduce Detector Gain/Voltage: Lower the gain or voltage setting on your instrument's detector (PMT or camera). High gain values increase sensitivity but can easily lead to saturation with bright samples.
-
Decrease Exposure Time: For imaging systems, reducing the camera's exposure time can prevent saturation.
-
Reduce Excitation Light Intensity: Use neutral density filters or adjust the power of your light source to decrease the excitation intensity.
-
Adjust Slit Widths: On a fluorometer, narrowing the excitation and emission slit widths can reduce the amount of light reaching the detector.
Scenario 3: Addressing the Inner Filter Effect
The inner filter effect is a phenomenon that can mimic saturation, where the sample itself absorbs the excitation or emitted light, leading to a decrease in the detected signal at high concentrations.
-
Primary Inner Filter Effect: Caused by the absorption of excitation light by the sample. To mitigate this, dilute the sample so that the absorbance at the excitation wavelength is low (typically < 0.1).
-
Secondary Inner Filter Effect: Occurs when the emitted fluorescence is re-absorbed by other fluorophore molecules in the sample. Diluting the sample is also the primary way to reduce this effect.
Troubleshooting Workflow
Here is a logical workflow to address signal saturation:
Caption: A flowchart for troubleshooting fluorescence signal saturation.
Frequently Asked Questions (FAQs)
Q1: What is signal saturation in fluorescence detection?
A1: Signal saturation occurs when the intensity of the fluorescence emission from a sample is too high for the detector to measure accurately. The detector has a limited range of signals it can process linearly. When the signal exceeds this range, the output is no longer proportional to the amount of fluorophore, leading to inaccurate quantification.
Q2: How can I tell if my signal is saturated?
A2: There are several indicators of signal saturation:
-
Plateauing Signal: As you increase the concentration of your fluorophore, the signal stops increasing and reaches a plateau.
-
"Cut-off" Peaks or Flat-topped Signals: In spectroscopy or chromatography, saturated peaks will appear flattened at the top.
-
Image Analysis Software Warnings: Many imaging software packages have a feature that highlights saturated pixels, often in a different color (e.g., red).
-
Histogram Analysis: In digital imaging, a histogram of pixel intensities will show a sharp peak at the maximum possible value if saturation has occurred.
Q3: What is the difference between signal saturation and photobleaching?
A3: Signal saturation is a reversible process related to the detector's limitations. If you reduce the signal intensity (e.g., by lowering the gain), the detector will respond linearly again. Photobleaching, on the other hand, is the irreversible photochemical destruction of the fluorophore by the excitation light. This leads to a permanent loss of signal.
Q4: What is the "linear range" of a fluorescence detector?
A4: The linear range is the concentration range over which the detector's output is directly proportional to the fluorophore concentration. It is crucial to work within this range for accurate quantitative measurements. You can determine the linear range by preparing a dilution series of your fluorophore and plotting the fluorescence intensity against the concentration. The linear range is the portion of the curve that is a straight line.
Q5: How does the detector gain affect my measurements?
A5: The detector gain is an amplification factor for the fluorescence signal.
-
High Gain: Increases sensitivity, allowing you to detect weak signals. However, it also increases the risk of saturating the detector with bright samples.
-
Low Gain: Reduces the risk of saturation for bright samples but may not be sensitive enough to detect weak signals. The optimal gain setting provides a good signal-to-noise ratio without causing saturation.
Quantitative Data Summary
| Parameter | Typical Range to Avoid Saturation | Consequence of Exceeding Range |
| Sample Absorbance (at Ex wavelength) | < 0.1 AU | Inner Filter Effect, non-linear response |
| Detector Gain/Voltage | Instrument-dependent; adjust to keep signal within linear range | Signal saturation, inaccurate quantification |
| Camera Exposure Time | Application-dependent; avoid pixel saturation | Saturated pixels, loss of quantitative information |
Experimental Protocols
Protocol 1: Determining the Linear Range of a Fluorophore
Objective: To determine the concentration range where the fluorescence intensity is directly proportional to the fluorophore concentration.
Materials:
-
Fluorometer or microplate reader
-
Fluorophore of interest
-
Appropriate solvent (e.g., buffer, water, DMSO)
-
Cuvettes or microplates
-
Pipettes
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the fluorophore in the appropriate solvent.
-
Create a Dilution Series: Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations. Aim for a wide range of concentrations, from very low to high.
-
Set Instrument Parameters:
-
Set the excitation and emission wavelengths specific to your fluorophore.
-
Set the slit widths (if applicable).
-
Choose a moderate gain setting to start.
-
-
Measure Fluorescence: Measure the fluorescence intensity of each standard, starting with the most dilute.
-
Check for Saturation: If the signal from the higher concentration standards appears saturated, reduce the gain and re-measure the entire series.
-
Plot the Data: Plot the fluorescence intensity (y-axis) versus the fluorophore concentration (x-axis).
-
Determine the Linear Range: Identify the range of concentrations where the plot is a straight line. This is your linear dynamic range.
Caption: A simplified diagram of a generic kinase signaling cascade.
References
Validation & Comparative
The Prospect of Alloxazine Biosensors for Amine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the sensitive and selective detection of amines is a critical analytical challenge. While established methods offer reliable quantification, emerging technologies hold the promise of enhanced performance and simplified workflows. This guide explores the potential of alloxazine-based biosensors for amine detection, presenting a forward-looking comparison with currently available alternatives. Although direct experimental validation of this compound biosensors for this specific application is not yet widely documented, their inherent photophysical properties suggest a promising future. This document outlines a prospective validation framework for such a biosensor and compares its theoretical advantages against the proven performance of existing technologies.
Introduction to Amine Detection and the Potential of this compound
Amines are a class of organic compounds that play crucial roles in various biological processes and are often key indicators in drug development and food safety. The accurate quantification of amines is therefore of significant interest. This compound, a flavin derivative, exhibits intrinsic fluorescence that can be quenched or enhanced through interaction with other molecules. This property makes it a strong candidate for the development of "turn-off" or "turn-on" fluorescent biosensors. The proposed mechanism for an this compound-based amine biosensor relies on the quenching of this compound's fluorescence upon interaction with an amine, a process that can be measured to determine the amine concentration.
Signaling Pathway and Experimental Workflow of a Prospective this compound Biosensor
A hypothetical signaling pathway for an this compound-based amine biosensor would involve the direct interaction of the amine with the this compound molecule, leading to a change in its fluorescent properties. The experimental workflow for validating such a biosensor would encompass synthesis of the this compound probe, characterization of its photophysical properties, and a series of validation experiments to determine its performance metrics.
Caption: Proposed signaling pathway for an this compound-based amine biosensor.
Caption: A hypothetical workflow for the validation of an this compound biosensor.
Comparison of Amine Detection Methods
While this compound-based biosensors remain a prospective technology, several other methods are well-established for amine detection. These include other fluorescent probes, electrochemical biosensors, colorimetric sensors, and High-Performance Liquid Chromatography (HPLC). The performance of these methods is summarized in the tables below.
| Method | Principle | Typical Limit of Detection (LOD) | Response Time | Selectivity | Instrumentation |
| (Prospective) this compound Biosensor | Fluorescence Quenching | Hypothetically nM to µM range | Hypothetically seconds to minutes | Potentially tunable through molecular design | Fluorometer |
| Other Fluorescent Probes | Varies (e.g., turn-on, ratiometric) | 43 nM to 171 nM for aromatic amines[1] | Minutes | Generally good, can be designed for specific amines | Fluorometer |
| Electrochemical Biosensors | Amperometric, Potentiometric, etc. | 0.04 µM to 0.71 µM[2] | Seconds to minutes[2] | High, often enzyme-based | Potentiostat/Galvanostat |
| Colorimetric Sensors | Color change upon reaction | 0.09 mM to 0.1 mM for putrescine[3] | Minutes to hours[3] | Moderate, can be prone to interference | Spectrophotometer or naked eye |
| HPLC | Chromatographic separation | 0.007 mg/kg to 0.021 mg/kg | Hours (including sample prep) | Excellent | HPLC system with detector |
Table 1: Comparison of Performance Characteristics of Amine Detection Methods.
| Method | Advantages | Disadvantages |
| (Prospective) this compound Biosensor | Potentially high sensitivity, real-time monitoring, simple instrumentation. | Not yet experimentally validated for this application, potential for interference. |
| Other Fluorescent Probes | High sensitivity, good selectivity, suitable for imaging. | Can be expensive, may require specific labeling. |
| Electrochemical Biosensors | High sensitivity and selectivity, low cost, potential for miniaturization. | Enzyme-based sensors can have limited stability. |
| Colorimetric Sensors | Simple, low-cost, portable, visual detection. | Lower sensitivity and selectivity compared to other methods. |
| HPLC | High accuracy, precision, and selectivity, can quantify multiple amines simultaneously. | Time-consuming, requires expensive equipment and skilled personnel. |
Table 2: Advantages and Disadvantages of Amine Detection Methods.
Experimental Protocols for Key Amine Detection Methods
Detailed methodologies are crucial for the reproducibility and validation of any analytical technique. Below are outlined experimental protocols for the validation of a prospective this compound biosensor and for the well-established method of HPLC.
Protocol 1: Prospective Validation of an this compound-Based Fluorescent Biosensor for Amine Detection
1. Materials and Reagents:
-
Synthesized this compound derivative
-
Target amine standards
-
Interfering compounds (e.g., other amines, amino acids)
-
Buffer solutions (e.g., PBS, Tris-HCl)
-
Spectrofluorometer
2. Experimental Procedure:
-
Probe Characterization:
-
Record the absorption and emission spectra of the this compound probe in the chosen buffer.
-
Determine the quantum yield and fluorescence lifetime.
-
-
Optimization of Sensing Conditions:
-
Investigate the effect of pH, temperature, and incubation time on the fluorescence response to the target amine.
-
-
Calibration Curve and Sensitivity:
-
Prepare a series of standard amine solutions of known concentrations.
-
Measure the fluorescence intensity of the this compound probe in the presence of each standard concentration.
-
Plot the fluorescence intensity versus amine concentration to generate a calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
-
Selectivity Studies:
-
Measure the fluorescence response of the this compound probe to a range of potentially interfering compounds at the same concentration as the target amine.
-
-
Real Sample Analysis:
-
Spike real samples (e.g., biological fluids, food extracts) with known concentrations of the target amine.
-
Measure the amine concentration using the developed biosensor and calculate the recovery rate.
-
Protocol 2: HPLC Analysis of Amines with Pre-column Derivatization
1. Materials and Reagents:
-
Amine standards
-
Derivatizing agent (e.g., Dansyl chloride, o-phthalaldehyde (OPA))
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer solutions
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with a fluorescence or UV detector
2. Experimental Procedure:
-
Sample Preparation:
-
Extract amines from the sample matrix using an appropriate solvent.
-
Perform a clean-up step using SPE to remove interfering substances.
-
-
Derivatization:
-
Mix the extracted sample or standard solution with the derivatizing agent under optimized conditions (pH, temperature, time).
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized amines on a suitable HPLC column (e.g., C18) using an optimized mobile phase gradient.
-
Detect the separated derivatives using a fluorescence or UV detector.
-
-
Quantification:
-
Generate a calibration curve using derivatized amine standards.
-
Determine the concentration of amines in the sample by comparing their peak areas to the calibration curve.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, and sensitivity according to established guidelines.
-
Conclusion
While the direct application of this compound-based biosensors for amine detection is an area requiring further research and validation, their photophysical properties present a compelling case for their potential. A hypothetical this compound biosensor could offer a rapid, sensitive, and cost-effective alternative to existing methods. However, for immediate and validated analytical needs, researchers have a robust toolkit of fluorescent probes, electrochemical biosensors, colorimetric assays, and HPLC at their disposal. The choice of method will ultimately depend on the specific requirements of the application, including sensitivity, selectivity, throughput, and cost. The continued exploration of novel fluorophores like this compound will undoubtedly contribute to the advancement of amine detection technologies.
References
- 1. Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Alloxazine and Riboflavin Photochemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the photochemical behavior of photosensitive compounds is paramount for applications ranging from photodynamic therapy to drug stability. This guide provides a detailed comparative analysis of the photochemistry of two prominent flavin derivatives: alloxazine and riboflavin.
This document delves into the photochemical mechanisms, quantum yields, and reaction products of this compound and riboflavin, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Photochemical Mechanisms and Signaling Pathways
Both this compound and riboflavin can initiate photochemical reactions through Type I and Type II mechanisms upon absorption of light. These mechanisms are initiated by the formation of an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).
Riboflavin's photochemistry is well-characterized. Its triplet state is a potent photosensitizer. In the Type I mechanism , the triplet riboflavin directly reacts with a substrate, such as an amino acid or a nucleotide, through electron or hydrogen atom transfer, leading to the formation of radicals. In the Type II mechanism , the triplet riboflavin transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key mediator of photodynamic therapy.[1] The generation of these reactive oxygen species (ROS) can induce cellular damage and trigger signaling pathways leading to apoptosis or necrosis.[2][3]
This compound also populates a reactive triplet state and can generate singlet oxygen, functioning as a photosensitizer.[4][5] A distinguishing feature of this compound photochemistry is the potential for excited-state tautomerization to an isothis compound form, which can influence its photophysical properties. Some this compound derivatives have been specifically engineered to have near-unity singlet oxygen quantum yields, making them promising candidates for photodynamic therapy.
The ROS generated by both molecules can initiate a cascade of cellular events, including the activation of stress-related signaling pathways. For instance, ROS can lead to the oxidation of cellular components, triggering pathways such as the NRF2-mediated antioxidant response and the ASK1-induced stress response, ultimately culminating in programmed cell death (apoptosis).
Caption: Generalized photochemical pathways for this compound and riboflavin.
Quantitative Data Comparison
The efficiency of the photochemical processes of this compound and riboflavin can be quantified by their respective quantum yields. The following tables summarize key photophysical parameters for these compounds under various experimental conditions.
Table 1: Fluorescence and Intersystem Crossing Quantum Yields
| Compound | Solvent | pH | Fluorescence Quantum Yield (Φ_F) | Intersystem Crossing Quantum Yield (φ_ISC) | Reference(s) |
| This compound | Acetonitrile | - | 0.009 | 0.36 | |
| Water | 4 | - | - | ||
| Water | 7 | 0.048 | 0.45 | ||
| Water | 10 | - | - | ||
| Riboflavin | Water | 2.2 | - | 0.4 | |
| Water | 7 | 0.25 | 0.7 | ||
| Ethanol | - | 0.3 | - | ||
| Acetone | - | 0.36 | - | ||
| Dioxane | - | 0.37 | - |
Table 2: Singlet Oxygen Quantum Yields
| Compound | Solvent | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference(s) |
| This compound | Acetonitrile | 0.36 | |
| Lumichrome (this compound derivative) | Acetonitrile | 0.73 | |
| Riboflavin | Water | 0.48 | |
| Riboflavin Tetraacetate (derivative) | - | 0.66 | |
| Lumichrome (from Riboflavin) | - | 0.63 |
Photodegradation Products
Upon irradiation, both this compound and riboflavin undergo photodegradation, yielding several photoproducts. The nature and distribution of these products are highly dependent on the experimental conditions, particularly pH and the solvent used.
Riboflavin's primary photoproducts are lumichrome (LC) and lumiflavin (LF) . The formation of these products proceeds via an intermediate, formylmethylflavin (FMF) . In acidic and neutral conditions, lumichrome is the major product, while in alkaline media, both lumichrome and lumiflavin are formed.
This compound's primary photoproduct is also lumichrome . The photostability of this compound and its derivatives is an active area of research, with modifications to the this compound scaffold being explored to enhance photostability for various applications.
Caption: Simplified photodegradation pathways of riboflavin and this compound.
Experimental Protocols
Accurate characterization of the photochemical properties of this compound and riboflavin relies on robust experimental methodologies. Below are outlines of key experimental protocols.
Determination of Fluorescence Quantum Yield (Φ_F)
The comparative method is commonly employed for determining the fluorescence quantum yield.
Protocol Outline:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile similar to the sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the sample.
-
Data Analysis: Integrate the area under the fluorescence emission curves. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the fluorescence quantum yield. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where Φ_F,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Caption: Workflow for fluorescence quantum yield determination.
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
The singlet oxygen quantum yield can be determined directly by measuring its near-infrared phosphorescence at ~1270 nm or indirectly using a chemical trap.
Protocol Outline (Indirect Method):
-
Chemical Trap Selection: Choose a suitable chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence (e.g., 1,3-diphenylisobenzofuran, DPBF).
-
Sample Preparation: Prepare solutions of the photosensitizer and the chemical trap in an appropriate solvent. A reference photosensitizer with a known Φ_Δ is also prepared under identical conditions.
-
Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs.
-
Monitoring: Monitor the decrease in absorbance or fluorescence of the chemical trap over time.
-
Data Analysis: The rate of decay of the chemical trap is proportional to the rate of singlet oxygen generation. The Φ_Δ of the sample can be calculated by comparing its decay rate to that of the reference photosensitizer.
Analysis of Photoproducts by High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence or UV-Vis detection is a powerful technique for separating and quantifying the photoproducts of this compound and riboflavin.
Protocol Outline:
-
Sample Preparation: Irradiate a solution of this compound or riboflavin for a specific duration. Samples may require extraction or dilution prior to injection. For instance, photolysed riboflavin solutions can be subjected to chloroform extraction at pH 2.0 to separate lumichrome and lumiflavin.
-
HPLC System:
-
Column: A reverse-phase column, such as a C18 or a cyano-bonded column, is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Detection: A fluorescence detector is highly sensitive for detecting riboflavin and its fluorescent photoproducts. Excitation and emission wavelengths are set to maximize the signal for the compounds of interest (e.g., for riboflavin, Ex: 445 nm, Em: 530 nm). A photodiode array (PDA) detector can be used for UV-Vis spectral confirmation.
-
-
Quantification: The concentration of each photoproduct is determined by comparing its peak area to a calibration curve generated from standards of the pure compounds.
Conclusion
Both this compound and riboflavin exhibit rich and complex photochemistry, making them valuable molecules for a variety of scientific and clinical applications. Riboflavin's photochemistry has been extensively studied, providing a solid foundation for understanding flavin photosensitization. This compound, while sharing some similarities, presents unique characteristics such as the potential for tautomerization, and its derivatives are being actively explored for enhanced photosensitizing properties. The choice between these compounds for a specific application will depend on the desired photochemical properties, such as the efficiency of singlet oxygen generation, photostability, and the specific cellular targets. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other photosensitive molecules.
References
- 1. Riboflavin as a photosensitizer. Effects on human health and food quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. THE EFFICIENCY OF SINGLET OXYGEN GENERATION BY this compound AND LUMICHROME [photobiology.com]
Unveiling the Antitumor Potential of Novel Alloxazine Analogues: A Comparative Guide
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparison of novel alloxazine analogues, detailing their potent antitumor efficacy. This guide provides a meticulous examination of their performance against various cancer cell lines, supported by extensive experimental data. It aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of this promising class of compounds.
A recent study highlights the significant in vitro growth inhibitory activities of newly synthesized this compound analogues against human T-cell acute lymphoblastoid leukaemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines.[1] Several of these compounds have demonstrated noteworthy potency, with some exhibiting IC50 values in the sub-micromolar range, positioning them as strong candidates for further preclinical investigation.
Comparative Antitumor Efficacy
The antitumor activity of the novel this compound analogues was evaluated against two distinct human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, were determined and are presented below in comparison to the standard chemotherapeutic agent, Ara-C (Cytarabine).
| Compound | CCRF-HSB-2 IC50 (µg/mL) | KB IC50 (µg/mL) |
| 9e | 0.87 - 6.53 | 0.47 - 7.71 |
| 10h | 0.87 - 6.53 | 0.47 - 7.71 |
| 10j | 0.87 - 6.53 | 0.47 - 7.71 |
| 12a | 0.87 - 6.53 | 0.47 - 7.71 |
| 12d | 0.87 - 6.53 | 0.47 - 7.71 |
| 16a | 0.87 - 6.53 | 0.47 - 7.71 |
| 16b | 0.87 - 6.53 | 0.47 - 7.71 |
| Ara-C (Control) | 0.059 | 0.091 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound analogues.
Cell Viability Assay (MTT Assay)
This assay quantitatively assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well microplate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues or the control drug.
-
Incubation: The microplate is incubated for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for an additional 4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[2]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay is employed to detect and differentiate between apoptotic and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated at room temperature for 15 minutes in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the surface of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Cell Cycle Analysis
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Following treatment with the this compound analogues, cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). RNase treatment is included to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the individual cells is measured by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram that displays the number of cells in each phase of the cell cycle, allowing for the identification of cell cycle arrest at specific checkpoints.
Visualizing the Experimental Process and Mechanism of Action
To further elucidate the experimental design and the proposed mechanism of action of these novel this compound analogues, the following diagrams are provided.
Mechanism of Action: Targeting Key Kinases
Preliminary investigations into the mechanism of action suggest that these novel this compound analogues exert their antitumor effects through the inhibition of key protein kinases. Kinase profiling studies have indicated that certain analogues can selectively inhibit kinases such as ABL1, FAK, and SRC. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and adhesion.
The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Focal Adhesion Kinase (FAK) and Sarcoma (Src) kinase are also non-receptor tyrosine kinases that play pivotal roles in cell adhesion, migration, and survival signaling. By inhibiting these kinases, the this compound analogues can disrupt these oncogenic signaling cascades, leading to apoptosis and cell cycle arrest in cancer cells. This targeted approach may offer a more selective and potent therapeutic strategy compared to conventional chemotherapy.
This guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of this compound analogues as a new frontier in cancer therapy. The promising data presented herein warrants further investigation to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Cross-Reactivity of Alloxazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of recently developed alloxazine-based kinase inhibitors. The information is compiled from peer-reviewed studies to assist in the evaluation of these compounds as potential therapeutic agents.
Quantitative Data Summary
| Compound | Kinase Target | Percent Inhibition (%) at 10 µM[1] | Alternative this compound Analogue Inhibition (%)[2] |
| 9e | ABL1 | - | 30-59 |
| ACVR2A | -11 | - | |
| CAMK1 | -10 | - | |
| CDK1/cyclin A1 | 9 | 30-59 | |
| EGFR | -10 | - | |
| FAK | - | 30-59 | |
| FLT3 | -19 | - | |
| SRC | -4 | 30-59 | |
| 10j | ABL1 | - | 30-59 |
| ACVR2A | - | - | |
| CAMK1 | -17 | - | |
| CDK1/cyclin A1 | 19 | 30-59 | |
| EGFR | - | - | |
| FAK | - | 30-59 | |
| FLT3 | 39 | - | |
| SRC | -19 | 30-59 | |
| Imatinib (Reference) | ABL1 | -81 | - |
| c-KIT | -72 | - | |
| CAMK1 | -15 | - | |
| FLT3 | 17 | - |
-
Note: Negative values indicate inhibition, while positive values indicate activation. Values >25% are considered significant.[1] The alternative analogue inhibition percentages are for a different series of this compound derivatives.[2]
Several novel this compound analogues have demonstrated significant antitumor activity against human T-cell acute lymphoblastoid leukaemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines, with IC50 values ranging from 0.47 to 7.71 µg/mL.[1] Another study reported an optimized lead this compound analogue (10b) with an IC50 of 40 nM against breast cancer (MCF-7) cells.
Experimental Protocols
The primary method used to assess the kinase inhibitory activity of the featured this compound derivatives was a radioisotope-based kinase assay. A detailed, generalized protocol for such an assay is provided below. Specific parameters such as buffer composition, and substrate and kinase concentrations, are optimized for each specific kinase.
Radiometric Protein Kinase Assay Protocol
This protocol outlines the general steps for determining the activity of a protein kinase in the presence of an inhibitor using a radiometric assay.
-
Reaction Mixture Preparation:
-
A master mix is prepared containing the reaction buffer (typically including a buffering agent like HEPES or MOPS, MgCl2, and DTT), the specific peptide or protein substrate for the kinase, and the active kinase enzyme.
-
The final concentration of the kinase is kept low (in the nM range), while the substrate concentration is typically at or above its Km value to ensure robust enzyme activity.
-
-
Inhibitor Addition:
-
The this compound-based inhibitor, dissolved in a suitable solvent like DMSO, is added to the reaction wells at the desired final concentration. Control wells receive the same amount of solvent without the inhibitor.
-
-
Initiation of Kinase Reaction:
-
The kinase reaction is initiated by adding a solution containing ATP and [γ-³²P]ATP. The concentration of unlabeled ATP is usually set around the Km of the kinase for ATP to ensure physiological relevance.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30 minutes) to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a solution that denatures the kinase, such as a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper which binds the peptide substrate.
-
-
Washing and Detection:
-
If phosphocellulose paper is used, it is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is then quantified using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the control samples.
-
For determining IC50 values, a range of inhibitor concentrations is tested, and the data is fitted to a dose-response curve.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors using a radiometric assay.
Simplified EGFR Signaling Pathway
Caption: Key downstream pathways activated by the Epidermal Growth Factor Receptor (EGFR).
Simplified SRC Kinase Signaling Pathway
Caption: SRC kinase as a central node integrating signals from various receptors to regulate key cellular processes.
References
- 1. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural-based design, synthesis, and antitumor activity of novel this compound analogues with potential selective kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating Experimental Spectra of Alloxazines with DFT Calculations
A comparative guide for researchers, scientists, and drug development professionals on the synergy between theoretical calculations and experimental spectroscopy for the structural elucidation and characterization of alloxazine derivatives.
In the realm of drug discovery and materials science, the accurate characterization of molecular structures and electronic properties is paramount. Alloxazines, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and potential applications in areas such as redox flow batteries.[1] Experimental techniques like UV-Vis and NMR spectroscopy are workhorses for characterizing these molecules. However, the interpretation of complex spectra can be challenging. This is where Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool, enabling the validation and deeper understanding of experimental data. This guide provides a comparative overview of how DFT calculations are employed to corroborate experimental spectra of alloxazines, supported by experimental data and detailed methodologies.
Unraveling Tautomers and Crystal Structures with DFT
One of the key challenges in characterizing alloxazines is the potential for tautomerism, where molecules with the same chemical formula exist in different structural forms that can interconvert. DFT calculations have proven invaluable in distinguishing between tautomers, such as the this compound and isothis compound forms, by comparing calculated and experimental spectroscopic data.
A notable application is the use of periodic DFT-D calculations in conjunction with powder X-ray diffraction (XRD) and solid-state NMR spectroscopy to determine the crystal structure of this compound.[2][3][4][5] By comparing the experimental powder XRD data with calculated patterns for both the this compound and isothis compound tautomers, researchers can identify the correct solid-state structure. Furthermore, DFT calculations of NMR chemical shifts provide a powerful means of validation.
Table 1: Comparison of Experimental and DFT-Calculated 15N NMR Chemical Shifts for this compound Tautomers
| Tautomer | Experimental 15N Chemical Shift (ppm) | Calculated 15N Chemical Shift (ppm) |
| This compound | 126.68, 161.43 | 126.68, 161.43 |
| Isothis compound | - | 149.94, 165.64 |
As shown in Table 1, the calculated 15N NMR chemical shifts for the this compound tautomer show significantly better agreement with the experimental data, providing strong evidence for its presence in the crystal structure.
Predicting and Interpreting UV-Vis Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in an experimental spectrum.
The accuracy of TD-DFT predictions is often enhanced by considering the solvent environment, typically through implicit solvent models like the Polarizable Continuum Model (PCM). For oxazine dyes, a class of compounds related to alloxazines, including solvent effects in TD-DFT calculations was found to be crucial for accurately predicting their excitation energies.
Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) of this compound in Different Solvents
| Solvent | Experimental λmax,1 (nm) | Experimental λmax,2 (nm) |
| 1,4-Dioxane | 372 | 321 |
| Acetonitrile | 372 | 320 |
| Ethanol | 376 | 323 |
| Methanol | 376 | 323 |
| Water | 380 | 330 |
Note: The original data was in eV and has been converted to nm for clarity.
The experimental data in Table 2 showcases the solvent-dependent shifts in the absorption maxima of this compound. TD-DFT calculations can model these solvatochromic shifts, providing insights into the nature of the electronic transitions and the influence of the solvent on the molecule's electronic structure. Good agreement between calculated and experimental band positions and oscillator strengths has been reported for alloxazines and isoalloxazines.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of results, it is essential to follow well-defined experimental and computational protocols.
Experimental Protocols
-
UV-Vis Spectroscopy: Absorption spectra are typically recorded on a double-beam spectrophotometer. The sample is dissolved in a spectroscopic grade solvent and placed in a quartz cuvette. The concentration is adjusted to obtain absorbance values within the linear range of the instrument.
-
NMR Spectroscopy: Solid-state NMR spectra are acquired on a high-resolution solid-state NMR spectrometer. The sample is packed into a rotor and spun at the magic angle to average out anisotropic interactions.
Computational Protocols
-
DFT Calculations: Geometry optimizations and frequency calculations are typically performed using a functional such as B3LYP or PBE0, with a suitable basis set (e.g., 6-311++G(d,p)). Dispersion corrections (e.g., DFT-D3) are often included to better describe non-covalent interactions.
-
TD-DFT Calculations: Excited state calculations are performed on the optimized ground state geometry using the TD-DFT method. The number of excited states to be calculated is specified in the input file. Solvent effects are incorporated using a continuum solvation model.
Workflow for Validating Experimental Spectra with DFT
The process of using DFT calculations to validate experimental spectra can be summarized in the following workflow:
Caption: Workflow for the validation of experimental spectra using DFT calculations.
Logical Relationship in DFT-Based Spectral Analysis
The successful application of DFT for spectral validation relies on a logical progression from molecular structure to predicted spectroscopic properties.
Caption: Logical flow from molecular structure to spectral validation using DFT.
References
- 1. A quantitative evaluation of computational methods to accelerate the study of this compound-derived electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State Structural Properties of this compound Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy: Unraveling the Tautomeric Identity and Pathways for Tautomeric Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Solid-state structural properties of this compound determined from powder XRD data in conjunction with DFT-D calculations and solid-state NMR spectroscopy: unravelling the tautomeric identity and pathways for tautomeric interconversion - data - Cardiff University - Figshare [research-data.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Boronate Alloxazines versus Traditional Fluorescent Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals at the forefront of cellular imaging and sensing, the choice of fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the emerging class of boronate alloxazine dyes against well-established traditional fluorescent dyes, offering a comprehensive overview of their performance characteristics based on available experimental data.
Boronate alloxazines are a novel class of fluorescent probes that are gaining attention for their unique sensing capabilities, particularly for the detection of reactive oxygen species (ROS).[1] Their mechanism often involves a fluorescence "turn-on" response upon reaction with specific analytes, offering high selectivity.[1][2][3] Traditional fluorescent dyes, such as the Alexa Fluor and Cyanine families, are the workhorses of fluorescence microscopy and related applications, prized for their brightness and photostability.[4] This guide will delve into a quantitative comparison of these dye classes, provide detailed experimental protocols for their evaluation, and visualize key concepts to aid in the selection of the optimal tool for your research needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes key quantitative data for representative boronate this compound derivatives and popular traditional fluorescent dyes.
| Property | Boronate this compound 1 | Boronate this compound 2 | Alexa Fluor 488 | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~398 | ~393 | 493 | 554 | 649 |
| Emission Max (nm) | ~500 | ~437 | 519 | 568 | 666 |
| Quantum Yield (Φ) | 0.103 | 0.082 | 0.92 | 0.15 | 0.27 - 0.28 |
| Photostability | Data not readily available | Data not readily available | High | Moderate | Moderate to High |
Note: The data for boronate alloxazines are derived from a specific study and may vary between different derivatives. The photostability of dyes is highly dependent on the experimental conditions.
Experimental Protocols
Accurate and reproducible evaluation of fluorescent dyes is essential for making informed decisions. Below are detailed methodologies for key comparative experiments.
Determination of Relative Fluorescence Quantum Yield
The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. A reliable method for determining the relative quantum yield is the comparative method.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test fluorescent dye solution
-
Standard fluorescent dye solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters)
-
Solvent (ensure the same solvent is used for both the test dye and the standard)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., CCD or sCMOS camera).
-
Cell culture materials (if evaluating in a cellular context).
-
Mounting medium (with or without antifade reagents).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare samples containing the fluorescent dye. For in vitro assessment, a solution of the dye can be used. For cellular imaging, cells stained with the dye should be prepared on a microscope slide or dish.
-
Microscope Setup:
-
Choose the appropriate excitation laser line and emission filters for the dye.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to obtain a good initial signal-to-noise ratio. These parameters must be kept constant throughout the experiment for all dyes being compared.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. Images should be acquired at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Select a region of interest (ROI) in the images.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is a measure of the dye's photostability. A slower decay indicates higher photostability.
-
Visualizing the Comparison
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
References
- 1. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-wavelength fluorescent boronate probes for the detection and intracellular imaging of peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
Validating Molecular Docking of Alloxazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies of alloxazine derivatives with their experimentally validated biological activities. Detailed experimental protocols and visual workflows are presented to support the data.
Molecular docking has become an indispensable computational tool in drug discovery for predicting the binding orientation and affinity of small molecules to their protein targets. This compound and its derivatives, a class of heterocyclic compounds, have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases. Validating the results of molecular docking with experimental data is crucial for the successful development of these compounds as effective drugs. This guide explores the validation of molecular docking studies for this compound derivatives as anticancer agents and acetylcholinesterase inhibitors.
This compound Derivatives as Anticancer Agents
Molecular docking studies have been instrumental in identifying and optimizing this compound derivatives as potential anticancer agents. These in-silico studies often show a strong correlation between the predicted binding affinity of the compounds to specific protein kinases and their experimentally determined cytotoxic activity against cancer cell lines.
Comparison of Predicted Binding Affinity and In-Vitro Anticancer Activity
While specific binding energy values are often proprietary or not explicitly published in comparative tables, studies on novel this compound analogues have demonstrated a strong relationship between the AutoDock binding free energy and the IC50 values obtained from in-vitro cell-based assays.[1][2] The following table summarizes the experimentally determined 50% inhibitory concentration (IC50) of several this compound derivatives against the human T-cell acute lymphoblastoid leukemia cell line (CCRF-HSB-2) and the human oral epidermoid carcinoma cell line (KB).[1]
| Compound | CCRF-HSB-2 IC50 (µg/mL) | KB IC50 (µg/mL) |
| 9e | 0.87 - 6.53 | 0.47 - 7.71 |
| 10h | 0.87 - 6.53 | 0.47 - 7.71 |
| 10j | 0.87 - 6.53 | 0.47 - 7.71 |
| 12a | 0.87 - 6.53 | 0.47 - 7.71 |
| 12d | 0.87 - 6.53 | 0.47 - 7.71 |
| 16a | 0.87 - 6.53 | 0.47 - 7.71 |
| 16b | 0.87 - 6.53 | 0.47 - 7.71 |
| 9d | 7.7 - 12.1 | 8.1 - 11.5 |
| 10g | 7.7 - 12.1 | 8.1 - 11.5 |
| 10m | 7.7 - 12.1 | 8.1 - 11.5 |
| 10p | 7.7 - 12.1 | 8.1 - 11.5 |
| 12c | 7.7 - 12.1 | 8.1 - 11.5 |
| 12e | 7.7 - 12.1 | 8.1 - 11.5 |
| 16c | 7.7 - 12.1 | 8.1 - 11.5 |
| Ara-C (Control) | 0.059 | 0.091 |
Isothis compound Derivatives as Acetylcholinesterase Inhibitors
In the context of Alzheimer's disease, isothis compound derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Molecular docking studies have been employed to understand the binding behavior of these compounds with AChE.
Comparison of Predicted Binding and In-Vitro AChE Inhibition
The following table presents the IC50 values for the most potent isothis compound derivatives against AChE.[3] Docking studies for these compounds have been reported to understand their binding behavior with the enzyme.[3]
| Compound | AChE IC50 (µM) |
| 7m | 4.72 |
| 7q | 5.22 |
Experimental Protocols
Molecular Docking Validation Protocol
A standard and crucial step in validating a molecular docking protocol is to perform a re-docking experiment. This involves taking a protein-ligand complex with a known crystal structure, removing the co-crystallized ligand, and then docking it back into the protein's binding site. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.
In-Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the activity of acetylcholinesterase.
-
Reagent Preparation: Prepare a solution of the AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: The AChE enzyme is pre-incubated with various concentrations of the isothis compound derivatives for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, ATCh.
-
Color Development: AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: The rate of the color formation is monitored by measuring the absorbance at 412 nm using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition of AChE activity is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the absence of the inhibitor. The IC50 value is then determined.
Signaling Pathway Inhibition by this compound Derivatives
This compound derivatives that act as kinase inhibitors can interfere with cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. This pathway is crucial for regulating the cell cycle and apoptosis. Inhibition of a key kinase in this pathway by an this compound derivative can block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.
References
- 1. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isothis compound derivatives as a new class of potential anti-Alzheimer agents and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of alloxazine in different redox flow battery designs
A guide for researchers on the performance of alloxazine-based redox flow batteries, with a focus on the well-established aqueous alkaline system and an exploration of its potential in other designs.
This compound, a bio-inspired organic molecule and a tautomer of the isothis compound backbone of vitamin B2, has emerged as a promising candidate for the negative electrolyte (negolyte) in redox flow batteries (RFBs). Its ability to undergo a reversible two-electron, two-proton redox process contributes to a high theoretical charge capacity. This guide provides a comprehensive comparison of this compound's performance in different redox flow battery designs, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance in Aqueous Alkaline Redox Flow Batteries
The most significant success for this compound in RFBs has been demonstrated in aqueous alkaline electrolytes. Specifically, this compound 7/8-carboxylic acid (ACA) has been shown to be a highly effective negolyte when paired with a ferrocyanide/ferricyanide posolyte. The carboxylic acid group enhances the solubility of this compound in the highly alkaline solution (pH 14).[1][2]
This system exhibits a high open-circuit voltage approaching 1.2 V and demonstrates excellent stability and efficiency.[1][2] Key performance metrics for this configuration are summarized in the table below.
| Performance Metric | This compound 7/8-Carboxylic Acid (ACA) in Alkaline RFB | Reference |
| Negolyte | 0.5 M this compound 7/8-carboxylic acid in 1 M KOH | [1] |
| Posolyte | 0.4 M K4Fe(CN)6 / 0.1 M K3Fe(CN)6 in 1 M KOH | |
| Open-Circuit Voltage (OCV) | ~1.2 V | |
| Peak Power Density | 0.35 W/cm² | |
| Current Efficiency | > 99.7% | |
| Capacity Retention per Cycle | > 99.98% | |
| Cycling Stability | > 400 cycles with minimal capacity fade |
Performance in Other Redox Flow Battery Designs
Currently, there is a notable lack of extensive research and performance data on this compound in non-aqueous, neutral, or acidic redox flow battery designs. The high performance observed in alkaline conditions is largely attributed to the specific redox chemistry of this compound, which is pH-dependent.
Non-Aqueous Systems: The use of this compound in non-aqueous RFBs is not well-documented in publicly available research. While non-aqueous systems can offer a wider electrochemical window and potentially higher cell voltages, the solubility and stability of this compound and its derivatives in common organic solvents would need to be thoroughly investigated.
Neutral and Acidic Systems: The redox potential of this compound is highly dependent on pH, as illustrated by Pourbaix diagrams of similar phenazine-based molecules. In neutral and acidic environments, the redox potential of this compound shifts to more positive values, which would decrease the overall cell voltage when paired with common posolytes. Furthermore, the stability of this compound, particularly against hydrolysis, is a significant concern in non-alkaline conditions.
Experimental Protocols
Synthesis of this compound 7/8-Carboxylic Acid (ACA)
A straightforward and high-yield synthesis of ACA can be achieved at room temperature.
Materials:
-
4,5-diaminophthalic acid
-
Alloxan monohydrate
-
Glacial acetic acid
-
Boric acid
Procedure:
-
Dissolve 4,5-diaminophthalic acid in glacial acetic acid.
-
In a separate flask, dissolve alloxan monohydrate in glacial acetic acid.
-
Add the alloxan solution dropwise to the 4,5-diaminophthalic acid solution while stirring.
-
Add boric acid to the reaction mixture.
-
Continue stirring at room temperature for several hours.
-
The product precipitates out of the solution and can be collected by vacuum filtration.
-
Wash the collected solid with acetic acid, water, and diethyl ether.
-
Dry the product under vacuum.
Alkaline Redox Flow Battery Assembly and Testing
Materials:
-
This compound 7/8-carboxylic acid (negolyte)
-
Potassium hydroxide (KOH)
-
Potassium ferrocyanide (K4Fe(CN)6) (posolyte)
-
Potassium ferricyanide (K3Fe(CN)6) (posolyte)
-
Anion exchange membrane
-
Carbon paper electrodes
-
Flow battery cell hardware
-
Peristaltic pumps
-
Tubing
-
Electrolyte reservoirs
-
Potentiostat/battery cycler
Procedure:
-
Negolyte Preparation: Dissolve this compound 7/8-carboxylic acid in a 1 M KOH solution to the desired concentration (e.g., 0.5 M).
-
Posolyte Preparation: Dissolve potassium ferrocyanide and potassium ferricyanide in a 1 M KOH solution to the desired concentrations (e.g., 0.4 M and 0.1 M, respectively).
-
Cell Assembly: Assemble the flow battery cell with carbon paper electrodes and an anion exchange membrane separating the two half-cells.
-
System Setup: Connect the electrolyte reservoirs to the cell via tubing and peristaltic pumps.
-
Electrochemical Testing:
-
Cycle the electrolytes through the cell using the pumps.
-
Perform cyclic voltammetry to characterize the redox behavior.
-
Conduct galvanostatic cycling (charge-discharge tests) at various current densities to determine coulombic efficiency, energy efficiency, and capacity retention.
-
Measure the open-circuit voltage at different states of charge.
-
Perform polarization studies to determine the peak power density.
-
This compound Redox Mechanism
This compound undergoes a reversible two-electron, two-proton redox reaction. In an alkaline medium, the reaction proceeds as follows:
This two-electron transfer process is a key advantage of this compound, as it doubles the charge stored per molecule compared to single-electron redox species.
References
A Guide to Inter-Assay Validation for Alloxazine-Based Quantification Methods
For researchers, scientists, and drug development professionals utilizing alloxazine-based quantification methods, ensuring the long-term reliability and reproducibility of an assay is paramount. Inter-assay validation, also known as intermediate precision, is a critical component of this process. It evaluates the variations in an analytical method when performed by different analysts, on different days, and with different equipment within the same laboratory. This guide provides a framework for conducting inter-assay validation, presenting experimental protocols, and interpreting the resulting data.
Core Concepts in Inter-Assay Validation
The objective of inter-assay validation is to demonstrate that a bioanalytical method is robust and will produce consistent results over time.[1] The key parameters assessed are:
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For inter-assay precision, this is typically expressed as the coefficient of variation (%CV). A common acceptance criterion for inter-assay precision is a %CV of less than 15%.[2][3]
-
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. Inter-assay accuracy is expressed as the percentage of the nominal concentration. An acceptable range for accuracy is typically within ±15% of the nominal value.[4]
Experimental Protocol for Inter-Assay Validation
This protocol outlines a general procedure for conducting an inter-assay validation study for an this compound-based quantification method.
Objective: To assess the intermediate precision and accuracy of the quantification method over multiple analytical runs.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
This compound reference standard
-
Quality Control (QC) samples at a minimum of three concentration levels:
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
All necessary reagents and consumables for the this compound-based assay.
-
Calibrated analytical instrumentation (e.g., fluorescence plate reader, HPLC with fluorescence detector).
Procedure:
-
Preparation of QC Samples: Prepare a bulk batch of QC samples by spiking the blank biological matrix with the this compound reference standard at the desired LQC, MQC, and HQC concentrations. Aliquot and store these samples under conditions that ensure stability for the duration of the study.
-
Analytical Runs: Conduct a minimum of three separate analytical runs on three different days.[5] To thoroughly assess intermediate precision, it is recommended to vary the analyst and/or the instrument used for each run, if possible.
-
Sample Analysis: In each analytical run, analyze a fresh set of calibration standards and at least five replicates of each QC level (LQC, MQC, HQC).
-
Data Acquisition: Record the concentration measurements for each QC replicate.
-
Data Analysis:
-
For each analytical run, calculate the mean concentration, standard deviation (SD), and %CV for the replicates at each QC level. This provides the intra-assay precision for each run.
-
Across all analytical runs, calculate the overall mean concentration, overall SD, and overall %CV for each QC level. This determines the inter-assay precision.
-
Calculate the inter-assay accuracy for each QC level by comparing the overall mean concentration to the nominal (theoretical) concentration.
-
Data Presentation and Comparison
The following tables present hypothetical but realistic data from an inter-assay validation of a novel this compound-based fluorescence assay compared to a standard HPLC-UV method.
Table 1: Inter-Assay Precision and Accuracy for this compound-Based Fluorescence Assay
| QC Level | Nominal Conc. (µg/mL) | N | Mean Measured Conc. (µg/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% of Nominal) |
| LQC | 5.0 | 15 | 5.2 | 6.8 | 104.0 |
| MQC | 50.0 | 15 | 48.9 | 4.5 | 97.8 |
| HQC | 150.0 | 15 | 152.1 | 3.9 | 101.4 |
Table 2: Inter-Assay Precision and Accuracy for Standard HPLC-UV Method
| QC Level | Nominal Conc. (µg/mL) | N | Mean Measured Conc. (µg/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% of Nominal) |
| LQC | 5.0 | 15 | 5.4 | 8.2 | 108.0 |
| MQC | 50.0 | 15 | 47.5 | 6.1 | 95.0 |
| HQC | 150.0 | 15 | 155.0 | 5.5 | 103.3 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for performing an inter-assay validation experiment.
Conclusion
A thorough inter-assay validation is indispensable for ensuring the reliability of any this compound-based quantification method intended for use in research and drug development. By following a structured protocol and adhering to established acceptance criteria, researchers can have confidence in the consistency and accuracy of their data over the lifetime of the assay. The data presented in this guide, while illustrative, provides a clear benchmark for what to expect from a well-validated method.
References
- 1. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salimetrics.com [salimetrics.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of alloxazine is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a chemical classified with irritant properties, this compound waste must be handled as hazardous material. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to be an irritant and may be harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a fume hood or a fitted respirator.[2]
Handling:
-
Avoid creating dust.
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Wash hands thoroughly after handling.
This compound Waste Characterization
This compound is characterized by the following hazard statements, which necessitate its disposal as hazardous chemical waste.
| Hazard Classification | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
| Data sourced from PubChem and a Pfaltz & Bauer Safety Data Sheet.[1] |
Step-by-Step Disposal Plan
Follow these procedural steps to ensure the safe disposal of this compound waste.
Step 1: Waste Segregation
-
Properly segregate this compound waste at the point of generation.
-
Keep solid this compound waste separate from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep it separate from acids, bases, and oxidizers unless the compatibility is known.
Step 2: Waste Containment
-
Solid Waste:
-
Place pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and any resulting solid residues into a designated, robust, and sealable waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and sealable container.
-
The container material should be compatible with the solvent used (e.g., glass for organic solvents).
-
Do not overfill liquid waste containers; leave adequate headspace (at least 10%) to allow for expansion of vapors.
-
-
Empty Containers:
-
Containers that held pure this compound are considered hazardous waste.
-
To render a container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Step 3: Labeling
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The laboratory or generator information
-
Step 4: Storage
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.
-
Keep waste containers tightly sealed except when adding waste.
Step 5: Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for professional waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. Federal, state, and local regulations for hazardous waste disposal must be followed. Contact your Environmental Health and Safety (EHS) department for clarification and guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alloxazine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with chemicals like Alloxazine. Adherence to proper handling and disposal protocols is critical not only for personal safety but also for maintaining the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of this compound in a laboratory setting.
This compound is recognized as an irritant to the eyes, skin, mucous membranes, and respiratory system.[1] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, stringent adherence to safety protocols is required.
Personal Protective Equipment (PPE) for this compound
A comprehensive assessment of the risks associated with your specific experimental conditions should always be performed to determine the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation. | Protects against splashes of this compound or solvents, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). | Prevents skin contact with the compound, which can cause skin irritation and may be harmful if absorbed. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is required. If engineering controls are not sufficient, a properly fitted NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation. |
| Foot Protection | Closed-toe and closed-heel shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as outlined in the table above.
-
Controlled Environment: Perform all weighing operations within a certified chemical fume hood to minimize the risk of generating dust.
-
Containment: Use a tared, sealed container to handle and weigh the compound, further reducing the possibility of dust generation.
2. Experimental Use:
-
Fume Hood: All procedures involving the handling of this compound should be conducted in a chemical fume hood.
-
Avoid Contact: Handle the compound with care to prevent the creation of dust or aerosols. Direct contact with skin, eyes, and clothing must be avoided.
-
Spill Preparedness: A spill kit appropriate for chemical spills should be readily available. This kit should contain absorbent materials and waste disposal bags.
Disposal Plan for this compound
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and other disposable materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Avoid mixing with incompatible waste streams.
2. Spill Cleanup:
-
In the event of a spill, absorb the material with an inert substance such as sand, vermiculite, or diatomite.
-
Transfer the absorbed material to a container for disposal.
-
Thoroughly ventilate the area and wash the spill site after the material has been completely collected.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
